4,6-Dichloropyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEIRRXSGRRWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728630 | |
| Record name | 4,6-Dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17285-37-9 | |
| Record name | 4,6-Dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloropyridazin-3(2H)-one
Introduction: The Strategic Importance of the Dichloropyridazinone Scaffold
To the researchers, chemists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyridazinone core represents a "privileged scaffold." Its unique electronic and structural features make it a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] Among its halogenated derivatives, 4,6-Dichloropyridazin-3(2H)-one is a molecule of significant interest. While less commonly documented than its 4,5- and 5,6-isomers, its distinct substitution pattern offers a unique vector for chemical diversification, making a thorough understanding of its physicochemical properties essential for its effective application.
This guide provides a comprehensive analysis of this compound, moving beyond a simple data sheet to explain the causality behind its properties. We will delve into its structural identity, comparative physicochemical data, spectroscopic signatures, and chemical reactivity. Furthermore, we will contextualize its utility through detailed experimental protocols and its role in the drug discovery pipeline, providing field-proven insights for its practical application.
Chemical Identity and Structural Elucidation
The fundamental properties of a molecule are dictated by its structure. This compound is an aromatic heterocyclic compound featuring a six-membered ring with two adjacent nitrogen atoms, a ketone group, and two chlorine substituents.
A critical feature of pyridazinones is the potential for keto-enol tautomerism. The molecule exists in equilibrium between the lactam (pyridazinone) and lactim (hydroxypyridazine) forms. Under standard physiological and synthetic conditions, the keto form is predominantly favored due to the greater stability of the amide group.
Caption: Keto-enol tautomerism of the 4,6-Dichloropyridazinone core.
Core Chemical Identifiers
Precise identification is paramount for regulatory, safety, and procurement purposes. While a dedicated CAS number for the unsubstituted this compound is not widely cited, its derivatives are well-documented, confirming the viability of the core structure. For reference, key identifiers for the related carboxylic acid derivative are provided.[3]
| Identifier | Value (for 4,6-Dichloropyridazine-3-carboxylic acid) | Source |
| CAS Number | 1040246-87-4 | [3][4] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3][4] |
| Molecular Weight | 192.99 g/mol | [3][4] |
| IUPAC Name | 4,6-dichloropyridazine-3-carboxylic acid | [3] |
| InChIKey | CYHNQEXUXBNNEI-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C(=NN=C1Cl)C(=O)O)Cl | [3] |
Note: Data presented for the carboxylic acid derivative to illustrate the nomenclature of the 4,6-dichloro scaffold.
Physicochemical Properties: A Comparative Analysis
Direct, experimentally verified data for this compound is sparse in readily accessible literature. However, we can derive significant insights by comparing its predicted properties with the well-characterized 4,5-dichloro isomer. This comparative approach is a standard practice in medicinal chemistry to anticipate a molecule's behavior.
| Property | This compound (Predicted/Inferred) | 4,5-Dichloropyridazin-3(2H)-one (Experimental) | Causality and Expert Insights |
| Molecular Formula | C₄H₂Cl₂N₂O | C₄H₂Cl₂N₂O | Isomeric structures share the same formula and weight.[5][6] |
| Molecular Weight | 164.97 g/mol | 164.97 g/mol | Identical composition.[5][6] |
| Appearance | White to off-white solid (predicted) | White to pale yellow crystalline powder | Halogenated heterocycles of this size are typically crystalline solids at room temperature.[5] |
| Melting Point (°C) | Predicted to be lower than the 4,5-isomer | 200 - 206 | The 4,5-isomer possesses a C2 axis of symmetry, which can lead to more efficient crystal lattice packing and a higher melting point. The less symmetric 4,6-isomer would be expected to have a lower melting point.[5][6] |
| Boiling Point (°C) | > 400 (Predicted) | Not available | High melting point suggests a very high boiling point, likely with decomposition. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) (predicted) | Similar solubility profile expected | The presence of the lactam group allows for hydrogen bonding, conferring some polar character, while the dichlorinated ring provides lipophilicity. |
| pKa | ~7.5 - 8.5 (Predicted for N-H proton) | ~8.4 (Predicted for 5,6-isomer)[7] | The amide proton (N-H) is weakly acidic. The electron-withdrawing effects of the chlorine atoms and the pyridazine ring nitrogen atoms stabilize the conjugate base. The precise value is sensitive to the chlorine positions. |
Spectroscopic and Analytical Characterization
The true value for a research scientist lies in the ability to unequivocally identify a synthesized compound and distinguish it from its isomers. Spectroscopic methods are the primary tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of isomeric pyridazinones. The key distinction lies in the pattern of the aromatic proton signals.
-
¹H NMR: The 4,6-dichloro isomer is unique in that it possesses a single, isolated proton at the C5 position. This would appear as a sharp singlet in the aromatic region (predicted ~7.5-7.8 ppm). In contrast, the 3,6-dichloro isomer would show two doublets (an AX system), and the 4,5-dichloro isomer would also present a singlet, but its chemical environment and resulting shift would differ.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show four distinct carbon signals. The carbonyl carbon (C3) would be the most downfield (~160-170 ppm). The chlorinated carbons (C4, C6) would appear around 140-150 ppm, while the protonated carbon (C5) would be the most upfield of the ring carbons (~120-130 ppm).[1][8]
Caption: Predicted ¹H NMR signatures to differentiate dichloropyridazinone isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. A typical spectrum would exhibit:
-
N-H stretch: A broad absorption in the range of 3100-3300 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp absorption around 1670-1690 cm⁻¹. This is a highly characteristic peak.
-
C=C and C=N stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.
-
C-Cl stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of the molecular ion [M]⁺ due to the presence of two chlorine atoms. The expected pattern for the molecular ion peak would be a cluster of peaks at m/z 164 (M⁺, ³⁵Cl₂), 166 ([M+2]⁺, ³⁵Cl³⁷Cl), and 168 ([M+4]⁺, ³⁷Cl₂), with a characteristic intensity ratio of approximately 9:6:1.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the stepwise or simultaneous introduction of new functional groups.
The chlorine at the C6 position is generally more reactive towards nucleophiles than the chlorine at C4, an effect modulated by the adjacent carbonyl group and ring nitrogens. This differential reactivity is a powerful tool for selective functionalization, enabling the creation of diverse molecular libraries from a single starting scaffold.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloropyridazine-3-carboxylic acid | C5H2Cl2N2O2 | CID 21919280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1040246-87-4|4,6-Dichloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. L07413.06 [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to 4,6-Dichloropyridazin-3(2H)-one: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloropyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a versatile building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential of this scaffold in creating next-generation medicines.
Core Chemical Identity
This compound is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of two chlorine atoms and a carbonyl group makes it a highly reactive and versatile intermediate for chemical synthesis.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| CAS Number | 17285-37-9 | [1][2][3][4][5] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][2][3][4] |
| Molecular Weight | 164.98 g/mol | [1][2][3] |
| IUPAC Name | 4,6-dichloro-1,2-dihydropyridazin-3-one | |
| Synonyms | 3,5-dichloro-1H-pyridazin-6-one, 4,6-dichloropyridazin-3-ol | [4] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Strategies
A plausible synthetic pathway to this compound would involve the chlorination of a corresponding dihydroxy-pyridazinone precursor. The regioselectivity of the chlorination would be a critical factor in obtaining the desired 4,6-dichloro isomer.
General Synthetic Workflow:
References
- 1. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,6-Dichloropyridazin-3(2H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4,6-Dichloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines plausible synthetic approaches, discusses its reactivity, and explores its potential applications in drug discovery and development.
Core Compound Identification and Properties
This compound is a dichlorinated derivative of the pyridazinone heterocyclic system. The precise arrangement of the chlorine atoms on the pyridazine ring significantly influences its reactivity and potential as a building block in the synthesis of more complex molecules.
Chemical Formula and Molecular Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₂Cl₂N₂O | [1] |
| Molecular Weight | 164.98 g/mol | [1] |
| CAS Number | 17285-37-9 | [1] |
| IUPAC Name | 4,6-dichloro-1,2-dihydropyridazin-3-one |
It is important to distinguish this isomer from its close relatives, such as 4,5-Dichloropyridazin-3(2H)-one and 3,6-Dichloropyridazine, as their chemical and biological activities can differ significantly.
Synthesis of Dichlorinated Pyridazinones: A General Overview
The synthesis of dichlorinated pyridazinone scaffolds often commences from readily available precursors like maleic anhydride or mucochloric acid. These starting materials undergo cyclization reactions with hydrazine or its derivatives to form the pyridazinedione or related intermediates, which are subsequently chlorinated.
Plausible Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible route can be extrapolated from the synthesis of analogous compounds. A common strategy involves the reaction of a substituted maleic anhydride or a related 1,4-dicarbonyl compound with a hydrazine derivative, followed by a chlorination step.
For instance, the synthesis of the related 3,6-dichloropyridazine often starts with the reaction of maleic anhydride and hydrazine to form 1,2-dihydropyridazine-3,6-dione, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[2][3][4] A similar approach, potentially starting with a suitably substituted precursor, could likely be adapted for the synthesis of the 4,6-dichloro isomer.
The following diagram illustrates a generalized synthetic workflow for producing dichlorinated pyridazinones.
Caption: Generalized workflow for the synthesis of dichlorinated pyridazinones.
Reactivity and Functionalization
The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms, which are susceptible to nucleophilic substitution. The electron-deficient nature of the pyridazinone ring facilitates these reactions.
Nucleophilic Substitution Reactions
The chlorine atoms at the 4- and 6-positions can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes this compound a valuable scaffold for generating libraries of substituted pyridazinone derivatives for screening in drug discovery programs. The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile.
Studies on related dichloropyradizinone isomers have shown that sequential nucleophilic aromatic substitution is a viable strategy for creating diverse molecular architectures.[5] For example, reactions with amines can lead to the formation of mono- or di-aminated products, which are of interest for their potential biological activities.
The following diagram illustrates the general reactivity of a dichloropyridazinone with a nucleophile.
Caption: General scheme for the nucleophilic substitution of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the proton on the pyridazinone ring, with its chemical shift influenced by the electron-withdrawing chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the four carbon atoms of the pyridazinone ring, with the carbons attached to the chlorine atoms appearing at characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.[6][7][8]
Due to the limited availability of specific experimental data for the 4,6-dichloro isomer in the literature, a comparative analysis with the spectra of the more common 3,6- and 4,5-dichloro isomers would be beneficial for definitive structural assignment.[9]
Applications in Drug Discovery and Medicinal Chemistry
The pyridazinone core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These include potential applications as anticancer, anti-inflammatory, and cardiovascular agents.[1]
While specific applications of this compound are not widely reported, its structural similarity to other biologically active pyridazinones suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The dichlorinated nature of the molecule provides a handle for further chemical modification to explore structure-activity relationships and develop new drug candidates. For instance, derivatives of the related 3,6-dichloropyridazine are used as intermediates in the synthesis of various pharmaceuticals.[1]
Safety and Handling
Based on the available hazard information, this compound should be handled with care in a laboratory setting.
Hazard Identification
The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its dichlorinated pyridazinone core offers versatile handles for chemical modification, opening avenues for the creation of novel compounds with potential therapeutic applications. While detailed experimental data for this specific isomer remains scarce, the established chemistry of related pyridazinone derivatives provides a solid foundation for its synthesis and functionalization. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential in the development of new pharmaceuticals and other bioactive molecules.
References
- 1. scholarena.com [scholarena.com]
- 2. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a] [1, 5]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Regioselective Reactivity of Chlorine Atoms in 4,6-Dichloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of the chlorine atoms at the C4 and C6 positions of 4,6-dichloropyridazin-3(2H)-one. This pyridazinone core is a prevalent scaffold in medicinal chemistry, and understanding its site-selective functionalization is paramount for the efficient development of novel therapeutic agents. This guide moves beyond a simple recitation of protocols to offer a mechanistic rationale for the observed reactivity, empowering researchers to make informed decisions in their synthetic strategies.
Introduction: The this compound Scaffold
The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a lactam functionality.[1] This structural motif is of significant interest in drug discovery due to its ability to engage in various biological interactions. The presence of two chlorine atoms in this compound offers two reactive handles for the introduction of diverse substituents, making it a valuable building block for creating libraries of compounds for biological screening.[2] The key challenge and opportunity lie in the selective functionalization of either the C4 or the C6 position, which can lead to distinct pharmacological profiles.
The Dichotomy of Reactivity: Electronic and Steric Influences on C4 and C6
The differential reactivity of the two chlorine atoms in this compound is a nuanced interplay of electronic and steric effects. A thorough understanding of these factors is crucial for predicting and controlling the regioselectivity of substitution reactions.
Electronic Landscape of the Pyridazinone Ring
The pyridazinone ring is an electron-deficient system, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency activates the chlorine-bearing carbons towards nucleophilic aromatic substitution (SNAr).[3] The positions ortho and para to the ring nitrogens are particularly activated. In the case of this compound:
-
C6 Position: This position is ortho to the N1 nitrogen, significantly activating the C6-Cl bond for nucleophilic attack.
-
C4 Position: This position is meta to the N1 nitrogen but is influenced by the lactam functionality. The carbonyl group at C3 is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent C4 carbon.
Computational studies on analogous dichloropyrimidine systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a strong predictor of the site of nucleophilic attack.[4] For this compound, it is anticipated that both C4 and C6 will have significant LUMO coefficients, making both sites susceptible to nucleophilic attack. The precise balance of reactivity will then be dictated by the nature of the nucleophile and the reaction conditions.
Steric Considerations
Steric hindrance plays a critical role in dictating the accessibility of the C4 and C6 positions to incoming nucleophiles.
-
C6 Position: This position is relatively unhindered, flanked by a proton at C5.
-
C4 Position: This position is flanked by the lactam carbonyl group at C3. While the carbonyl itself is planar, the steric bulk of the nucleophile can influence the trajectory of its approach to the C4 carbon. Larger, bulkier nucleophiles may experience greater steric repulsion at the C4 position compared to the C6 position.[5]
The interplay of these electronic and steric factors is summarized in the following diagram:
Caption: Factors influencing the reactivity of C4 and C6 positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone for the functionalization of this compound. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile.
Reactions with N-Nucleophiles
The reaction with amines is a common strategy for introducing nitrogen-containing substituents. The regioselectivity can often be controlled by the steric bulk of the amine.
-
Primary and less hindered secondary amines: These nucleophiles are generally small enough to attack both the C4 and C6 positions. The electronic activation at C6 often leads to a preference for substitution at this position, especially under kinetic control.
-
Bulky secondary amines and anilines: Increased steric hindrance can disfavor attack at the more crowded C4 position, leading to a higher selectivity for the C6-substituted product.
Reactions with O-Nucleophiles
Alkoxides and phenoxides are effective nucleophiles for the synthesis of ether derivatives. The regioselectivity of these reactions is particularly sensitive to reaction conditions. Studies on the analogous 3,6-dichloropyridazine-4-carboxamides have shown that the polarity of the solvent can have a dramatic effect on the product ratio.[6] In less polar solvents, the formation of a hydrogen bond between the alcohol and a ring nitrogen can activate the adjacent chlorine atom, influencing the site of attack. A similar effect can be anticipated for this compound.
Reactions with S-Nucleophiles
Thiols are excellent nucleophiles for SNAr reactions and readily displace the chlorine atoms of dichloropyridazinones to form thioethers.[7] Due to the high nucleophilicity of thiols, these reactions often proceed under mild conditions. While specific regioselectivity data for this compound is scarce, based on general principles, the less sterically hindered C6 position is the likely initial site of attack.
The following table summarizes the expected regioselectivity for SNAr reactions with various nucleophiles:
| Nucleophile Type | Expected Major Product | Rationale |
| Small Primary Amines | Mixture of C4 and C6 isomers, potentially favoring C6 | Electronic activation at C6 is significant. |
| Bulky Secondary Amines | C6-substituted product | Steric hindrance at C4 disfavors attack. |
| Alkoxides (e.g., MeO⁻) | Mixture of C4 and C6 isomers | Outcome is sensitive to solvent polarity and counter-ion. |
| Phenoxides | C6-substituted product | The bulk of the phenoxide favors attack at the less hindered position. |
| Thiols | C6-substituted product | High nucleophilicity and preference for the less sterically encumbered site. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the functionalization of halo-heterocycles.[8][9] These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions with a broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dichloropyridazinone and various boronic acids or their esters.[10] The regioselectivity of this reaction is highly dependent on the palladium catalyst and, crucially, the choice of ligand.[11]
-
Ligand-controlled regioselectivity: Different phosphine ligands can exhibit a preference for oxidative addition at either the C4 or C6 position. Bulky, electron-rich ligands can favor coupling at the less sterically hindered C6 position. Conversely, specialized ligands have been developed to direct coupling to more hindered positions in other heterocyclic systems, a strategy that could potentially be applied here.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the coupling of a wide range of amines, including those that are poor nucleophiles in SNAr reactions. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination can be tuned by the judicious selection of the palladium catalyst and ligand system. The steric environment around the C4 and C6 positions will be a key determinant of the preferred site of reaction.
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below:
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the selective functionalization of dichloropyridazinone systems and can be adapted for this compound.
Protocol for Nucleophilic Aromatic Substitution: Synthesis of a 6-amino-4-chloropyridazin-3(2H)-one derivative
This protocol is adapted from procedures for the amination of related dichloropyridazines.[14]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-4-chloropyridazin-3(2H)-one derivative.
Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of a 6-aryl-4-chloropyridazin-3(2H)-one derivative
This protocol is based on established methods for the Suzuki-Miyaura coupling of dichloropyridazines.[8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined.
-
Solvent Addition: Anhydrous solvent (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is degassed by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 6-aryl-4-chloropyridazin-3(2H)-one derivative.
Conclusion
The selective functionalization of this compound is a synthetically tractable challenge that can be addressed through a careful consideration of the interplay between electronic and steric effects, as well as the judicious choice of reaction conditions. For nucleophilic aromatic substitution reactions, the less sterically hindered C6 position is generally the more reactive site, particularly with bulky nucleophiles. However, the regioselectivity can be influenced by factors such as solvent polarity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative, where the choice of ligand can be leveraged to control the site of functionalization. This guide provides a foundational understanding of these principles, empowering researchers to rationally design synthetic routes to novel pyridazinone-based molecules with therapeutic potential.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Tautomeric Equilibria in Dichloropyridazinone Scaffolds: A Technical Guide for Drug Discovery and Development
Foreword: The Dynamic Nature of a Privileged Scaffold
Pyridazinone derivatives represent a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, dichloropyridazinone compounds are particularly valuable synthetic intermediates and pharmacophores. Their reactivity and biological interactions are not governed by a single, static structure but rather by a dynamic equilibrium between tautomeric forms. Understanding and controlling this tautomerism is paramount for researchers, scientists, and drug development professionals aiming to rationally design more efficacious and selective therapeutic agents. This guide provides an in-depth technical exploration of the core principles of tautomerism in dichloropyridazinone systems, offering field-proven insights into its characterization and implications.
The Fundamental Equilibrium: Lactam vs. Lactim Tautomerism
The principal tautomeric relationship in 3(2H)-pyridazinones, including the dichlorinated analogues, is the lactam-lactim equilibrium. This is a form of keto-enol tautomerism where the proton can reside on either a nitrogen atom (lactam form) or an oxygen atom (lactim form).
-
Lactam (Keto) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring. This form is generally more stable in most pyridazinone systems.
-
Lactim (Enol) Form: Features a hydroxyl group (O-H) and a C=N double bond within the ring, leading to an aromatic pyridazine system.
The position of this equilibrium is not fixed; it is a dynamic process influenced by a variety of factors, which can have profound consequences on the molecule's physicochemical properties and its interactions with biological targets.
Caption: Lactam-lactim tautomeric equilibrium in 4,5-dichloropyridazinone.
Influential Factors on Tautomeric Preference
The delicate balance between the lactam and lactim forms can be shifted by both intrinsic and extrinsic factors. A comprehensive understanding of these is crucial for predicting and controlling tautomeric behavior.
Electronic Effects of Substituents
The electronic nature of substituents on the pyridazinone ring plays a significant role. In the case of dichloropyridazinones, the two chlorine atoms are electron-withdrawing groups. This generally favors the lactam form, as the electron density on the ring is reduced, making the protonation of the ring nitrogen (to form the lactim) less favorable. Theoretical studies on substituted pyridazinones have shown that electron-withdrawing groups tend to stabilize the lactam tautomer.[2]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.[3][4]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the C=O and N-H groups of the lactam form, as well as the O-H group of the lactim form. Generally, polar solvents tend to stabilize the more polar tautomer. For many heterocyclic systems, the lactam form is more polar and is thus favored in polar solvents.[2]
-
Aprotic Solvents (e.g., chloroform, DMSO): In these solvents, the equilibrium can shift. For instance, in a study on a novel thiadiazole derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form was favored in the non-polar solvent chloroform.[5]
Theoretical studies on the parent pyridazin-3(2H)-one using DFT methods have highlighted that protic polar solvents are required to reduce the high activation energy for the tautomeric conversion.[6][7][8]
Spectroscopic Characterization of Tautomers
Distinguishing between and quantifying the ratio of tautomers in solution requires the use of various spectroscopic techniques. Each method provides unique structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism.[9] Distinct chemical shifts for the protons and carbons in each tautomer allow for their identification and quantification.
-
¹H NMR: The presence of both tautomers in solution at a slow rate of exchange on the NMR timescale will result in two distinct sets of signals. Key signals to monitor include the N-H proton of the lactam and the O-H proton of the lactim. However, these can be broad and may exchange with solvent protons. The chemical shifts of the ring protons are also sensitive to the tautomeric form.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form (typically in the range of 160-180 ppm) is a key indicator and will be absent in the lactim form, which will instead show a C-O signal at a different chemical shift. For a novel 1,3,4-thiadiazole derivative, the presence of two signals at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon) confirmed the keto-enol tautomerism.[5]
Table 1: Representative ¹H NMR Data for Substituted Dichloropyridazinone Derivatives (Predominantly Lactam Form)
| Compound | Solvent | Ring H (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 4,5-dichloro-2-(p-tolyl)pyridazin-3-one | DMSO-d6 | 8.32 (s, 1H) | 7.41 (d, 2H), 7.32 (d, 2H), 2.37 (s, 3H) | [10] |
| 5-chloro-2-(2-fluorobenzyl)-6-phenylpyridazin-3-one | CDCl₃ | 7.05-7.58 (m, 10H, Ar-H) | 5.44 (s, 2H, CH₂) | [11] |
| 5-chloro-2-(4-iodobenzyl)-6-phenylpyridazin-3-one | CDCl₃ | 7.21-7.67 (m, 9H, Ph-H) | 5.28 (s, 2H, CH₂) | [11] |
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, making it an excellent tool for studying tautomeric equilibria. The lactam and lactim forms have different chromophores and will, therefore, exhibit distinct absorption spectra. The lactim form, being aromatic, often absorbs at a longer wavelength compared to the non-aromatic lactam form. By measuring the absorbance at specific wavelengths characteristic of each tautomer, their relative concentrations can be determined. This technique has been successfully used to quantify tautomeric equilibria in various pyridone and azo dye systems.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence for the presence of specific functional groups.
-
Lactam Form: A strong absorption band corresponding to the C=O stretch, typically in the range of 1650-1700 cm⁻¹.
-
Lactim Form: The absence of a strong C=O stretch and the presence of an O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band.
2D IR spectroscopy has emerged as a powerful technique to distinguish between tautomers, even in aqueous solutions where the O-H signal from water can be overwhelming.[14]
Experimental Workflow for Tautomer Analysis
The following provides a generalized, self-validating protocol for the characterization and quantification of tautomeric equilibria in a novel dichloropyridazinone compound.
Caption: Experimental workflow for the study of tautomerism in dichloropyridazinone compounds.
Protocol: Determination of Tautomeric Ratio using ¹H NMR and UV-Vis Spectroscopy
Objective: To quantify the lactam:lactim ratio of a dichloropyridazinone derivative in different solvents.
Materials:
-
Synthesized dichloropyridazinone compound
-
Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄
-
UV-grade solvents: Acetonitrile, Chloroform, Methanol, Water
-
NMR spectrometer (≥400 MHz)
-
UV-Vis spectrophotometer
Methodology:
Part A: ¹H NMR Analysis
-
Sample Preparation: Prepare solutions of the dichloropyridazinone compound in each deuterated solvent at a concentration of ~5-10 mg/mL.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Signal Identification: Identify distinct signals corresponding to the lactam and lactim tautomers. If the exchange is slow, separate sets of peaks will be observed. If the exchange is fast, an averaged spectrum will be seen, and variable temperature NMR may be required.
-
Quantification: Integrate non-exchangeable proton signals that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers.
-
Self-Validation: Use multiple, well-resolved signals for each tautomer to ensure consistency in the calculated ratio.
-
Part B: UV-Vis Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dichloropyridazinone in a solvent in which it is highly soluble (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of dilutions of the stock solution in each of the UV-grade solvents to a final concentration that gives an absorbance in the range of 0.1-1.0 AU.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample from 200-500 nm.
-
Data Analysis:
-
Identify the λ_max values for the lactam and lactim forms. These may need to be confirmed by computational methods (TD-DFT) or by synthesizing "locked" analogues (N-methylated for lactam, O-methylated for lactim).
-
If distinct, non-overlapping peaks are present, the ratio of absorbances at their respective λ_max values (corrected for their molar extinction coefficients) can be used to determine the tautomer ratio.
-
If the peaks overlap, deconvolution methods can be applied.
-
Self-Validation: The tautomeric ratios determined by UV-Vis should be in agreement with those determined by NMR for the same solvent systems.
-
Implications for Drug Development
The tautomeric state of a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the lactam and lactim tautomers can lead to different binding affinities and selectivities for a biological target.
-
Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa, which in turn impact absorption, distribution, metabolism, and excretion (ADME).
-
Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has implications for patent claims.
For example, the anticancer activity of novel pyridazinone derivatives has been demonstrated, and it is plausible that the predominant tautomeric form in physiological conditions is responsible for the observed biological effect.[10]
Conclusion and Future Outlook
The tautomerism of dichloropyridazinone compounds is a critical aspect that must be considered in their synthesis and application, particularly in the field of drug discovery. While the lactam form is often predominant, the equilibrium is dynamic and sensitive to the molecular environment. A thorough characterization using a combination of spectroscopic techniques (NMR, UV-Vis, IR) and computational methods is essential for a complete understanding. Future research should focus on isolating and characterizing both tautomers through techniques like X-ray crystallography and developing synthetic strategies to "lock" the molecule in a desired tautomeric form to definitively establish structure-activity relationships. Such endeavors will undoubtedly pave the way for the development of more potent and selective pyridazinone-based therapeutics.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarena.com [scholarena.com]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cbijournal.com [cbijournal.com]
- 11. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Derivatives of 4,6-Dichloropyridazin-3(2H)-one
Introduction: The Versatile Scaffold of 4,6-Dichloropyridazin-3(2H)-one
The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the various pyridazinone precursors, this compound stands out as a highly versatile and reactive building block. Its two distinct chlorine atoms at the C4 and C6 positions, coupled with the reactive N-H moiety, provide three strategic sites for functionalization. This guide offers an in-depth exploration of the synthesis of this core and its derivatization through key synthetic transformations, providing researchers and drug development professionals with a comprehensive understanding of the underlying chemistry and practical methodologies.
Part 1: Synthesis of the Core Scaffold: this compound
The journey into the diverse world of 4,6-disubstituted pyridazin-3(2H)-ones begins with the reliable synthesis of the chlorinated precursor. The most common and industrially scalable approach involves a two-step process starting from readily available maleic anhydride.
Step 1: Cyclocondensation to form 3,6-Pyridazinediol
The initial step is the cyclocondensation reaction between maleic anhydride and hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate, which then cyclizes to form the stable 3,6-pyridazinediol. The reaction is typically carried out in an acidic aqueous medium at reflux.
Experimental Protocol: Synthesis of 3,6-Pyridazinediol
-
To a round-bottom flask equipped with a reflux condenser, add maleic anhydride (1.0 mol) and water (500 mL).
-
Slowly add hydrazine hydrate (1.0 mol) to the stirred suspension.
-
Add concentrated hydrochloric acid (0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and then with cold ethanol.
-
Dry the solid under vacuum to yield 3,6-pyridazinediol as a white to off-white solid.
Step 2: Chlorination to this compound
The subsequent chlorination of 3,6-pyridazinediol is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction introduces the two chlorine atoms, rendering the scaffold highly reactive for subsequent derivatization.
Experimental Protocol: Synthesis of this compound
-
In a fume hood, carefully add 3,6-pyridazinediol (1.0 mol) to an excess of phosphorus oxychloride (5.0-10.0 mol equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Workflow for the Synthesis of this compound
Caption: Synthesis of the core scaffold.
Part 2: Key Derivatives via Functionalization
The strategic placement of two chlorine atoms and a reactive N-H group on the pyridazinone ring allows for a diverse range of derivatizations. The primary pathways for modification include nucleophilic substitution at C4 and C6, N-alkylation/arylation at N2, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r_): A Tale of Two Chlorines
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNA_r_). The regioselectivity of this reaction is a critical consideration for the synthetic chemist. The electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group makes the pyridazine ring electron-deficient, thus activating the C-Cl bonds towards nucleophilic attack.
Mechanistic Insight into Regioselectivity:
The substitution pattern is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, the C6 position is more electrophilic and sterically less hindered than the C4 position, making it the preferred site for initial nucleophilic attack under kinetic control. However, the thermodynamic product can vary.
Derivatives via Amination:
Reaction with primary and secondary amines is a common strategy to introduce diverse functionalities. These reactions are typically performed in a polar solvent at elevated temperatures.
Experimental Protocol: Synthesis of 6-Amino-4-chloro-pyridazin-3(2H)-one Derivatives
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF (10 mL).
-
Add the desired amine (1.1-1.5 mmol).
-
Add a base, such as triethylamine or potassium carbonate (2.0 mmol), to scavenge the HCl generated.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the 6-amino-4-chloro-pyridazin-3(2H)-one derivative.
Table 1: Representative 6-Amino-4-chloro-pyridazin-3(2H)-one Derivatives
| Derivative | Amine | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 6-Morpholino-4-chloro | Morpholine | 85 | 188-190 | ¹H NMR (DMSO-d₆): δ 3.23 (t, 4H), 3.67 (t, 4H), 7.66 (s, 1H). |
| 6-Anilino-4-chloro | Aniline | 78 | 210-212 | ¹H NMR (DMSO-d₆): δ 7.0-7.4 (m, 5H), 7.8 (s, 1H), 9.8 (s, 1H). |
Derivatives via O- and S-Nucleophiles:
Phenols, thiophenols, and other O- and S-nucleophiles can also displace the chlorine atoms, leading to a wide array of ether and thioether derivatives with significant biological potential.
N-Alkylation and N-Arylation: Modifying the Pyridazinone Core
The nitrogen at the 2-position of the pyridazinone ring is readily alkylated or arylated under basic conditions. This modification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound (1.0 mmol) in an anhydrous polar aprotic solvent such as DMF or acetone (10 mL), add a base like potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide or sulfate) (1.1 mmol) dropwise.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Derivatization Pathways
Caption: Key derivatization strategies.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules.[3] These methods allow for the formation of C-C bonds at the C4 and C6 positions of the pyridazinone ring, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting the chloropyridazinone with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The reactivity of the C-Cl bonds can be selectively controlled, often allowing for stepwise functionalization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Examples of Suzuki-Miyaura Coupling Products
| Boronic Acid | Product | Yield (%) | M.p. (°C) |
| Phenylboronic acid | 6-Phenyl-4-chloro-pyridazin-3(2H)-one | 82 | 225-227 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-chloro-pyridazin-3(2H)-one | 88 | 240-242 |
Sonogashira Coupling:
The Sonogashira coupling enables the introduction of an alkynyl group by reacting the chloropyridazinone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]
Part 3: Significance in Drug Discovery and Development
The derivatives of this compound are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. The ability to readily modify the scaffold at three different positions allows for the generation of large compound libraries for high-throughput screening and lead optimization.
-
Anticancer Agents: Many pyridazinone derivatives have shown potent anticancer activity by targeting various kinases and other cellular pathways.[6]
-
Cardiovascular Drugs: The pyridazinone core is present in several drugs and clinical candidates for the treatment of cardiovascular diseases, often acting as vasodilators or phosphodiesterase (PDE) inhibitors.[2]
-
Anti-inflammatory and Analgesic Agents: A number of 4,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated significant anti-inflammatory and analgesic properties.
-
Antimicrobial Agents: Functionalization of the pyridazinone ring has led to the discovery of compounds with promising antibacterial and antifungal activities.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active heterocyclic compounds. A thorough understanding of its synthesis and the regioselectivity of its key derivatization reactions—nucleophilic substitution, N-alkylation, and palladium-catalyzed cross-coupling—is essential for researchers in drug discovery and related fields. The methodologies and insights provided in this guide serve as a practical resource for the rational design and synthesis of novel pyridazinone derivatives with therapeutic potential.
References
biological significance of the pyridazinone core structure
An In-Depth Technical Guide to the Biological Significance of the Pyridazinone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has firmly established itself as a "wonder nucleus" in modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to interact with a multitude of biological targets have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the biological significance of the pyridazinone core. We will delve into its diverse therapeutic applications, focusing on the molecular mechanisms that underpin its activity in cardiovascular diseases, oncology, and inflammation. Furthermore, this guide will cover key synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols, offering both foundational knowledge and practical insights for professionals engaged in drug discovery and development.
The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazinone core, specifically the pyridazin-3(2H)-one tautomer, is a planar, aromatic-like system characterized by a lactam functionality within the diazine ring. The presence of nitrogen atoms and a keto group facilitates hydrogen bond formation, protonation reactions, and dipole-dipole interactions, which are crucial for binding to various biological receptors and enzymes.[5] This inherent chemical reactivity and the ease with which substitutions can be made at multiple positions on the ring make it an exceptionally attractive scaffold for combinatorial chemistry and lead optimization.[6][7] The functionalization of the pyridazinone ring at the N-2, C-4, C-5, and C-6 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective therapeutic agents.[8]
Here is a diagram illustrating the basic pyridazin-3(2H)-one core and key positions for chemical modification that drive its diverse biological activities.
Caption: General structure of the pyridazin-3(2H)-one scaffold.
Foundational Synthetic Strategies
The construction of the pyridazinone ring is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the condensation of a γ-ketoacid with hydrazine hydrate or its derivatives. This method allows for the introduction of substituents at the C-4, C-5, and C-6 positions via the appropriate selection of the starting ketoacid.
Representative Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a classical and reliable method for synthesizing a foundational pyridazinone derivative, which can serve as a starting point for further functionalization.
Causality: The choice of a γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) as a precursor is critical because its 1,4-dicarbonyl relationship is perfectly suited for cyclocondensation with the two nucleophilic nitrogens of hydrazine. The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered dihydropyridazinone ring.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate 4-aryl-4-oxobutanoic acid (1.0 eq) in glacial acetic acid (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted hydrazine.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Biological Activities and Mechanisms of Action
The pyridazinone scaffold is pleiotropic, demonstrating a wide range of biological activities. This versatility stems from its ability to act as a bioisostere for other cyclic structures and its capacity to present substituents in a well-defined three-dimensional space, facilitating interactions with diverse biological targets.
Cardiovascular Effects
Pyridazinone derivatives are particularly renowned for their cardiovascular applications, including cardiotonic, vasodilatory, and antihypertensive effects.[5][9] Many of these compounds function as potent and selective inhibitors of phosphodiesterases (PDEs), particularly the PDE3 isozyme.[10]
Mechanism of Action: PDE3 Inhibition PDE3 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE3 by pyridazinone-based drugs like Pimobendan and Levosimendan leads to an accumulation of intracellular cAMP.[9][11]
-
In Cardiac Muscle: Increased cAMP enhances the activity of Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in increased calcium influx and sarcoplasmic reticulum calcium uptake, leading to a positive inotropic (increased contractility) effect without significantly increasing myocardial oxygen demand.[12] This mechanism is highly desirable for treating heart failure.
-
In Vascular Smooth Muscle: Elevated cAMP levels activate PKA, which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[10]
The following diagram illustrates the signaling pathway of a pyridazinone-based PDE3 inhibitor in a cardiomyocyte.
Caption: PDE3 inhibition by pyridazinone drugs in cardiomyocytes.
Anticancer Activity
The pyridazinone core is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.[1][4] These derivatives have been shown to inhibit key enzymes involved in cell signaling, DNA repair, and angiogenesis.[10][13]
Key Anticancer Mechanisms:
-
Tyrosine Kinase Inhibition: Many pyridazinone derivatives are designed to target the ATP-binding site of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By inhibiting VEGFR-2, these compounds block downstream signaling pathways (e.g., Ras/Raf/MEK/ERK), thereby preventing tumor angiogenesis, proliferation, and metastasis.[1]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors containing the pyridazinone scaffold, such as Olaparib and Talazoparib, have revolutionized the treatment of cancers with BRCA mutations.[10] These drugs exploit the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (due to BRCA mutations), inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately causing cell death.[10]
-
Tubulin Polymerization Inhibition: Some pyridazinone compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Table 1: IC₅₀ Values of Selected Pyridazinone-Based Anticancer Agents
| Compound | Target | Cancer Type | IC₅₀ Value | Reference |
| Olaparib | PARP | Ovarian Cancer | 0.015 µM | [10] |
| Talazoparib | PARP | Breast, Prostate Cancer | 0.0002 µM | [10] |
| E-7016 | c-Met/VEGFR2 | Melanoma | 0.04 µM | [10] |
| Compound 43 | Tubulin | Pancreatic Cancer (Panc-1) | 2.9 µM | [10] |
Anti-inflammatory Effects
Pyridazinone derivatives exhibit significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][8]
Mechanism of Action: COX and PDE4 Inhibition
-
COX-2 Inhibition: Similar to celecoxib, some pyridazinones are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation that is responsible for the synthesis of prostaglandins.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds reduce inflammation and pain with a lower incidence of gastric ulceration.[12]
-
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is prevalent in immune cells and regulates inflammatory responses by degrading cAMP. Pyridazinone-based PDE4 inhibitors increase cAMP levels in cells like macrophages and neutrophils, which suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15]
Other Notable Biological Activities
The therapeutic potential of the pyridazinone scaffold extends to numerous other areas:
-
Antimicrobial Activity: Derivatives have shown activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans.[16][17]
-
Anticonvulsant Activity: Certain pyridazinone compounds have demonstrated efficacy in preclinical models of epilepsy.[12]
-
Antisecretory and Antiulcer Activity: Some derivatives have been investigated for their ability to reduce gastric acid secretion and protect against ulcers, potentially through histamine H3 receptor antagonism.[18][19]
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded crucial insights into the relationship between the chemical structure of pyridazinone derivatives and their biological activity.
-
C-6 Position: Substitution at the C-6 position, typically with an aryl or heteroaryl group, is often a primary determinant of potency and target selectivity, particularly for cardiovascular and anticancer agents.[20]
-
N-2 Position: The substituent on the lactam nitrogen at the N-2 position significantly influences pharmacokinetic properties such as solubility, metabolism, and oral bioavailability. It can also contribute to target binding.[10]
-
C-4 and C-5 Positions: Modifications at these positions are used to fine-tune activity and selectivity. For instance, in PDE inhibitors, specific substitutions here can differentiate between PDE isozymes.[10]
-
Fused Ring Systems: Fusing the pyridazinone ring with other cyclic systems (e.g., pyrazole, indole) can create rigid scaffolds that enhance binding affinity and introduce novel pharmacological profiles.[5][10]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To assess the anticancer potential of novel pyridazinone derivatives, an in vitro kinase assay is a fundamental experiment. This protocol provides a framework for evaluating the inhibitory activity of a test compound against the VEGFR-2 tyrosine kinase.
Causality: This assay directly measures the ability of a compound to interfere with the primary enzymatic function of VEGFR-2: the phosphorylation of a substrate. By quantifying the reduction in phosphorylation in the presence of the inhibitor, we can determine its potency (e.g., IC₅₀ value). The use of ATP at its Km concentration ensures a competitive binding environment, which is relevant for ATP-competitive inhibitors.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (dissolved in DMSO), and a detection system (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Compound Preparation: Perform serial dilutions of the pyridazinone test compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP (at its apparent Km concentration).
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding an EDTA-containing stop buffer. Add the detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 for HTRF).
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Future Perspectives and Conclusion
The pyridazinone core is a privileged scaffold that continues to yield promising therapeutic candidates.[1][5] Its journey from a simple heterocyclic compound to the central component of marketed drugs for cardiovascular disease and cancer is a testament to its versatility.[10][11] Future research will likely focus on several key areas:
-
Dual-Target Inhibitors: The development of single molecules that can modulate multiple targets (e.g., PARP7/HDACs dual inhibitors) is a growing trend, and the pyridazinone scaffold is well-suited for this purpose.[21]
-
Targeting Novel Pathways: Exploring the utility of pyridazinone derivatives against new and challenging biological targets, such as those involved in neurodegenerative diseases and metabolic disorders.
-
Improved Drug Delivery: Formulating pyridazinone-based drugs into novel delivery systems to enhance their efficacy, reduce off-target effects, and overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sarpublication.com [sarpublication.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4,6-Dichloropyridazin-3(2H)-one: A Versatile Heterocyclic Building Block
Abstract: The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including cardiovascular and anticancer agents.[1][2][3] Among the various pyridazinone precursors, 4,6-dichloropyridazin-3(2H)-one stands out as a highly versatile and reactive building block. The presence of two distinct chlorine atoms and a reactive N-H moiety provides three strategic points for functionalization, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Core Characteristics and Synthesis
This compound is a stable, crystalline solid that serves as a foundational starting material for a vast array of more complex heterocyclic systems. Its utility stems from the differential reactivity of its two chlorine atoms, which allows for selective and sequential chemical modifications.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₄H₂Cl₂N₂O | [4][5] |
| Molecular Weight | 164.97 g/mol | [4][5] |
| CAS Number | 932-22-9 | [4] |
| Appearance | White to yellow or orange powder/crystal | [4] |
| Melting Point | 201 - 206 °C | [4] |
Synthesis of the Core Scaffold
The most common and efficient synthesis of the pyridazinone core involves the cyclocondensation of a suitable 1,4-dicarbonyl compound with hydrazine or its derivatives.[6][7] For halogenated pyridazinones like the topic compound, a prevalent starting material is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). The reaction with hydrazine hydrate provides a direct route to the corresponding 4,5-dihalogenated pyridazinone. While the title compound is 4,6-dichloro, many synthetic strategies begin with related dihalo-pyridazinones derived from mucochloric or mucobromic acids.[7][8][9]
The synthesis of pyridazinones generally follows the principle of reacting a γ-keto acid with hydrazine hydrate, leading to the formation of the six-membered heterocyclic ring.[10][11]
Reactivity and Strategic Functionalization
The synthetic power of this compound lies in its predictable yet versatile reactivity at three key positions: the C4-Cl, C6-Cl, and N2-H sites. This allows for a modular approach to library synthesis and lead optimization.
Caption: Reactivity map of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms and the carbonyl group, makes the chlorinated positions highly susceptible to nucleophilic attack. Generally, the chlorine at the C4 position is more reactive than the one at C6. This regioselectivity is a critical feature for synthetic planning.
-
Mechanism Insight: The SNAr reaction proceeds via a Meisenheimer-like intermediate. The stability of this intermediate dictates the reaction's feasibility. The electron-withdrawing groups on the pyridazinone ring stabilize the negative charge of this intermediate, facilitating the substitution.
-
Controlling Regioselectivity: The inherent reactivity difference between C4 and C6 allows for selective monosubstitution at the C4 position under milder conditions. Subsequent substitution at C6 can then be achieved, often requiring more forcing conditions (e.g., higher temperatures). The choice of nucleophile, solvent, and base can influence this selectivity.[12][13][14]
Table 2: Regioselectivity in SNAr Reactions with Dichloropyridazinones
| Nucleophile | Position of Substitution | Typical Conditions | Notes |
| Phenols | C4 or C5 (on related scaffolds) | NaH or K₂CO₃, THF/DMF | Regioselectivity can be high, with the C4/C5 position being favored for initial attack on various dichloropyridazinone isomers.[12][14] |
| Amines | C4 or C5 | Reflux in various solvents | The less sterically hindered and more electronically activated position reacts first.[13] |
| Thiols | C4 or C5 | NaH, THF | Thiolates are potent nucleophiles and react readily, often with high regioselectivity.[12] |
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, which is central to modern drug discovery, palladium-catalyzed cross-coupling reactions are indispensable tools.[15][16] this compound is an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: Enables the introduction of aryl or vinyl groups by reacting the chloropyridazinone with an organoboron reagent (e.g., boronic acids or esters).
-
Buchwald-Hartwig Amination: Provides a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: Used to install alkyne moieties, which are valuable handles for further chemistry (e.g., click chemistry) or as structural elements in their own right.
-
Heck Coupling: Forms C-C bonds by reacting with alkenes.
Causality Behind Catalyst Choice: The success of these reactions hinges on the selection of the appropriate palladium catalyst system (precatalyst and ligand).[17][18] For activating the relatively inert C-Cl bonds, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[17] These ligands promote the initial oxidative addition step of the catalytic cycle, which is typically the rate-limiting step for chloroarenes.[16]
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
N-Functionalization
The pyridazinone ring contains an N-H proton that can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to install substituents at the N2 position. This modification is crucial for modulating physicochemical properties like solubility and for exploring structure-activity relationships (SAR) by positioning functional groups in a new vector of chemical space.[19]
Applications in Medicinal Chemistry
The pyridazinone scaffold is a cornerstone of many therapeutic agents. The ability to easily generate diverse libraries from this compound makes it an exceptionally valuable starting point in drug discovery campaigns.
-
Anticancer Agents: Many pyridazinone derivatives have been developed as inhibitors of various kinases and other enzymes implicated in cancer, such as PARP inhibitors.[1][9][20] The strategic placement of substituents on the pyridazinone core allows for fine-tuning of target affinity and selectivity.
-
Cardiovascular Drugs: Pyridazinone-containing molecules are well-known for their cardiovascular effects, including acting as vasodilators and phosphodiesterase (PDE) inhibitors.[1][3]
-
Anti-inflammatory Agents: The scaffold has been incorporated into compounds designed as non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of enzymes like cyclooxygenase (COX).[21]
-
Agrochemicals: Beyond pharmaceuticals, this building block is a key intermediate in the synthesis of herbicides, highlighting its broader utility in applied chemistry.[4]
Experimental Protocols
The following protocols are representative examples designed to be self-validating. The rationale behind key steps is provided to bridge theory with practice.
Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To synthesize 4-amino-6-chloropyridazin-3(2H)-one derivative via selective substitution at the C4 position.
Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL per mmol of substrate).
-
Rationale: Ethanol/isopropanol are common polar protic solvents for SNAr reactions with amines.
-
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 eq) to the suspension. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine in situ.
-
Rationale: A slight excess of the amine ensures complete consumption of the starting material. The base is critical for neutralizing the HCl generated during the reaction, driving it to completion.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Increased temperature provides the necessary activation energy for the substitution, particularly at the less reactive C6 position if desired, but controlled heating allows for selective C4 substitution.
-
-
Work-up and Isolation: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold solvent.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Rationale: Chromatography separates the desired monosubstituted product from any unreacted starting material, disubstituted byproducts, and other impurities.
-
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-aryl-6-chloropyridazin-3(2H)-one derivative.
Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add the 4-amino-6-chloropyridazin-3(2H)-one derivative from the previous step (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Rationale: The reaction must be conducted under an inert atmosphere (N₂ or Ar) as the Pd(0) catalytic species is oxygen-sensitive. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (4:1 v/v).
-
Rationale: Degassing the solvent (by sparging with N₂/Ar or freeze-pump-thaw cycles) removes dissolved oxygen. The presence of water can often accelerate the reaction.
-
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Rationale: The aqueous wash removes the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloropyridazin-3(2H)-one.
Conclusion
This compound is a powerhouse building block for heterocyclic chemistry. Its well-defined and predictable reactivity allows for the strategic and sequential introduction of various functional groups through robust chemical transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This versatility has cemented its role as a critical starting material in the synthesis of compounds targeting a wide spectrum of diseases, making it an invaluable tool for professionals in drug discovery and development. The continued exploration of its chemistry promises to unlock even more complex and potent molecules in the future.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jchemrev.com [jchemrev.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarena.com [scholarena.com]
- 10. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 16. nobelprize.org [nobelprize.org]
- 17. benchchem.com [benchchem.com]
- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,6-Dichloropyridazin-3(2H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Scaffold and the Strategic Importance of 4,6-Dichloropyridazin-3(2H)-one
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[3][4][5] The two adjacent nitrogen atoms within the six-membered ring are key to its unique electronic properties and ability to form multiple hydrogen bonds, making it an effective pharmacophore for interacting with various biological targets.[4]
Within this versatile class of compounds, this compound emerges as a particularly valuable and reactive building block for the synthesis of novel drug candidates. The presence of two distinct chlorine atoms at the C4 and C6 positions, coupled with the inherent reactivity of the pyridazinone core, provides medicinal chemists with a powerful tool for regioselective functionalization and the rapid generation of diverse molecular libraries. The differential reactivity of the two chloro-substituents allows for sequential and controlled introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of targeted therapies, including PARP and p38 MAP kinase inhibitors. Detailed protocols for key transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are presented to facilitate its use in drug discovery and development.
Physicochemical Properties and Spectral Data
While comprehensive spectral data for this compound is not extensively published, the following table summarizes its key physicochemical properties based on available information. Researchers should perform their own analytical characterization for confirmation.
| Property | Value | Reference |
| CAS Number | 17285-37-9 | [2] |
| Molecular Formula | C₄H₂Cl₂N₂O | [2] |
| Molecular Weight | 164.98 g/mol | [2] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not widely reported | - |
Note: It is highly recommended to acquire and interpret 1H NMR, 13C NMR, IR, and mass spectrometry data upon purchase or synthesis to confirm the identity and purity of the starting material.
Core Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the pyridazinone ring system activates the C-Cl bonds towards attack by a variety of nucleophiles. The chlorine at the C6 position is generally more reactive towards nucleophiles than the chlorine at the C4 position due to the electronic influence of the adjacent carbonyl group. This differential reactivity can be exploited for selective mono-functionalization.
The following diagram illustrates the key reaction pathways for the functionalization of this compound:
Caption: Key synthetic transformations of this compound.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[3] The pyridazinone scaffold has been successfully incorporated into potent PARP inhibitors. The following section outlines a representative synthetic approach to a PARP inhibitor scaffold, adapting a known procedure from the closely related 3,6-dichloropyridazine.[3]
Workflow for the Synthesis of a 4-((6-chloropyridazin-3-yl)oxy)phenyl Scaffold
Caption: Synthetic workflow for a PARP inhibitor scaffold.
Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde
This protocol describes the nucleophilic aromatic substitution of the more reactive C6 chlorine of this compound with 4-hydroxybenzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
4-Hydroxybenzaldehyde (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, 4-hydroxybenzaldehyde, and anhydrous potassium carbonate.
-
Add anhydrous isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M of the dichloropyridazinone.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the solid.
-
Wash the solid with a small amount of cold isopropanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
This reaction should yield the desired 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, which can be further elaborated, for example, through a Claisen-Schmidt condensation with a substituted acetophenone to form a chalcone intermediate, a key step towards various PARP inhibitors.[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents, respectively.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the mono-arylation of this compound, targeting the more reactive C6 position. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or microwave vial under an inert atmosphere, combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture and heat to 100-120 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Suzuki Couplings on Chloro-Heterocycles:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr (3) | - | KF | THF | RT | 75 | [7] |
| 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | [8] |
Protocol 3: Representative Buchwald-Hartwig Amination
This general protocol describes the mono-amination of this compound at the C6 position. The choice of ligand and base is crucial for achieving high yields.[4][9]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ and BrettPhos in anhydrous toluene and stir for 5 minutes.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in medicinal chemistry. Its differential reactivity at the C4 and C6 positions allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. The protocols outlined in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the synthetic utility of this scaffold in the development of novel therapeutics targeting a range of diseases. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 17285-37-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Synthesis of Novel Pyridazinone Derivatives for Drug Discovery
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazin-3(2H)-one nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility stems from its ability to serve as a structural core for compounds targeting a wide array of biological pathways. This has led to the development of therapeutic agents across diverse medical fields, including inflammation, cancer, cardiovascular diseases, and central nervous system disorders.[2][3][4][5]
The value of the pyridazinone core lies in its synthetic tractability and the ease with which its various positions (N-2, C-4, C-5, and C-6) can be functionalized. This allows medicinal chemists to systematically modify the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles—a process central to elucidating structure-activity relationships (SAR).[4][6] Pyridazinone derivatives have been successfully developed as inhibitors of key enzymes like phosphodiesterases (PDEs), cyclooxygenases (COX), and various protein kinases, highlighting their broad therapeutic potential.[1][7][8]
This guide provides a detailed overview of the core synthetic strategies for constructing the pyridazinone ring, step-by-step protocols for the synthesis of key intermediates, and advanced strategies for generating novel derivatives for drug discovery campaigns.
References
- 1. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Application Notes & Protocols: The Strategic Role of 4,6-Dichloropyridazin-3(2H)-one in Modern Agrochemical Synthesis
Abstract
Pyridazine and its derivatives are foundational scaffolds in the development of green agrochemicals, prized for their high bioactivity and favorable environmental profiles.[1] Among these, 4,6-Dichloropyridazin-3(2H)-one stands out as a versatile and highly reactive intermediate. Its strategic importance lies in the differential reactivity of its two chlorine atoms and the N-H group, which allows for sequential and regioselective modifications. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of key herbicidal and fungicidal precursors, substantiated by mechanistic insights and comparative data.
Core Concepts: Reactivity and Synthetic Strategy
The synthetic versatility of this compound is dictated by its electronic structure. The pyridazinone ring is electron-deficient, rendering the chlorine atoms at the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the acidic proton on the nitrogen at the 2-position can be readily removed by a base, allowing for N-alkylation or N-acylation reactions.
This dual reactivity is the cornerstone of its application. Chemists can selectively target either the chlorine atoms or the nitrogen to build molecular complexity. The choice of nucleophile, base, and solvent system determines the reaction's outcome, enabling the synthesis of a vast library of derivatives.[2][3][4]
Figure 1: Key reaction pathways for this compound.
Application in Fungicide Synthesis
The pyridazinone core is a common feature in many commercial and developmental fungicides.[1][5] By introducing specific pharmacophores through N-alkylation and subsequent substitution, novel compounds with high antifungal activity can be synthesized. The following protocol details the synthesis of a 2-substituted-5-chloro-6-phenylpyridazin-3(2H)-one derivative, a key intermediate for fungicides incorporating oxadiazole and thiadiazole moieties.[5]
Protocol 1: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one (Intermediate A)
This protocol outlines the initial formation of the core pyridazinone ring system from a furanone precursor. This step is foundational for subsequent derivatization.
Workflow:
Figure 2: Workflow for synthesizing Intermediate A.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (5.0 g) in N,N-dimethylformamide (30 g).
-
Reagent Addition: Slowly add hydrazine hydrate (80%, 6.0 g) to the solution.
-
Reaction: Stir the resulting solution at 80 °C for 40 minutes. The causality here is that the thermal energy facilitates the ring-opening of the furanone by hydrazine, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (150 mL) to induce precipitation of the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from dioxane to yield the pure product.
Data Summary:
| Compound Name | Appearance | Yield | Melting Point (°C) |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Yellow Solid | 68% | 231-232 |
Table 1: Physicochemical data for the synthesized Intermediate A.[5]
Protocol 2: N-Alkylation of Intermediate A to Synthesize Fungicidal Precursors
This protocol demonstrates the N-alkylation of the pyridazinone core, a crucial step for introducing side chains that enhance biological activity.
Workflow:
Figure 3: Workflow for N-alkylation of the pyridazinone core.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (Intermediate A, 1.0 mmol) in acetone (20 mL), add anhydrous potassium carbonate (1.5 mmol). K₂CO₃ acts as a mild base to deprotonate the pyridazinone nitrogen, forming a nucleophilic anion.
-
Reagent Addition: Add the desired substituted benzyl chloride (e.g., 4-nitrobenzyl chloride, 1.0 mmol).
-
Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter off the inorganic salts (K₂CO₃ and KCl).
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. Recrystallize the resulting solid residue from an ethanol/water mixture to obtain the pure N-substituted product.
Data Summary & Antifungal Activity:
| Compound ID | N-Substituent | Yield | Antifungal Activity (% Inhibition at 50 µg/mL) |
| G. zeae | |||
| 3c | 4-Nitrobenzyl | 72% | 56 |
| 3d | (6-chloropyridin-3-yl)methyl | 68% | 63 |
| 3g | 4-Iodobenzyl | 79% | 52 |
Table 2: Synthesis yields and preliminary antifungal screening results for various N-substituted derivatives. The introduction of different electronic and steric groups at the N2 position directly modulates the compound's bioactivity.[5]
Application in Herbicide Synthesis
Pyridazinone derivatives are a well-established class of herbicides, often acting as inhibitors of phytoene desaturase, a key enzyme in carotenoid biosynthesis.[6] The strategic placement of substituents on the pyridazinone ring is crucial for achieving high herbicidal potency and crop selectivity.
Protocol 3: Synthesis of 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one
This protocol describes a key synthesis for a potent bleaching herbicide. The trifluoromethylphenyl group is a common feature in modern herbicides, enhancing metabolic stability and target binding.
Workflow:
Figure 4: Synthesis of a trifluoromethylphenyl-pyridazinone herbicide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting keto-ester, ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate, in ethanol.
-
Reagent Addition: Add an equimolar amount of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux. The reaction involves the condensation of hydrazine with the two carbonyl groups of the keto-ester, leading to the formation of the dihydropyridazinone ring, which then tautomerizes to the more stable pyridazinone.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the target compound.
Data Summary & Herbicidal Activity:
| Compound Name | Target Weeds | Activity |
| 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one | Dicotyledonous plants (e.g., Brassica napus) | Exhibits good herbicidal and bleaching activities, comparable to the commercial herbicide diflufenican at 75 g/ha.[6] |
Table 3: Herbicidal profile of the synthesized compound.[6]
Concluding Remarks
This compound is a testament to the power of heterocyclic chemistry in addressing agricultural challenges. Its predictable reactivity and synthetic accessibility make it an invaluable platform for generating novel active ingredients. The protocols outlined in this guide serve as a practical foundation for researchers and scientists in the agrochemical industry, enabling the exploration of new chemical space and the development of next-generation crop protection solutions. Further derivatization, such as the selective substitution of the second chlorine atom or the introduction of diverse functional groups at the N2 position, continues to be a fruitful area of research, promising compounds with improved efficacy, selectivity, and environmental safety.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,6-Dichloropyridazin-3(2H)-one
Introduction: The Versatile Scaffold of 4,6-Dichloropyridazin-3(2H)-one in Modern Drug Discovery
The pyridazinone core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2] At the heart of synthesizing diverse libraries of these valuable compounds lies the strategic functionalization of key intermediates. Among these, this compound stands out as a particularly versatile and reactive scaffold.
The electron-deficient nature of the pyridazine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and often regioselective displacement of the chloro groups by a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for conducting nucleophilic substitution reactions on this compound.
Understanding the Reactivity and Regioselectivity
The nucleophilic aromatic substitution (SNAr) on this compound proceeds through a stepwise addition-elimination mechanism. The regioselectivity of the first substitution, i.e., whether the incoming nucleophile attacks the C4 or C6 position, is a critical consideration and is influenced by a combination of electronic and steric factors. Generally, the C6 position is more electrophilic and often favored for initial attack. However, the nature of the nucleophile, the solvent, the base, and the reaction temperature can all influence the regiochemical outcome. Subsequent substitution of the second chlorine atom is also possible, often requiring more forcing conditions due to the electron-donating effect of the first introduced substituent.
Diagram: General Mechanism of SNAr on this compound
Caption: General SNAr mechanism on this compound.
Protocols for Nucleophilic Substitution
The following protocols are provided as detailed guides for the substitution of the chloro groups on this compound with various nucleophiles. These protocols are based on established literature procedures and offer a starting point for optimization in specific research contexts.
I. Reactions with Oxygen Nucleophiles (O-Substitution)
The reaction with alkoxides or phenoxides is a common strategy to introduce ether linkages at the C4 or C6 position. The choice of base and solvent is critical for achieving high yields and, in some cases, regioselectivity.
Protocol 1: Synthesis of 6-Chloro-4-phenoxypyridazin-3(2H)-one
This protocol is adapted from a procedure for a similar substituted dichloropyridazinone and illustrates a general method for phenoxide displacement.[3]
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
5% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Preparation of Sodium Phenoxide: To a stirred solution of phenol (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Expert Insight: The use of a strong base like NaH is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Conducting this step at 0 °C helps to control the exothermic reaction and hydrogen gas evolution.
-
-
Reaction with Dichloropyridazinone: After the cessation of gas evolution (indicating complete formation of the phenoxide), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 5% HCl at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-chloro-4-phenoxypyridazin-3(2H)-one.
Table 1: Representative Conditions for O-Substitution
| Nucleophile | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| p-Methoxyphenol | NaH | THF | 0 °C to RT | 5 | 5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | Good | [3] |
| p-Methoxyphenol | K₂CO₃ | THF | Reflux | 6 | 5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 97 | [3] |
II. Reactions with Nitrogen Nucleophiles (N-Substitution)
Amination of this compound is a cornerstone for the synthesis of many bioactive molecules. The reactivity of the amine and the reaction conditions can be tuned to achieve either mono- or di-substitution.
Protocol 2: Microwave-Assisted Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one
This protocol is adapted from a microwave-assisted procedure for the amination of 3,6-dichloropyridazine and can be applied to this compound.[1] Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Ammonium hydroxide (NH₄OH) solution (28-30% NH₃ content)
-
Microwave reactor with sealed vessels
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a thick-walled microwave reactor vial, add this compound and ammonium hydroxide solution.
-
Expert Insight: A large excess of the ammonia source is used to favor the monosubstitution and to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes) with a power of 300W.
-
Trustworthiness: Microwave synthesis offers rapid and uniform heating, leading to shorter reaction times and often cleaner reactions compared to conventional heating.
-
-
Isolation: After cooling the reaction vessel to room temperature, a precipitate will form. Collect the solid by filtration.
-
Purification: Wash the collected solid with a mixture of ethyl acetate and hexane (e.g., 3:7 ratio) and dry to obtain 4-amino-6-chloropyridazin-3(2H)-one, often in high purity without the need for further purification.
Diagram: Experimental Workflow for N-Substitution
Caption: Generalized workflow for the amination of this compound.
III. Reactions with Sulfur Nucleophiles (S-Substitution)
The introduction of a sulfur linkage is achieved by reacting this compound with thiols. Thiolates, generated in situ with a base, are potent nucleophiles for this transformation.
Protocol 3: Synthesis of 6-Chloro-4-(arylthio)pyridazin-3(2H)-one
This protocol provides a general method for the reaction with aryl thiols.
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the aryl thiol (1.0-1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Expert Insight: Potassium carbonate is a suitable base for deprotonating the thiol to form the thiolate nucleophile. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the anion relatively free and highly reactive.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for 2-8 hours. The optimal temperature and time will depend on the reactivity of the specific aryl thiol.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-4-(arylthio)pyridazin-3(2H)-one.
Table 2: Summary of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Type | Key Reagents |
| Oxygen | Phenols, Alcohols | Aryl/Alkyl Ethers | NaH or K₂CO₃, THF/DMF |
| Nitrogen | Ammonia, Primary/Secondary Amines | Aminopyridazinones | Excess amine or K₂CO₃, EtOH/DMF |
| Sulfur | Aryl/Alkyl Thiols | Aryl/Alkyl Thioethers | K₂CO₃ or Et₃N, DMF/Acetonitrile |
Conclusion and Future Perspectives
The nucleophilic substitution reactions of this compound are a powerful and versatile tool in the arsenal of medicinal chemists. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse range of substituted pyridazinones. By carefully selecting the nucleophile, base, solvent, and reaction conditions, researchers can control the outcome of these reactions, including the regioselectivity, to efficiently generate novel compounds for biological screening. Further exploration of catalytic methods, such as palladium-catalyzed cross-coupling reactions, will continue to expand the synthetic utility of this important heterocyclic scaffold, paving the way for the discovery of next-generation therapeutics.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Pyridazinone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Pyridazinone Scaffold in Inflammation Research
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] Of particular interest is its potential in the development of novel anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders.[3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are often associated with adverse gastrointestinal and renal side effects.[1] This has spurred the search for new anti-inflammatory compounds with improved safety profiles. Pyridazinone derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-inflammatory effects, often with reduced ulcerogenic potential.[4][5]
These compounds can exert their anti-inflammatory action through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][6][7] The versatile chemistry of the pyridazinone ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]
This guide provides a detailed protocol for the synthesis of a potent anti-inflammatory compound, 6-benzyl-2-methylpyridazin-3(2H)-one , starting from the readily available precursor, 4,6-Dichloropyridazin-3(2H)-one (which exists in tautomeric equilibrium with 3,6-dichloropyridazine). Furthermore, it outlines the standard in vitro and in vivo protocols for evaluating the anti-inflammatory efficacy of the synthesized compounds.
Synthetic Workflow Overview
The synthesis of 6-benzyl-2-methylpyridazin-3(2H)-one from this compound is a multi-step process that leverages the reactivity of the chloro-substituents for nucleophilic substitution and subsequent derivatization. The overall workflow is depicted below.
Caption: Synthetic pathway for 6-benzyl-2-methylpyridazin-3(2H)-one.
Part 1: Detailed Synthetic Protocol
This protocol describes the synthesis of 6-benzyl-2-methylpyridazin-3(2H)-one, a pyridazinone derivative with demonstrated anti-inflammatory properties.[1]
Materials and Reagents
-
This compound (or 3,6-Dichloropyridazine)
-
Hydrazine hydrate
-
Benzyl cyanide
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 6-chloro-3-hydrazinylpyridazine (Intermediate A)
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield 6-chloro-3-hydrazinylpyridazine.
Step 2: Synthesis of 6-benzyl-3-chloropyridazine (Intermediate B)
-
To a solution of benzyl cyanide (1 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-chloro-3-hydrazinylpyridazine (Intermediate A, 1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to obtain 6-benzyl-3-chloropyridazine.
Step 3: Synthesis of 6-benzylpyridazin-3(2H)-one (Intermediate C)
-
Reflux a solution of 6-benzyl-3-chloropyridazine (Intermediate B, 1 equivalent) in a mixture of acetic acid and 4 M hydrochloric acid for 12 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to give 6-benzylpyridazin-3(2H)-one.
Step 4: Synthesis of 6-benzyl-2-methylpyridazin-3(2H)-one (Final Product)
-
To a solution of 6-benzylpyridazin-3(2H)-one (Intermediate C, 1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).[1]
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent to yield pure 6-benzyl-2-methylpyridazin-3(2H)-one.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 6-chloro-3-hydrazinylpyridazine | C₄H₅ClN₄ | 144.56 | 75-85 |
| 6-benzyl-3-chloropyridazine | C₁₁H₉ClN₂ | 204.66 | 60-70 |
| 6-benzylpyridazin-3(2H)-one | C₁₁H₁₀N₂O | 186.21 | 80-90 |
| 6-benzyl-2-methylpyridazin-3(2H)-one | C₁₂H₁₂N₂O | 200.24 | 70-80 |
Part 2: Biological Evaluation Protocols
The following protocols are standard methods to assess the anti-inflammatory activity of the synthesized pyridazinone derivatives.
Protocol 2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Cat. No. 701050)
-
Synthesized pyridazinone compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition)
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Follow the instructions provided with the COX Colorimetric Inhibitor Screening Assay Kit.
-
Typically, the assay involves the addition of the enzyme (COX-1 or COX-2), heme, and the test compound to a reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
After a specified incubation period, measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound at various concentrations.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Data Analysis:
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) for COX-2 inhibition is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol 2.2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[3][8][9]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Synthesized pyridazinone compounds
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Diclofenac, Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
Data Analysis:
The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (C - T) / C ] * 100
Where:
-
C = Average increase in paw volume in the control group
-
T = Average increase in paw volume in the treated group
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the anti-inflammatory effect.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme.[10][11]
References
- 1. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced rat paw oedema test: Significance and symbolism [wisdomlib.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4,6-Dichloropyridazin-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 4,6-Dichloropyridazin-3(2H)-one. This key heterocyclic scaffold is a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] Achieving high yield and purity can be challenging due to potential side reactions, difficult chlorination, and purification hurdles. This document provides in-depth, experience-based solutions to common problems encountered in the lab.
Section 1: Overview of a General Synthetic Strategy
The synthesis of substituted pyridazin-3(2H)-ones typically involves two critical stages: the formation of the pyridazinone ring via cyclocondensation, followed by a chlorination step. Achieving the specific 4,6-dichloro isomer requires careful selection of starting materials and precise control over reaction conditions to ensure correct regioselectivity.
A common strategy involves the reaction of a γ-ketoacid or a related dicarbonyl compound with a hydrazine derivative to form the heterocyclic core.[3][4] Subsequent chlorination introduces the desired halogen atoms onto the ring.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during synthesis, presented in a question-and-answer format.
Focus Area 1: Cyclocondensation & Ring Formation
Q1: My yield for the initial pyridazinone ring formation is consistently low. What are the primary factors to investigate?
A1: Low yields during the cyclocondensation step are a frequent challenge. The issue often stems from one or more of the following factors. A systematic approach is crucial for optimization.[5]
-
Purity of Starting Materials: Ensure the high purity of your γ-ketoacid (or equivalent) and hydrazine starting materials. Impurities can introduce competing side reactions that consume reagents and complicate purification. It is recommended to use freshly purified or high-grade commercial reagents.[5]
-
Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete, leaving unreacted starting materials. Conversely, excessively high temperatures can lead to the decomposition of either the reactants or the desired pyridazinone product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to establish the optimal temperature and reaction duration.[5]
-
Solvent Choice: The reaction medium significantly influences reaction rates and yield. Protic solvents such as ethanol, methanol, or acetic acid are commonly used as they can facilitate the proton transfer steps involved in the mechanism.[5]
-
pH of the Reaction Medium: The pH can be critical, especially for the dehydration step that completes the ring closure. An acidic medium can catalyze this step, but strongly acidic conditions may promote unwanted side reactions. A small amount of a mineral acid or acetic acid as the solvent can be beneficial.[5]
-
Water Removal: The final cyclization step involves the elimination of a water molecule. In accordance with Le Chatelier's principle, removing water as it is formed can drive the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[5]
Caption: Troubleshooting workflow for low yield in the cyclocondensation step.
Q2: My TLC analysis shows a major byproduct that I suspect is the intermediate hydrazone. How can I drive the reaction to completion?
A2: This is a classic problem. The reaction between a carbonyl group and hydrazine first forms a hydrazone intermediate.[5][6] If the subsequent intramolecular cyclization is slow or the reaction conditions are not optimal, this hydrazone can be isolated as the major product.
To favor the desired pyridazinone, you must facilitate the final ring-closing dehydration step. Consider the following adjustments:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization step.
-
Acid Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) or switch to an acidic solvent like glacial acetic acid. The acid protonates the hydroxyl group of the intermediate, turning it into a better leaving group (water) and accelerating the dehydration.[5]
-
Extended Reaction Time: As confirmed by TLC monitoring, simply extending the reaction time at the optimal temperature may be sufficient to convert the hydrazone intermediate into the final product.
Focus Area 2: Chlorination
Q3: The chlorination of my pyridazinone core is low-yielding and produces a mixture of mono- and di-chlorinated products. How can I improve the yield and selectivity for the 4,6-dichloro isomer?
A3: Chlorination of the pyridazinone ring is often the most challenging step. The outcome depends heavily on the chlorinating agent, stoichiometry, temperature, and any catalysts used.
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and cost-effective agent for this transformation.[7][8] Phosphorus pentachloride (PCl₅) or triphosgene can also be used, sometimes in combination with POCl₃.[7] The reactivity of these agents differs, and empirical testing may be required.
-
Stoichiometry and Temperature Control: To achieve di-chlorination, an excess of the chlorinating agent is typically required. A molar ratio of at least 2-3 equivalents of POCl₃ per mole of pyridazinone is a good starting point.[8] Temperature control is paramount; reactions are often run at reflux (around 100-110 °C for POCl₃).[7][9] Insufficient temperature or time can lead to incomplete reaction and mono-chlorinated impurities.
-
Use of Catalysts: The addition of a catalyst can significantly improve the rate and efficiency of the chlorination. Quaternary ammonium salts, such as tetramethylammonium chloride, have been shown to be effective catalysts for this type of reaction.[7]
-
Regioselectivity: Achieving the specific 4,6-dichloro pattern is dictated by the substitution on your starting pyridazinone core. If your synthesis is yielding an undesired isomer (e.g., 4,5-dichloro), you must revisit the structure of your starting γ-ketoacid to ensure it will produce the correct pyridazinone precursor for your desired chlorination pattern.
Q4: I am experiencing significant product degradation during the work-up of the POCl₃ reaction. What is a safer and more efficient work-up protocol?
A4: The work-up of a POCl₃ reaction must be handled with extreme caution. The unreacted POCl₃ reacts violently with water. Degradation often occurs due to the highly acidic conditions and heat generated during quenching.
A robust and safe work-up procedure is as follows:
-
Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove Excess POCl₃: If possible, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This significantly reduces the hazard of the quenching step.[9]
-
Controlled Quenching: Very slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.[9] This should be done in a large beaker or flask to contain any splashing.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous mixture with a base. Concentrated ammonium hydroxide (28%) is often used to bring the pH to approximately 8.[8][10] This will precipitate the crude product.
-
Isolation: The solid product can then be collected by filtration, washed with cold water, and dried under vacuum.[10]
Focus Area 3: Product Purification
Q5: My crude this compound is difficult to purify. What are the best methods to achieve high purity?
A5: Achieving high purity is essential, as residual impurities can interfere with subsequent synthetic steps.[11]
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[12] The key is selecting an appropriate solvent system. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For pyridazinone derivatives, protic solvents like ethanol or dioxane are often good starting points.[5][13] You may need to experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.
-
Aqueous Washes: Before recrystallization, washing a solution of your crude product (dissolved in a water-immiscible solvent like dichloromethane or ethyl acetate) can be very effective. A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove acidic impurities, while a wash with dilute acid (e.g., 1M HCl) will remove basic impurities.[12]
-
Silica Gel Column Chromatography: For mixtures that are very difficult to separate by recrystallization, column chromatography is the method of choice.[12] A typical mobile phase would be a gradient of ethyl acetate in hexane. Use TLC first to determine the ideal solvent ratio for good separation between your product and the impurities.[12]
Section 3: Key Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for your specific substrate and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Synthesis of 3,6-Dihydropyridazine (Maleic Hydrazide) - A Common Precursor
This protocol describes the synthesis of a foundational pyridazinone structure from maleic anhydride and hydrazine, which can be a starting point for various derivatives.
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%).[14]
-
Slowly add 120 mL of 30% hydrochloric acid dropwise while cooling the flask in an ice bath.
-
To this solution of hydrazine hydrochloride, add 98 g (1 mol) of maleic anhydride in portions.[14]
-
Heat the mixture to reflux at 110 °C for 3 hours.[14]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the resulting white-yellowish solid via suction filtration.
-
Wash the filter cake with cold ethanol (3-4 times) and dry to yield the product.[14] A typical yield is around 91%.[14]
Protocol 2: Chlorination of a Dihydroxypyridazine Precursor
This protocol details the chlorination of a dihydroxypyridazine (such as the product from Protocol 1) to a dichloropyridazine.
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 25 g of the dihydroxypyridazine precursor.[9]
-
Carefully add 300 mL of phosphorus oxychloride (POCl₃).[9]
-
Heat the mixture to reflux and maintain for 5 hours. The reaction should be monitored by TLC until the starting material is consumed.[9]
-
After cooling to room temperature, distill off the excess POCl₃ under reduced pressure.[9]
-
Caution: Slowly and carefully pour the cooled residue onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the mixture to a slightly alkaline pH (~8) by the slow addition of 28% ammonium hydroxide.[9]
-
Filter the precipitated tan solid, wash thoroughly with cold water, and dry under vacuum to obtain the crude dichloropyridazine product.[9] Further purification can be achieved by recrystallization or sublimation.
Section 4: Data Summary Table
The following table summarizes the key parameters and their impact on the synthesis.
| Stage | Parameter | Low Setting / Incorrect Choice | Optimal Range / Correct Choice | High Setting / Incorrect Choice | Impact on Yield/Purity |
| Cyclocondensation | Temperature | Incomplete reaction, low conversion | Substrate-dependent, often reflux in EtOH/AcOH | Decomposition of product/reagents | Critical for yield |
| Solvent | Aprotic, non-polar solvents | Protic solvents (Ethanol, Acetic Acid)[5] | - | Affects reaction rate and yield | |
| pH | Neutral or basic | Mildly acidic (catalytic H⁺)[5] | Strongly acidic | Can accelerate cyclization but may cause side reactions | |
| Chlorination | Reagent Molar Ratio | Incomplete chlorination (mono-chloro product) | >2 equivalents of POCl₃ per OH group[8] | Increased cost, more hazardous quench | Determines completeness of reaction |
| Temperature | Slow or incomplete reaction | Reflux in POCl₃ (~105-110 °C)[7] | Increased byproduct formation, decomposition | Critical for reaction rate and selectivity | |
| Work-up Quench | Quenching hot, or with water directly | Pouring cold reaction mass onto ice[9] | - | Crucial for safety and preventing product degradation |
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. datapdf.com [datapdf.com]
- 10. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
challenges in the regioselectivity of 4,6-Dichloropyridazin-3(2H)-one reactions
Introduction: Navigating the Regiochemical Complexities of a Privileged Scaffold
Welcome to the technical support guide for 4,6-Dichloropyridazin-3(2H)-one. This versatile heterocyclic building block is a cornerstone in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its value lies in its multiple reactive sites, which allow for sequential and diverse functionalization. However, this same feature presents a significant synthetic challenge: controlling the regioselectivity of its reactions.
The pyridazinone core possesses four primary sites for modification: the N-2 nitrogen of the lactam, the exocyclic oxygen at C-3, and the two chlorine-bearing carbons at C-4 and C-6. Achieving selective functionalization at any one of these sites without unintended reactions at the others requires a nuanced understanding of the substrate's electronic properties and careful selection of reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the most common regioselectivity issues encountered by researchers. We will delve into the mechanistic rationale behind these challenges and provide field-proven protocols to help you steer your reactions toward the desired constitutional isomer.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My alkylation reaction is giving a mixture of N-2 and O-3 isomers. How can I selectively target one over the other?
This is the most common initial hurdle. The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen (N-2) or the oxygen (O-3). The outcome of the reaction is a classic case of kinetic versus thermodynamic control, heavily influenced by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[1][2]
The Underlying Principle: HSAB Theory
-
N-2 Anion: The nitrogen atom is a "soft" nucleophilic center.
-
O-3 Anion: The oxygen atom is a "hard" nucleophilic center.
To control selectivity, you must match the hardness/softness of your electrophile (the alkylating agent) and optimize the reaction conditions to favor one pathway.
Troubleshooting & Protocol Recommendations:
The choice of base, solvent, and electrophile are the critical levers for controlling this regioselectivity.[1][3][4]
| Parameter | To Favor N-Alkylation (Softer Site) | To Favor O-Alkylation (Harder Site) | Rationale |
| Electrophile | Soft (e.g., Benzyl bromide, Allyl iodide, Michael acceptors) | Hard (e.g., Dimethyl sulfate, Trialkyloxonium salts) | Soft electrophiles have a more polarizable, diffuse orbital that overlaps better with the soft nitrogen. Hard electrophiles have a more concentrated positive charge, leading to a stronger electrostatic interaction with the hard oxygen.[2] |
| Base | Strong, non-coordinating (e.g., NaH, KHMDS) | Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃) or Silver salts (Ag₂O, Ag₂CO₃) | Strong bases fully deprotonate the pyridazinone, creating a "free" anion where the softer, more nucleophilic nitrogen is often favored. The counter-ion of the base is also critical; larger, more polarizing cations like Cs⁺ can coordinate with the hard oxygen, promoting O-alkylation.[5][6] Silver salts explicitly coordinate to the oxygen, directing the reaction there. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, THF) | Nonpolar or Protic (e.g., Toluene, Dioxane, Ethanol) | Polar aprotic solvents effectively solvate the cation but not the anion, leading to a more reactive "naked" anion where the inherent nucleophilicity of the N-2 site dominates. Protic solvents can hydrogen-bond with the oxygen, but this is a complex interplay. |
| Temperature | Lower to Room Temperature | Often Higher Temperatures | N-alkylation is frequently the kinetically favored product, while O-alkylation can sometimes be the thermodynamically more stable product, although this is system-dependent. |
Workflow: Selecting Conditions for N- vs. O-Alkylation
Caption: Decision workflow for N- vs. O-alkylation.
FAQ 2: I'm attempting a Suzuki-Miyaura coupling, but I'm getting poor selectivity between the C-4 and C-6 positions. How can I control this?
The C-4 and C-6 positions, while both bearing chlorine atoms, are electronically and sterically distinct. Regioselectivity in palladium-catalyzed cross-coupling reactions is a complex function of the catalyst, ligand, base, and any directing groups on the pyridazinone ring.[7]
The Underlying Principle: Oxidative Addition
The first and often rate-determining step in the catalytic cycle is the oxidative addition of the Pd(0) catalyst into the C-Cl bond. The relative rates of addition at C-4 vs. C-6 determine the product ratio. This is influenced by:
-
Steric Hindrance: The C-6 position is adjacent to the N-1 nitrogen, while the C-4 position is flanked by the C-5 proton and the C-3 carbonyl. The steric environment can influence which site is more accessible to the bulky palladium catalyst.
-
Electronic Effects: The pyridazinone ring is electron-deficient. Substituents, particularly at the N-2 position, can modulate the electron density at C-4 and C-6, making one C-Cl bond more susceptible to oxidative addition. For instance, an electron-donating group at N-2 can increase the electron density of the ring, potentially affecting the relative reactivity of the C-Cl bonds.
-
Ligand Effects: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can dramatically alter the steric and electronic properties of the palladium catalyst, favoring oxidative addition at one site over the other.[7][8]
Troubleshooting & Protocol Recommendations:
| Factor | Condition | Expected Selectivity | Rationale |
| Substituent Effects | Basic amine group at C-4 (on a related pyridazine) | Promotes reaction at C-3 (proximal) | The amine can act as a directing group, coordinating to the palladium catalyst and delivering it to the adjacent C-Cl bond.[7] A similar effect could be theorized for substituents at C-5. |
| Alkoxy, alkyl, or aryl group at C-4 | Promotes reaction at C-6 (distal) | Steric hindrance from the C-4 substituent disfavors oxidative addition at the adjacent C-3, making the more remote C-6 the preferred site.[7] | |
| Catalyst/Ligand | Pd(PPh₃)₄ | Often serves as a standard but may offer poor selectivity. | A general, less sterically demanding catalyst system. |
| Pd(OAc)₂ / SPhos or XPhos | Can significantly improve selectivity. | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) create a more sterically demanding catalyst that can better differentiate between the C-4 and C-6 environments. | |
| PdCl₂(dppf) | Another common catalyst system. | The bidentate dppf ligand creates a specific geometry around the palladium center that can influence regioselectivity. |
Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
This is a representative protocol. Optimization of ligand, base, and temperature is critical.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-substituted this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.2 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent: Add a degassed solvent mixture, typically a combination like Toluene/Water or Dioxane/Water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Validation: Purify the residue by column chromatography. The regiochemical assignment must be confirmed by 2D NMR (NOESY or HMBC) to differentiate between the C-4 and C-6 isomers.
FAQ 3: My Buchwald-Hartwig amination is non-selective. What factors control C-N coupling regioselectivity?
Similar to Suzuki coupling, the regioselectivity of Buchwald-Hartwig amination is dictated by the relative rates of oxidative addition of the palladium catalyst to the C-4 vs. C-6 bonds.[9][10] The choice of ligand and base system is often even more critical in C-N coupling reactions.[11][12]
The Underlying Principle: Ligand-Controlled Selectivity
The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[9] The ligand's properties (bite angle, steric bulk, electron-donating ability) directly influence the geometry and reactivity of the palladium center, which in turn determines its preference for one C-Cl bond. Sterically hindered ligands can force the catalyst to react at the less congested site, while ligands capable of secondary interactions (e.g., coordination with the carbonyl oxygen) could potentially direct the reaction.
Troubleshooting & Protocol Recommendations:
-
Ligand Screening is Essential: This is the most powerful tool for controlling regioselectivity. Start with a range of established ligands.
-
Bulky Monodentate Ligands: (e.g., XPhos, RuPhos, BrettPhos) are often the first choice for difficult couplings and can provide high selectivity based on steric differentiation.
-
Bidentate Ligands: (e.g., BINAP, Xantphos) enforce a specific geometry on the metal center which can translate into regiochemical control. Xantphos, with its wide bite angle, is known to be effective in many systems.[13]
-
-
Base Selection: The choice of base can be crucial. Strong, non-coordinating bases like LiHMDS or NaOtBu are common. The base's role is to deprotonate the amine in the catalytic cycle, and its strength can influence catalyst activity and stability, indirectly affecting selectivity.
-
Solvent and Temperature: Non-polar aprotic solvents like toluene or dioxane are standard. Temperature should be carefully optimized; sometimes running the reaction at a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy.
Diagram: Factors Influencing C-4 vs. C-6 Cross-Coupling
Caption: Key factors governing regioselectivity at C-4/C-6.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
managing side reactions during the derivatization of 4,6-Dichloropyridazin-3(2H)-one
Technical Support Center: Derivatization of 4,6-Dichloropyridazin-3(2H)-one
Welcome to the technical support guide for the derivatization of this compound. This molecule is a critical and versatile building block in medicinal chemistry and drug development, serving as a scaffold for a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] However, its rich functionality, characterized by multiple reactive sites, presents unique challenges in achieving selective derivatization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific side reactions and challenges you may encounter during your research. We will delve into the underlying mechanisms of these reactions and provide field-proven, actionable solutions to optimize your synthetic outcomes.
Section 1: Understanding the Core Reactivity
Before troubleshooting side reactions, it is crucial to understand the inherent chemical properties of the starting material.
Q1: What are the primary reactive sites on this compound and what are their relative reactivities?
A1: this compound possesses three primary sites susceptible to reaction:
-
N-2 Position (Amide Nitrogen): The nitrogen atom within the pyridazinone ring is a primary site for reactions like N-alkylation.[4]
-
O-Position (Carbonyl Oxygen): The exocyclic oxygen of the amide group can undergo O-alkylation, particularly after deprotonation, forming an alkoxy-pyridazine derivative. This reactivity is due to the amide-imidol tautomerism, which creates an ambident nucleophile.[5]
-
C-4 and C-6 Positions (Chloro Substituents): The chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr). Their reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group.
The competition between these sites, particularly N-alkylation versus O-alkylation, is a central challenge in the derivatization of this scaffold.
Caption: Key reactive sites on the this compound scaffold.
Section 2: Troubleshooting Common Side Reactions
This section addresses the most frequent challenges encountered during derivatization and provides detailed protocols for mitigation.
Q2: My alkylation reaction is yielding a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity?
A2: This is a classic problem involving ambident nucleophiles. The pyridazinone anion can be attacked at either the nitrogen or the oxygen atom. The outcome of this competition is governed by several factors, which can be manipulated to favor one product over the other. This principle is often explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory, where hard electrophiles tend to react with the harder oxygen atom, and softer electrophiles react with the softer nitrogen atom.[6]
Mechanism Insight: Upon deprotonation with a base, a resonance-stabilized anion is formed. The negative charge is delocalized over the N-C-O system. The reaction's regioselectivity depends on whether the subsequent alkylating agent attacks the nitrogen or the oxygen.
Caption: Competing N- vs. O-alkylation pathways.
Troubleshooting & Optimization Protocol:
The selectivity can be dramatically influenced by the choice of base, solvent, counter-ion, leaving group on the electrophile, and temperature.[7][8]
| Factor | To Favor N-Alkylation (Kinetic Product) | To Favor O-Alkylation (Thermodynamic Product) | Rationale |
| Solvent | Aprotic (e.g., DMF, THF, Acetonitrile) | Protic (e.g., Ethanol, Water) or Polar Aprotic | Aprotic solvents do not solvate the anion as strongly, leaving the more nucleophilic nitrogen atom more accessible.[7] |
| Base/Counter-ion | Strong, bulky bases (e.g., NaH, KHMDS) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or silver salts (e.g., Ag₂O) | Large counter-ions (K⁺) favor N-alkylation. Silver salts coordinate with the oxygen, promoting O-alkylation.[8] |
| Electrophile (R-X) | Soft leaving groups (e.g., R-I, R-Br) | Hard leaving groups (e.g., R-OTs, R₂SO₄, Meerwein's salt) | Follows HSAB principle. The softer nitrogen atom prefers to react with softer electrophiles.[6] |
| Temperature | Lower temperatures (-20 °C to RT) | Higher temperatures (Reflux) | Lower temperatures favor the kinetically controlled N-alkylation product. |
Step-by-Step Protocol for Maximizing N-Alkylation:
-
Setup: Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Substrate: Dissolve this compound (1 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.1 eq.) dropwise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of starting material and formation of products.[9][10]
-
Workup: Quench the reaction carefully by slowly adding ice-cold water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the N-alkylated isomer from any O-alkylated side product.
Q3: My reaction is turning acidic, and I'm isolating a hydroxylated byproduct instead of my target derivative. What is happening?
A3: You are likely observing hydrolysis of one or both chloro-substituents. The C-Cl bonds at the C-4 and C-6 positions are susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions or at elevated temperatures.[11] The HCl generated as a byproduct can further catalyze degradation.
Troubleshooting & Optimization Protocol:
-
Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried (e.g., using molecular sieves) and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base like Proton-Sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to scavenge acid without competing as a nucleophile. If using a carbonate or hydroxide base, control the stoichiometry carefully.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Use aprotic solvents (e.g., Toluene, Dioxane, Acetonitrile) that do not participate in the reaction.
Q4: I am trying to achieve mono-substitution at the C-4/C-6 position, but I am getting significant amounts of the di-substituted product. How can I control this?
A4: Achieving selective mono-substitution via SNAr requires careful control over reaction conditions to prevent over-reaction. The first substitution often activates the ring for the second, although steric factors can play a role.
Troubleshooting & Optimization Protocol:
| Parameter | Strategy for Mono-substitution | Rationale |
| Stoichiometry | Use a slight deficiency or exactly 1.0 equivalent of the nucleophile. | Limits the availability of the reagent for the second substitution. |
| Temperature | Run the reaction at a lower temperature. | The activation energy for the second substitution is often higher. Lower temperatures favor the mono-substituted kinetic product. |
| Reaction Time | Monitor the reaction closely using TLC or LC-MS.[12] | Quench the reaction as soon as the starting material is consumed and before significant di-substituted product forms. |
| Slow Addition | Add the nucleophile slowly to the reaction mixture using a syringe pump. | Maintains a low instantaneous concentration of the nucleophile, disfavoring the second reaction. |
graph TD {
A["Start: Di-Chloro Substrate + Nucleophile (Nu)"];
B["Mono-Substituted Product"];
C["Di-Substituted Product (Side Reaction)"];
D{Decision: "Is Mono-Product forming?"};
E{Decision: "Is Di-Product > 5%?"};
F["Continue Reaction"];
G["Quench Reaction & Purify"];
H["Reduce Temp / Use 1.0 eq Nu / Slow Addition"];
subgraph "Reaction Pathway"
A -- "k1" --> B;
B -- "k2 (slower)" --> C;
end
subgraph "Troubleshooting Workflow"
style "Troubleshooting Workflow" fill:#F1F3F4,stroke:#5F6368
A --> D;
D -- "Yes" --> E;
D -- "No" --> H;
E -- "No" --> F;
F --> D;
E -- "Yes" --> G;
end
}
Caption: Workflow for optimizing selective mono-substitution.
Section 3: Analytical Characterization of Side Products
Q5: How can I use NMR and MS to confirm the identity of my major product and distinguish it from N- vs. O-alkylated side products?
A5: A combination of NMR and Mass Spectrometry is essential for unambiguous structure elucidation.
Mass Spectrometry (MS):
- Confirmation: Both N- and O-alkylated products will have the same mass. MS is excellent for confirming the molecular weight of the product and identifying hydrolysis products (which will have a different mass).
- Technique: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
NMR Spectroscopy:
NMR is the definitive technique for distinguishing N- vs. O-alkylation.
[13]
| Technique | Observation for N-Alkylation | Observation for O-Alkylation |
| :--- | :--- | :--- |
| ¹H NMR | The protons on the carbon attached to the nitrogen (e.g., N-CH₃) will typically appear in the 3.5-4.5 ppm range. | The protons on the carbon attached to the oxygen (e.g., O-CH₃) will be further downfield, typically in the 4.0-5.0 ppm range. |
| ¹³C NMR | The carbon attached to the nitrogen (N-C H₃) will have a chemical shift in the 30-50 ppm range. | The carbon attached to the oxygen (O-C H₃) will be significantly downfield, in the 55-75 ppm range. [13]|
| HMBC (2D NMR) | A 2- or 3-bond correlation will be observed between the protons of the alkyl group and the ring carbons (C-3 and C-4a), but NOT to C-3 itself. | A key 3-bond correlation will be observed between the protons of the alkyl group and the C-3 carbonyl/ether carbon. This is often the most conclusive piece of evidence. |
| NOE (2D NMR) | A through-space correlation (NOE) may be observed between the alkyl group protons and the proton at the C-5 position of the pyridazinone ring. | No such NOE correlation would be expected. |
By systematically applying these troubleshooting strategies and analytical techniques, researchers can effectively manage the side reactions inherent in the derivatization of this compound, leading to higher yields, improved purity, and more reliable synthetic outcomes.
New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--2. Synthesis and analgesic activity of some 4,6-disubstituted-3(2H)-pyridazinone derivatives. Arzneimittelforschung. Available from: --INVALID-LINK--3. Common side reactions in the synthesis of pyridazinone derivatives. BenchChem. Available from: --INVALID-LINK--4. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. SciSpace. Available from: --INVALID-LINK--5. ChemInform Abstract: New, Simple and Versatile Synthesis of 4,6-Disubstituted Pyridazin-3(2H)-ones. ResearchGate. Available from: --INVALID-LINK--6. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available from: --INVALID-LINK--7. N-alkylation: Significance and symbolism. Spandidos Publications. Available from: --INVALID-LINK--8. A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem. Available from: --INVALID-LINK--9. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available from: --INVALID-LINK--10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available from: --INVALID-LINK--11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. Available from: --INVALID-LINK--12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available from: --INVALID-LINK--13. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available from: --INVALID-LINK--14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4]aphthyrin-5(6H)-one. PubMed Central. Available from: --INVALID-LINK--15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available from: --INVALID-LINK--16. Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available from: --INVALID-LINK--17. A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5>H>-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors. Flinders University. Available from: --INVALID-LINK--18. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PubMed Central. Available from: --INVALID-LINK--19. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Korean Chemical Society. Available from: --INVALID-LINK--20. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available from: --INVALID-LINK--21. Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. LinkedIn. Available from: --INVALID-LINK--22. A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery. BenchChem. Available from: --INVALID-LINK--23. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: --INVALID-LINK--24. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: --INVALID-LINK--25. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available from: --INVALID-LINK--26. Derivatization. Chemistry LibreTexts. Available from: --INVALID-LINK--/01%3A_Gas_Chromatography/1.05%3A_Derivatization)27. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. Available from: --INVALID-LINK--28. picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). Thermo Fisher Scientific. Available from: --INVALID-LINK--29. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. Available from: --INVALID-LINK--
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-alkylation: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. researchgate.net [researchgate.net]
purification techniques for 4,6-Dichloropyridazin-3(2H)-one products
An exceptional level of purity for 4,6-Dichloropyridazin-3(2H)-one is paramount in its application as a key intermediate in pharmaceutical synthesis. Impurities can lead to downstream reaction failures, the formation of unwanted byproducts, and potential safety and efficacy issues in the final active pharmaceutical ingredient (API).[1] This technical support guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this critical building block.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is highly dependent on the synthetic route. A prevalent synthesis involves the chlorination of a dihydroxy pyridazine precursor using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[2][3] Consequently, common impurities include:
-
Unreacted Starting Material: Residual dihydroxy pyridazine.
-
Reaction Intermediates: Monochloro- or other partially chlorinated species.
-
Reagent-Derived Impurities: Residual POCl₃ and its hydrolysis products (phosphoric acid, HCl).
-
Colored Byproducts: Often polymeric or degradation products formed under harsh reaction conditions.
Q2: What are the key physicochemical properties of this compound that I should consider for purification?
A2: Understanding the compound's properties is the foundation of designing a purification strategy.
| Property | Value / Observation | Implication for Purification |
| Appearance | White to off-white or pale yellow crystalline solid[4] | A significant deviation in color (e.g., brown, black) indicates substantial impurities requiring decolorization steps. |
| Melting Point | ~200-206 °C[4] | The high melting point makes it an excellent candidate for recrystallization. It is less likely to "oil out" unless heavily impure.[5] |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone, with solubility increasing with temperature.[6] | This temperature-dependent solubility is the key principle behind successful recrystallization.[7] |
| Stability | Stable under standard conditions. Can be sensitive to strong nucleophiles or harsh basic conditions which may displace the chlorine atoms. | Purification methods should ideally be conducted under neutral or mildly acidic conditions to prevent degradation. |
Purification Workflow & Decision Making
The choice between purification techniques hinges on the level and nature of impurities in your crude product. A preliminary analysis by Thin Layer Chromatography (TLC) or crude ¹H NMR is essential.
Caption: Initial purity assessment dictates the primary purification path.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the preferred method for high-purity final products due to its scalability and efficiency, leveraging the compound's differential solubility in a solvent at high and low temperatures.
Q3: I'm getting very low recovery after recrystallization. What went wrong?
A3: Low recovery is one of the most common issues in recrystallization. The cause is almost always related to solvent volume or temperature.[8]
-
Causality: You may have used too much solvent. The compound has some finite solubility even in the cold solvent. If an excessive volume is used, a significant amount of your product will remain dissolved in the mother liquor and be lost during filtration.[8]
-
Solution:
-
Recover the product from the filtrate by evaporating the solvent using a rotary evaporator.
-
Combine this recovered solid with your main batch.
-
Repeat the recrystallization, but this time, add the hot solvent portion-wise just until the solid dissolves. Avoid adding a large excess.[5]
-
Ensure the solution is cooled thoroughly, preferably in an ice bath, to minimize solubility and maximize crystal precipitation.
-
Q4: My product "oiled out" instead of forming crystals. How do I fix this?
A4: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[9]
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound. High impurity levels can significantly depress the compound's melting point, making this more likely.[10] It can also be caused by cooling the solution too rapidly.[9]
-
Solution:
-
Re-heat the flask containing the oil and solution until everything redissolves.
-
Add a small amount (5-10% of the total volume) of additional solvent to slightly lower the solution's saturation point.[9]
-
Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring and covering it, letting it come to room temperature before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[9]
-
If the problem persists, consider a different recrystallization solvent or a two-solvent system.
-
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
A5: This indicates that the solution is supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.[11]
-
Causality: The solution lacks a nucleation point for crystal growth to begin.
-
Solution (in order of preference):
-
Seed Crystals: Add a tiny crystal of the pure product to the solution. This provides a template for crystallization to begin.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[11]
-
Reduce Solvent: If the above methods fail, it's possible you used far too much solvent.[5] Gently heat the solution to evaporate a portion of the solvent and attempt to cool it again.
-
Protocol: Optimized Recrystallization of this compound
-
Solvent Selection: Place ~50 mg of the crude product in a test tube. Add a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (If Necessary): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heating the funnel and filter paper can prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide 2: Column Chromatography
For crude products with significant impurities or impurities with similar polarity to the product, silica gel column chromatography is the method of choice.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. 4,5-Dichloropyridazin-3 (2 H)-one, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions on 4,6-Dichloropyridazin-3(2H)-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridazin-3(2H)-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the nucleophilic substitution of its chlorine atoms. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The substitution of chlorine on the pyridazinone ring is a cornerstone of synthesizing a wide array of biologically active molecules.[1][2][3] However, controlling the regioselectivity and maximizing the yield of these reactions can be challenging. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: I am observing very low yields of my desired monosubstituted product. What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.[4]
Primary Causes & Solutions:
-
Purity of Starting Materials: Impurities in your this compound or your nucleophile can introduce side reactions. Always ensure your starting materials are of high purity, using freshly purified reagents if necessary.[4]
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. Too low, and the reaction may be incomplete; too high, and you risk decomposition of the starting material or the desired product.[4]
-
Actionable Advice: Start your reaction at room temperature and monitor progress via Thin Layer Chromatography (TLC). If no reaction is observed after 1-2 hours, gradually increase the temperature in 10-15°C increments.
-
-
Incorrect Choice of Base or Insufficient Amount: The base is critical for activating the nucleophile (e.g., deprotonating a phenol or thiol) and neutralizing the HCl generated during the reaction.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent choices for many reactions, particularly with O- or S-nucleophiles. They are generally mild and minimize side reactions.[5]
-
Organic Bases (Et₃N, DIPEA): Useful for amine nucleophiles where they can act as both a base and a solvent.
-
Strong Bases (NaH): Effective for deprotonating weakly acidic nucleophiles but can lead to decomposition if not handled carefully at low temperatures (e.g., 0°C).[5]
-
Stoichiometry: Use at least 1.1-1.5 equivalents of base for nucleophiles requiring deprotonation and to scavenge HCl. For amine substitutions, 2.2 equivalents of the amine itself can often be used, with one equivalent acting as the nucleophile and the other as the HCl scavenger.
-
-
Inappropriate Solvent: The solvent's polarity affects the solubility of reagents and the reactivity of the nucleophile.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They effectively dissolve the pyridazinone and solvate the cation of the base, leaving the anionic nucleophile highly reactive.
-
Protic Solvents (Ethanol, Acetic Acid): While sometimes used, they can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction rate.[4]
-
Q2: My reaction produces a mixture of 4-substituted and 6-substituted isomers. How can I improve regioselectivity?
Achieving regioselectivity is one of the most significant challenges. The electronic nature of the pyridazinone ring inherently favors substitution at the C4 position due to the electron-withdrawing effect of the adjacent C3-carbonyl group, which stabilizes the Meisenheimer intermediate.[6] However, several factors can lead to the formation of the C6-substituted isomer.
Factors Influencing Regioselectivity:
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered C6 position, especially if the C4 position is flanked by a large substituent on the N2 position of the pyridazinone ring.[7]
-
Nucleophile Hardness/Softness (HSAB Theory): While not a dominant factor here, very soft nucleophiles (like thiols) may show different selectivity profiles compared to hard nucleophiles (like alkoxides).
-
Reaction Conditions:
-
Temperature: Lower temperatures often favor the thermodynamically more stable product, which is typically the C4-substituted isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the C6-substitution, leading to mixtures.
-
Solvent and Base: The choice of solvent and base can influence the aggregation state and reactivity of the nucleophile, sometimes impacting regioselectivity.[8]
-
Strategies for Enhancing C4-Selectivity:
-
Use a Less Bulky Nucleophile: If possible, consider a smaller nucleophile to minimize steric clash at the C4 position.
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature.
-
Screen Solvents: Compare results in different polar aprotic solvents like DMF, NMP, and acetonitrile.
| Factor | Favors C4 Substitution | Favors C6 Substitution |
| Electronics | Electron-withdrawing C3=O group activates C4. | Less pronounced electronic activation. |
| Sterics | Small, unhindered nucleophiles. | Bulky, sterically demanding nucleophiles.[7] |
| Temperature | Generally lower temperatures. | Higher temperatures may increase C6 product. |
Q3: I am getting a significant amount of the 4,6-disubstituted product, but I want the monosubstituted version. How can I prevent this?
Formation of the disubstituted product occurs when the initial monosubstituted product reacts further with the nucleophile.
Control Measures:
-
Stoichiometry is Key: Carefully control the amount of the nucleophile. Use exactly 1.0 equivalent or even slightly less (e.g., 0.95 eq) to ensure the dichloropyridazinone is the limiting reagent.
-
Slow Addition: Add the nucleophile (or the base that activates it) slowly to the reaction mixture over a period of time. This keeps the instantaneous concentration of the active nucleophile low, favoring the initial, faster reaction at one position.
-
Lower the Temperature: The second substitution is typically slower than the first. Running the reaction at a lower temperature can often provide a window where the monosubstitution is complete before significant disubstitution occurs.
-
Monitor Closely: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the mono- and di-substituted products. Stop the reaction as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
What is the general mechanism for this substitution reaction?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNA_r) mechanism. This is a two-step addition-elimination process.[6]
-
Addition: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6]
-
Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.
The presence of electron-withdrawing groups (like the carbonyl and the nitrogen atoms in the pyridazinone ring) is crucial as they stabilize the negative charge of the Meisenheimer intermediate, making the ring susceptible to nucleophilic attack.[9][10]
Which analytical techniques are best for monitoring reaction progress?
-
Thin Layer Chromatography (TLC): This is the most convenient method for real-time monitoring. A typical solvent system would be a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate).[11] For example, a 5:4:1 mixture of Toluene:Ethyl Acetate:Formic Acid has been reported.[11] You should be able to visualize the starting material, the monosubstituted product, and the disubstituted product as distinct spots with different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product(s) being formed and allowing for accurate quantification of the relative ratios of starting material, mono-, and di-substituted products.
-
¹H NMR Spectroscopy: Can be used on an aliquot from the reaction mixture (after a quick workup) to check for the appearance of new signals corresponding to the product and the disappearance of starting material signals.
What safety precautions should I take?
-
Reagent Handling: this compound and many nucleophiles can be irritants or toxic. Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and flammable upon contact with water or protic solvents. Handle under an inert atmosphere (Nitrogen or Argon).
-
Exothermic Reactions: Nucleophilic substitutions can be exothermic. When running reactions on a larger scale, consider adding reagents slowly and using an ice bath to control the internal temperature.
Experimental Protocol: General Procedure for Monosubstitution
This protocol provides a robust starting point for optimization.
Objective: To synthesize 4-substituted-6-chloropyridazin-3(2H)-one.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., substituted phenol, thiol, or amine) (1.0 - 1.1 eq)
-
Base (e.g., K₂CO₃) (1.5 eq)
-
Anhydrous Solvent (e.g., DMF)
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add this compound and the anhydrous solvent. Stir until fully dissolved.
-
Add the selected base (e.g., K₂CO₃) to the mixture.
-
In a separate flask, dissolve the nucleophile in a small amount of the anhydrous solvent.
-
Add the nucleophile solution dropwise to the stirred pyridazinone/base mixture at room temperature over 15-20 minutes.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
If the reaction is slow, gently warm the mixture to 40-50°C and continue monitoring.
-
Once TLC indicates the consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water. The product may precipitate. Alternatively, perform an extraction with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PYRIDAZINES, 85.1 ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Navigating the Solubility Challenges of 4,6-Dichloropyridazin-3(2H)-one
Welcome to the technical support guide for 4,6-Dichloropyridazin-3(2H)-one. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile heterocyclic compound. As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, understanding and overcoming its solubility limitations is critical for successful experimental outcomes.
This guide provides a structured, in-depth approach to troubleshooting common solubility issues, grounded in the principles of physical organic chemistry and extensive field experience. We will move beyond simple solvent lists to explore the underlying causes of poor solubility and provide actionable, step-by-step protocols to address these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and dissolution of this compound.
Q1: What is the expected solubility profile of this compound in common organic solvents?
Direct quantitative solubility data for this compound is not extensively reported in public literature. However, based on its structure—a polar pyridazinone core with two chloro-substituents—and data from structurally related compounds like other pyridazinone derivatives, a general solubility pattern can be inferred.[1][2][3][4][5] The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens), as well as polar C-Cl bonds, contributing to a moderate to high crystalline lattice energy.
-
Expected High to Moderate Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are strong hydrogen bond acceptors.
-
Expected Moderate to Low Solubility: In polar protic solvents like methanol, ethanol, and other short-chain alcohols. While these solvents can engage in hydrogen bonding, the overall polarity match may be less favorable than with DMSO or DMF.
-
Expected Poor Solubility: In non-polar solvents such as hexanes, toluene, and diethyl ether. The significant polarity of the molecule prevents effective solvation by these solvents. Also, it is expected to have very poor solubility in aqueous solutions.[2][4][5]
Q2: I'm observing very low solubility even in DMSO. What could be the primary reason?
While DMSO is often the solvent of choice for pyridazinone derivatives, several factors can lead to lower-than-expected solubility[2][3]:
-
Compound Purity: Impurities from synthesis, especially inorganic salts, can significantly hinder solubility.
-
Crystalline Form (Polymorphism): The compound may exist in a particularly stable, high-lattice-energy crystalline form that is difficult to solvate.
-
Insufficient Solvent Volume: The concentration may simply be too high for the chosen volume of solvent.
-
Water Content in Solvent: The presence of water in hygroscopic solvents like DMSO can sometimes decrease the solubility of organic compounds.
Q3: Is heating the solvent a recommended first step to improve solubility?
Yes, gently heating the solvent is a standard and effective initial step. For most compounds, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy. However, this must be done with caution:
-
Thermal Stability: Before heating, consult the compound's safety data sheet (SDS) for its decomposition temperature.[6][7][8][9] this compound is generally a stable solid, but prolonged exposure to high temperatures should be avoided.
-
Solvent Volatility: Use a sealed container or a reflux setup for volatile solvents to prevent evaporation, which would concentrate your sample and could lead to precipitation upon cooling.
-
Supersaturation Risk: Be aware that dissolving the compound at a high temperature can create a supersaturated solution upon cooling, leading to rapid and often uncontrolled precipitation.
Q4: Are there any known solvent incompatibilities or reactivity concerns?
This compound is susceptible to nucleophilic substitution at the chloro-positions, particularly with strong bases or nucleophiles. Therefore, using highly basic solvents or additives (e.g., primary or secondary amines as solvents) could lead to unwanted reactions, especially at elevated temperatures. Always consider the downstream application when selecting a solvent.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility problems.
Issue 1: The compound fails to dissolve in a primary solvent (e.g., DMSO, DMF) even with heating and sonication.
This is a common challenge that requires a logical, multi-step troubleshooting approach. The following workflow diagram outlines the decision-making process.
Caption: Troubleshooting workflow for solubility issues.
Causality and Actionable Steps:
-
Verify Purity: Before investing significant time in solubility screening, confirm the compound's identity and purity. Residual starting materials or inorganic salts are common culprits that can dramatically reduce solubility.
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities and hydrogen bonding capabilities. A suggested screening panel is provided in the table below.
-
Employ Co-Solvency: The use of a co-solvent can disrupt the crystal lattice more effectively than a single solvent by providing a broader range of intermolecular interactions.[10][11][12] For example, adding a small amount of a polar protic solvent like ethanol to a polar aprotic solvent like DMSO can sometimes improve solubility.
-
Consider Solubility Enhancers:
-
N-Methyl-2-pyrrolidone (NMP): A powerful, highly polar aprotic solvent that can be effective when DMSO or DMF fail.
-
pH Adjustment (with caution): The pyridazinone ring has acidic and basic character. If your experimental conditions allow, adding a trace amount of a non-nucleophilic acid (e.g., trifluoroacetic acid) or base (e.g., triethylamine) can protonate or deprotonate the molecule, breaking the crystal lattice and improving solubility. This must be approached with caution due to the potential for degradation or reaction.
-
Issue 2: The compound dissolves upon heating but precipitates upon cooling.
This indicates the formation of a supersaturated solution.
-
Problem: The kinetic energy at higher temperatures is sufficient to dissolve the solute, but as the solution cools, the thermodynamic equilibrium shifts, and the solubility limit is exceeded, leading to precipitation.
-
Solution 1 (Dilution): The simplest solution is to work with a more dilute solution. Determine the concentration at which the compound remains in solution at room temperature.
-
Solution 2 (Co-Solvent System): A well-chosen co-solvent system can increase the room temperature solubility limit. Experiment with mixtures (e.g., 9:1 DMSO:Ethanol) to find a ratio that keeps the compound dissolved.
-
Solution 3 (Kinetic Trapping): If the downstream application is rapid, sometimes a supersaturated solution can be used immediately after preparation before precipitation occurs. This is a high-risk strategy and is not recommended for reactions or assays that require long-term stability.
Part 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solubility Screening
This protocol provides a systematic way to estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table below)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
Procedure:
-
Weigh approximately 2-5 mg of this compound into a tared 2 mL glass vial. Record the exact mass.
-
Add the first solvent dropwise (e.g., 100 µL increments) to the vial.
-
After each addition, cap the vial and vortex vigorously for 1-2 minutes.
-
Observe for dissolution. If the solid remains, continue adding solvent in increments until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.
-
If the solid does not dissolve at room temperature, gently heat the vial (e.g., to 40-50 °C) for 5-10 minutes and vortex again.
-
Record your observations: "Soluble," "Partially Soluble," or "Insoluble" at the final concentration.
-
Repeat for each solvent to be tested.
Table 1: Suggested Solvent Screening Panel and Expected Outcomes
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor, high polarity. Often effective for pyridazinones.[2][3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High to Moderate | Similar to DMSO, good H-bond acceptor. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High to Moderate | Excellent solubilizing power for many heterocyclic compounds. |
| Acetone | Polar Aprotic | Moderate to Low | Less polar than DMSO/DMF, may be less effective. |
| Ethanol | Polar Protic | Moderate to Low | Can act as H-bond donor and acceptor, but may be less effective than aprotic solvents. |
| Dichloromethane (DCM) | Chlorinated | Low | Moderate polarity but lacks strong H-bonding capability. |
| Toluene | Aromatic | Insoluble | Non-polar, unable to effectively solvate the polar molecule. |
| Hexanes | Aliphatic | Insoluble | Non-polar, unable to effectively solvate the polar molecule. |
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
This protocol details how to prepare a stable stock solution when a single solvent is insufficient.
Objective: To prepare a 10 mM stock solution of this compound (Molar Mass: ~165 g/mol ).
Procedure:
-
Weigh 1.65 mg of this compound into a clean vial.
-
Add 900 µL of DMSO.
-
Vortex and gently heat (if necessary) until the solid is fully dissolved.
-
Allow the solution to cool to room temperature. If precipitation occurs, proceed to the next step. If not, your stock is ready in pure DMSO.
-
If precipitation is observed, add 100 µL of ethanol (to create a 9:1 DMSO:Ethanol co-solvent system).
-
Vortex until the solution is clear. The presence of the co-solvent should maintain solubility at room temperature.
-
If the solution is still not clear, you may need to try a different co-solvent or a lower final concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. wjbphs.com [wjbphs.com]
- 12. ijirt.org [ijirt.org]
stability of 4,6-Dichloropyridazin-3(2H)-one under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,6-Dichloropyridazin-3(2H)-one. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions, particularly in acidic and basic media. As a Senior Application Scientist, this resource is designed to explain the "why" behind experimental observations, ensuring your research is built on a solid foundation of chemical principles.
Introduction to this compound
This compound is a versatile heterocyclic compound frequently utilized as a building block in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries.[1] Its reactivity is largely dictated by the electron-deficient nature of the pyridazinone ring and the presence of two reactive chlorine atoms, making it susceptible to nucleophilic substitution. However, this reactivity also raises questions about its stability in various solvent systems and pH ranges. Understanding its stability profile is crucial for reaction optimization, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The main stability concern for this compound is its susceptibility to hydrolysis, particularly under basic conditions. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group makes the pyridazinone ring prone to nucleophilic attack by water or hydroxide ions. This can lead to the displacement of the chlorine atoms and potentially, ring opening under harsh conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is significantly pH-dependent.
-
Acidic Conditions (pH < 4): The compound is expected to be relatively stable in mildly acidic aqueous solutions at room temperature. The pyridazinone ring can be protonated, which may slightly increase its susceptibility to nucleophilic attack by water, but the rate of hydrolysis is generally slow. However, at elevated temperatures in strongly acidic media, hydrolysis can be accelerated.
-
Neutral Conditions (pH 6-8): At neutral pH, the rate of hydrolysis is generally slow at ambient temperature. However, prolonged storage in aqueous buffers, especially at elevated temperatures, can lead to gradual degradation.
-
Basic Conditions (pH > 8): The compound is most unstable under basic conditions. The presence of hydroxide ions, a strong nucleophile, will significantly accelerate the rate of hydrolysis, leading to the displacement of the chloro substituents.
Q3: What are the likely degradation products of this compound in acidic or basic media?
While specific degradation pathway studies for this exact molecule are not extensively available in the literature, based on the known reactivity of similar chlorinated heterocyclic systems, the following degradation products can be anticipated:
-
Under Basic Conditions: The primary degradation pathway is likely the nucleophilic substitution of the chlorine atoms by hydroxide ions. This would lead to the formation of monochloro-monohydroxy, and subsequently, dihydroxy pyridazinone derivatives.
-
Under Acidic Conditions: Hydrolysis may proceed at a slower rate, potentially leading to similar hydroxylated products. Under more forcing conditions (e.g., high temperature, strong acid), cleavage of the pyridazinone ring could occur, although this is generally less common than substitution.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and high humidity. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C). Avoid storing in protic or aqueous solvents, especially basic solutions, for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield in a reaction involving this compound, especially when using a basic catalyst. | Degradation of the starting material due to the basic reaction conditions. | 1. Use a non-nucleophilic base: If the base is acting as a catalyst and not a reactant, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) to minimize competitive hydrolysis. 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture will compete with your nucleophile and lead to hydrolysis byproducts. 3. Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can reduce the rate of the competing hydrolysis reaction. 4. Inverse Addition: Add the base slowly to the reaction mixture containing the pyridazinone and the nucleophile to maintain a low instantaneous concentration of the base. |
| Multiple unexpected spots on TLC analysis of a reaction mixture, particularly polar byproducts. | Hydrolysis of the starting material or product. | 1. Analyze Byproducts: Attempt to isolate and characterize the byproducts. Comparison with the expected molecular weights of hydroxylated derivatives can confirm hydrolysis. 2. Work-up Procedure: During aqueous work-up, use a neutral or slightly acidic pH to quench the reaction. Avoid prolonged exposure to basic aqueous layers. 3. Chromatography: Use a suitable chromatographic method to separate the desired product from more polar hydrolysis byproducts. |
| Inconsistent results or loss of compound potency over time when working with solutions. | Degradation of the compound in the chosen solvent. | 1. Solvent Selection: For storage, use anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile). Avoid alcohols or water. 2. Fresh Preparation: Prepare solutions of this compound immediately before use. 3. Stability Study: If you must use a specific solvent system, perform a preliminary stability study by monitoring the purity of the compound over time using HPLC or NMR. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC system with a UV detector
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: In separate vials, add a known volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration of approximately 50 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the stability.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Place the vials in a constant temperature incubator set at a desired temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Hypothetical Stability Data
The following table presents hypothetical data from a stability study conducted at 40°C to illustrate the expected trend.
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 4 | 98 | 95 | 75 |
| 8 | 96 | 90 | 55 |
| 24 | 90 | 78 | 20 |
| 48 | 82 | 65 | <5 |
Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Caption: Predicted pathway for base-mediated hydrolysis.
References
preventing decomposition of pyridazinone derivatives during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyridazinone Synthesis. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these versatile but often sensitive heterocyclic compounds. Pyridazinone derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous drugs with applications ranging from cardiovascular disease to oncology.[1][2][3][4][5] However, their synthesis is frequently plagued by decomposition, leading to low yields and complex purification challenges.
This guide is designed to provide you with in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural steps to explain the why behind the methods, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of pyridazinone derivatives.
Q1: Why are pyridazinone derivatives so prone to decomposition during synthesis?
The susceptibility of the pyridazinone ring to decomposition stems from several intrinsic chemical features:
-
The N-N Bond: The nitrogen-nitrogen single bond is a potential weak point. Under harsh conditions, such as high temperatures or in the presence of strong oxidizing or reducing agents, this bond can cleave, leading to ring-opening and a cascade of degradation products.[6]
-
Tautomerism: Pyridazin-3(2H)-ones exist in a keto-enol tautomerism. While the keto form is generally more stable, the presence of the enol form can open up alternative, undesired reaction pathways.[1]
-
Electron Distribution: The two adjacent nitrogen atoms create a unique electronic environment that can be sensitive to both acidic and basic conditions, potentially catalyzing hydrolysis or other degradation reactions.[7][8]
Q2: What are the most common visual or analytical signs of decomposition?
Be vigilant for these common indicators:
-
Color Change: A reaction mixture turning dark brown or black is often a sign of decomposition or polymerization, especially at elevated temperatures.
-
Multiple Spots on TLC: The appearance of numerous unexpected spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products and impurities.[6]
-
Low or Inconsistent Yields: If you are consistently obtaining yields significantly lower than reported in the literature, decomposition of the starting material or product is a likely culprit.[6]
-
Complex NMR/LC-MS Spectra: The presence of unidentifiable peaks in your analytical data points towards a mixture of degradation products.
Q3: At what stages of synthesis is decomposition most likely to occur?
Decomposition can happen at any stage, but some steps are more critical than others:
-
Cyclization/Condensation: This step often requires heat (reflux) to drive the reaction, which can also accelerate decomposition. The removal of water is crucial, as its presence can facilitate side reactions.[6]
-
Functionalization/Substitution: Reactions to modify the pyridazinone core, such as N-alkylation or halogenation, can be problematic if not carefully controlled. The choice of base, solvent, and temperature is critical to avoid over-alkylation or ring degradation.[6]
-
Work-up and Purification: Exposing the crude product to acidic or basic aqueous washes can induce hydrolysis.[9] Similarly, prolonged exposure to silica gel during column chromatography can degrade sensitive compounds.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific problems encountered during pyridazinone synthesis.
Problem 1: Low Yield and a Dark, Tarry Reaction Mixture
Primary Suspect: Oxidative Degradation
Many pyridazinone scaffolds are sensitive to atmospheric oxygen, especially at elevated temperatures. The reaction can be initiated by trace metal impurities or radical species, leading to complex polymeric byproducts.
Investigative Workflow
Caption: Troubleshooting workflow for oxidative degradation.
Recommended Solutions & Protocols
-
Implement an Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen from your reaction.
-
Degas Solvents: Solvents are a major source of dissolved oxygen. Always degas solvents immediately before use.
Protocol: Solvent Degassing via Freeze-Pump-Thaw
This protocol is highly effective for removing dissolved gases from solvents.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
High-vacuum line
-
Dewar flasks
-
Liquid nitrogen
-
Dry ice/acetone bath (optional)
Procedure:
-
Freeze: Place the solvent in the Schlenk flask and freeze it completely by immersing the flask in a liquid nitrogen bath.
-
Pump: Once the solvent is solid, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Problem 2: Product Loss During Aqueous Work-up
Primary Suspect: Hydrolytic Instability
The amide-like bond within the pyridazinone ring can be susceptible to cleavage under strongly acidic or basic conditions, a common issue during aqueous work-up procedures.[8] The pH of your reaction and work-up media is a critical parameter that must be controlled.[6][8]
Comparative Guide to Reaction Solvents
The choice of solvent can significantly influence reaction rate and stability.[6] Protic solvents can facilitate proton transfer, which may be beneficial for cyclization but can also promote hydrolysis if not controlled.
| Solvent | Type | Typical Use Case | Potential Pitfalls |
| Ethanol | Protic | Common for γ-ketoacid cyclization with hydrazine.[6] | Can participate in side reactions; may promote hydrolysis if water is present. |
| Acetic Acid | Protic, Acidic | Can catalyze the dehydration step in cyclization.[6] | Strongly acidic conditions can cause decomposition of sensitive substrates.[6] |
| Toluene | Aprotic, Nonpolar | Used with a Dean-Stark trap to azeotropically remove water.[6] | May require higher temperatures; less effective at solvating polar intermediates. |
| DMF / DMAc | Aprotic, Polar | Good for nucleophilic substitution reactions on the ring. | High boiling points can make removal difficult; must be anhydrous. |
Recommended Solutions
-
pH Control: Buffer your aqueous washes. If your compound is sensitive to strong acid, use a milder wash like saturated ammonium chloride (NH₄Cl) solution instead of dilute HCl. For base-sensitive compounds, use a saturated sodium bicarbonate (NaHCO₃) solution.[9]
-
Minimize Contact Time: Perform extractions quickly and avoid letting your organic layer sit in contact with the aqueous phase for extended periods.
-
Use Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried, use anhydrous solvents, and consider adding molecular sieves to the reaction mixture to scavenge any water formed during the reaction.[6]
Problem 3: Mixture of N-Alkylated Isomers
Primary Suspect: Poor Regioselectivity
When alkylating a pyridazinone that is unsubstituted at the N-2 position, a mixture of products can form due to the presence of two reactive nitrogen atoms. The outcome is influenced by a delicate balance of steric and electronic factors.[6]
Decomposition Pathway: N-N Bond Cleavage
Caption: Generalized pathway for N-N bond cleavage.
Recommended Solutions
-
Steric Hindrance: Utilize bulky substituents on either the pyridazinone ring or the alkylating agent to sterically direct the reaction to the less hindered nitrogen atom.[6]
-
Protecting Groups: For complex syntheses, a protecting group strategy may be necessary.[10] By protecting one nitrogen, you can selectively functionalize the other and then deprotect it in a later step.
-
Condition Screening: Systematically screen different bases, solvents, and temperatures. A less hindered base or a solvent that preferentially solvates one nitrogen tautomer over the other can significantly improve regioselectivity.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4,6-Dichloropyyridazin-3(2H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridazin-3(2H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during Nuclear Magnetic Resonance (NMR) analysis. The question-and-answer format directly addresses specific problems to help you interpret your spectra with confidence.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a this compound derivative shows a broad singlet for the C5-H, but I expected a sharp signal. What could be the cause?
This is a common observation and can be attributed to several factors, often related to the dynamic nature of the pyridazinone ring system.
Possible Causes & Explanations:
-
Tautomerism: Pyridazin-3(2H)-one systems can exist in a tautomeric equilibrium between the keto (amide) and enol (hydroxy) forms.[1][2] This equilibrium can be influenced by solvent, temperature, and pH. If the rate of exchange between tautomers is on the NMR timescale, it can lead to peak broadening. The keto form is generally more stable and common.[2]
-
Proton Exchange: The N-H proton of the pyridazinone ring is acidic and can undergo exchange with residual water in the NMR solvent or with other labile protons. This exchange can also lead to broadening of nearby signals, including the C5-H.
-
Concentration Effects: At higher concentrations, intermolecular hydrogen bonding can occur, leading to aggregation and restricted rotation, which can manifest as broader peaks.[3]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
Troubleshooting Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum.[3] If the broadening is due to exchange with the N-H proton, you will observe the disappearance of the N-H signal and potentially a sharpening of the C5-H signal.
-
Vary the Solvent: Acquire spectra in different deuterated solvents. Aprotic solvents like DMSO-d₆ or CDCl₃ may slow down proton exchange compared to protic solvents like CD₃OD.[4][5] Conversely, a change in solvent polarity can shift the tautomeric equilibrium.[5]
-
Temperature Study: Run the NMR experiment at different temperatures. Increasing the temperature can sometimes increase the rate of exchange, leading to a coalescence of signals into a sharper average peak. Conversely, lowering the temperature might slow the exchange enough to resolve separate signals for the tautomers.
-
Dilution Study: Prepare a more dilute sample to minimize intermolecular interactions and see if the peak sharpens.
Q2: I've synthesized an N-substituted this compound derivative, but my ¹H NMR shows more aromatic signals than expected. Why is this?
This scenario often points towards unexpected chemical transformations or the presence of rotamers.
Possible Causes & Explanations:
-
Rotational Isomers (Rotamers): If the N-substituent is bulky or has restricted rotation around the N-C bond (e.g., an amide or a substituted aryl group), you may be observing distinct sets of signals for each rotamer. This is especially common with amide bonds due to their partial double-bond character.
-
Unexpected Reactions: The reaction conditions may have led to side products. For instance, substitution of one of the chloro groups on the pyridazinone ring could have occurred.
-
Impurity Carryover: Impurities from the starting materials or previous reaction steps may be present in the final product.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected aromatic signals.
Detailed Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Will help identify proton-proton coupling networks. If the unexpected signals are part of the same spin system as your expected signals, it might suggest a single, more complex molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the carbon skeleton and identifying unexpected connectivity.[7]
-
-
Variable Temperature (VT) NMR: If rotamers are suspected, acquiring the spectrum at an elevated temperature should increase the rate of rotation.[3] If the distinct sets of signals coalesce into a single set of averaged signals, this is strong evidence for the presence of rotamers.
-
Purity Assessment: Re-evaluate the purity of your compound using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for impurities.[8]
Q3: The chemical shifts in my ¹³C NMR spectrum for the chlorinated carbons (C4 and C6) of my pyridazinone derivative are different from what I found in the literature. What could cause this discrepancy?
Variations in ¹³C NMR chemical shifts, especially for carbons bearing electronegative substituents, are common and can be influenced by several factors.
Possible Causes & Explanations:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the electron density around the pyridazinone ring, thereby altering chemical shifts. A switch from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause noticeable changes in chemical shifts.[5]
-
Substitution Effects: Even minor changes to substituents elsewhere on the molecule can have long-range electronic effects that slightly alter the chemical shifts of C4 and C6.
-
Tautomeric Form: Although the keto form is generally predominant, any factor that shifts the equilibrium towards the enol form will drastically change the hybridization and electronic environment of the ring carbons, leading to significant chemical shift changes.[9][10]
-
Referencing: Ensure your spectrum is correctly referenced. While TMS is the standard at 0.00 ppm, sometimes the residual solvent peak is used for referencing, and using an incorrect value for the solvent peak will shift the entire spectrum.
Data on Solvent-Dependent Chemical Shifts:
| Solvent | Dielectric Constant (ε) | Typical Effect on Aromatic Protons |
| CDCl₃ | 4.8 | Less deshielding compared to polar solvents |
| CD₃OD | 32.7 | Significant deshielding due to polarity and H-bonding |
| DMSO-d₆ | 47.2 | Strong deshielding, can reveal exchangeable protons |
Note: The trend of deshielding with increasing solvent polarity has been observed for pyridazinone derivatives.[4][5]
Troubleshooting Protocol:
-
Verify Solvent: Confirm the solvent used for the literature data matches your experimental conditions. If not, expect some deviation.
-
Check Referencing: Double-check that your spectrum is correctly referenced to TMS or the appropriate residual solvent peak.
-
Consider Electronic Effects: Analyze the electronic properties (electron-donating vs. electron-withdrawing) of your specific substituents and how they might influence the C4 and C6 positions compared to the literature compound.
-
Advanced NMR: If ambiguity persists, 2D NMR experiments like HMBC can help confirm the assignments of C4 and C6 through their correlations with the C5-H proton.[7]
Q4: My NMR sample of a this compound derivative seems to degrade over time in the NMR tube, showing new, unidentified peaks. What is happening?
Pyridazinone derivatives can be susceptible to degradation, especially under certain conditions.
Possible Causes & Explanations:
-
Hydrolysis: The amide bond in the pyridazinone ring can be susceptible to hydrolysis, particularly if there is residual acid or base and water in the NMR solvent. This would lead to ring-opening.
-
Nucleophilic Substitution: The chloro groups at the C4 and C6 positions are activated towards nucleophilic substitution.[11] If your NMR solvent (e.g., methanol-d₄) or impurities are nucleophilic, you could be observing substitution products. For example, reaction with methanol could yield methoxy-substituted pyridazinones.
-
Decomposition in Solution: Some complex organic molecules are not stable in solution for extended periods, especially when exposed to light or trace impurities.[12]
Preventative Measures and Troubleshooting:
-
Use High-Purity Solvents: Always use fresh, high-purity deuterated solvents. For sensitive compounds, consider using solvents from sealed ampoules.
-
Dry Glassware: Ensure your NMR tubes are thoroughly dried to minimize residual water.
-
Prompt Analysis: Acquire NMR spectra as soon as possible after preparing the sample.
-
Inert Atmosphere: If your compound is particularly sensitive, consider preparing the sample under an inert atmosphere (e.g., in a glovebox).
-
Structure Elucidation of Degradants: If degradation has already occurred, use 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry to identify the structure of the degradation products.[12] This can provide valuable insight into the instability of your molecule.
Illustrative Degradation Pathway:
Caption: Potential degradation pathways in NMR solvents.
By systematically addressing these common issues, you can overcome the challenges associated with the NMR analysis of this compound derivatives and confidently elucidate the structure and purity of your compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. [PDF] Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. benchchem.com [benchchem.com]
- 9. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Dichloropyridazinone for Preclinical Studies
Welcome to the technical support guide for the scaled-up synthesis of 4,5-Dichloropyridazin-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to the multi-gram or kilogram quantities required for preclinical trials[1].
This guide provides not just a protocol, but the underlying chemical logic, troubleshooting solutions, and answers to frequently encountered challenges. Our goal is to empower your team to perform this synthesis safely, efficiently, and with high fidelity.
A Note on Chemical Identity: The pyridazinone scaffold is a crucial pharmacophore in modern medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents[2][3]. While various isomers exist, this guide focuses on 4,5-Dichloropyridazin-3(2H)-one , the direct and most common product synthesized from mucochloric acid—a readily available starting material[4][5]. This specific isomer is a versatile intermediate for further functionalization[6][7].
Section 1: Synthesis Overview and Workflow
The synthesis of 4,5-Dichloropyridazin-3(2H)-one is a robust condensation reaction between mucochloric acid and a hydrazine source. The reaction capitalizes on the aldehyde-like reactivity of the furanone ring in mucochloric acid, which reacts with the dinucleophilic hydrazine to form the pyridazinone heterocycle in a single, efficient step.
Experimental Workflow Diagram
The overall process, from starting materials to the purified Active Pharmaceutical Ingredient (API) intermediate, is outlined below. This workflow emphasizes critical quality control (QC) checkpoints.
Caption: High-level workflow for the synthesis of 4,5-Dichloropyridazin-3(2H)-one.
Section 2: Scalable Experimental Protocol
This protocol is designed for a nominal 50-gram scale synthesis and can be adapted for larger batches.
Reagent & Parameter Table
| Reagent/Parameter | Molecular Wt. | Moles | Equivalents | Amount/Value | Notes |
| Mucochloric Acid | 168.96 g/mol | 0.296 mol | 1.0 | 50.0 g | Ensure high purity (>98%) |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 0.326 mol | 1.1 | ~16.3 g (15.8 mL) | Use a fresh, assayed bottle. |
| Methanol (MeOH) | - | - | - | 250 mL | Reagent grade |
| Water (H₂O) | - | - | - | 250 mL | Deionized |
| Reaction Temp. | - | - | - | 20-30°C | Addition phase |
| Reaction Time | - | - | - | 2-4 hours | Monitor by TLC/HPLC |
Step-by-Step Methodology
-
Reactor Setup: In a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add mucochloric acid (50.0 g) and a 1:1 mixture of methanol/water (500 mL).[4] Stir the mixture at room temperature (20-25°C) to form a solution or a fine slurry.
-
Reagent Preparation: In the dropping funnel, add hydrazine hydrate (1.1 eq).
-
Controlled Addition: Begin adding the hydrazine hydrate dropwise to the stirred mucochloric acid solution. CAUTION: The reaction is exothermic. Monitor the internal temperature closely and maintain it below 30°C using an ice-water bath if necessary. A rapid temperature increase can lead to side products and a darker product color. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the product will form as the reaction proceeds.
-
In-Process Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1). The starting mucochloric acid spot should be consumed.
-
Isolation: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath and stir for an additional 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 50 mL) and then a small amount of cold methanol to remove residual starting materials and soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield of crude product is typically high (>85%).
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then cool to 0-5°C to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Troubleshooting Guide (Q&A Format)
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
-
Answer: Low yield can typically be traced to three areas:
-
Reagent Quality: Hydrazine hydrate is susceptible to degradation by air (oxidation) and can have a lower-than-stated concentration. Always use a fresh bottle from a reputable supplier and consider titrating it to confirm its strength before use in a large-scale reaction.
-
Incomplete Reaction: Ensure the reaction has run to completion by TLC or HPLC before workup. If starting material is still present, you may need to extend the reaction time or slightly increase the amount of hydrazine hydrate.
-
Product Loss During Workup: The product has some solubility in water and alcohols, especially if the pH is not neutral. Ensure you are washing the filter cake with cold solvents and use the minimum volume necessary. Significant losses can occur if large volumes of washing solvents are used.
-
Question 2: The final product is dark brown or black, not the expected off-white solid. How can I fix and prevent this?
-
Answer: Product discoloration is almost always due to impurity generation from excessive heat.
-
Prevention: The primary cause is poor temperature control during the exothermic hydrazine addition. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. You must use an efficient cooling bath and add the hydrazine slowly enough to keep the internal temperature below 30°C. Using a jacketed reactor is highly recommended for scales above 100g.
-
Remediation: If you have a dark crude product, you can often improve the color through purification. Before recrystallization, dissolve the crude product in the hot solvent and add a small amount of activated charcoal (typically 1-2% w/w). Stir for 15-20 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. Proceed with the crystallization as usual. This process adsorbs many of the colored polymeric impurities.
-
Question 3: During workup, my product doesn't precipitate well, or it 'oils out' into a sticky mass. What's happening?
-
Answer: This issue usually points to problems with the solvent environment or impurities.
-
"Oiling Out": This happens when the product comes out of solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid. It is often caused by cooling the reaction mixture too quickly. Ensure a slow, controlled cooling rate to promote proper crystal lattice formation. If it still oils out, try adding a seed crystal from a previous successful batch when the solution is slightly supersaturated.
-
Poor Precipitation: If the product remains in the mother liquor, it's possible too much solvent was used initially. You can try to carefully remove some of the solvent under reduced pressure to increase the concentration and induce precipitation. Also, ensure the pH of the solution is near neutral; highly acidic or basic conditions can increase the product's solubility in the aqueous media.
-
Troubleshooting Decision Tree: Low Purity
Caption: Decision tree for troubleshooting low purity of the final product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety considerations when scaling this reaction?
-
A: The main hazard is the exotherm from adding hydrazine hydrate. A runaway reaction can occur if the addition is too fast or cooling is insufficient. Hydrazine is also a toxic and corrosive substance; always handle it in a fume hood with appropriate personal protective equipment (PPE). Mucochloric acid is corrosive and should be handled with care.
-
-
Q: Can I use a different chlorinating agent instead of starting from mucochloric acid?
-
A: The described route is generally preferred for its simplicity and atom economy. Alternative routes, such as starting from maleic hydrazide and then chlorinating with reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS), are also possible.[8][9] However, using POCl₃ introduces significant safety and waste disposal challenges at scale.[9] The NCS method is safer but may be more expensive.[8] The mucochloric acid route avoids these harsh chlorination steps.
-
-
Q: What is the expected morphology and stability of the final product?
-
A: 4,5-Dichloropyridazin-3(2H)-one is typically an off-white to light tan crystalline solid. It is stable under standard laboratory conditions. For long-term storage, it should be kept in a well-sealed container, protected from light and moisture, at ambient temperature.
-
-
Q: How critical is the quality of the starting mucochloric acid?
-
A: Very critical. Impurities in the starting material can carry through the reaction and complicate purification. Using mucochloric acid with >98% purity is recommended. If the quality is suspect, it can be recrystallized from a toluene/hexane mixture before use.
-
References
- 1. pharmaron.com [pharmaron.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarena.com [scholarena.com]
- 5. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Structure of 4,6-Dichloropyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridazinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] Among these, 4,6-Dichloropyridazin-3(2H)-one and its derivatives represent a critical class of intermediates and potential drug candidates. The precise confirmation of their chemical structure is not merely a procedural step but a fundamental requirement for ensuring the integrity of research, the validity of structure-activity relationship (SAR) studies, and the ultimate safety and efficacy of a potential therapeutic agent.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical methods employed for the structural elucidation of this compound derivatives. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering a senior application scientist's perspective on leveraging these methods for unambiguous structural confirmation.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique can provide a complete and infallible picture of a molecule's structure. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecule's physical and chemical properties, and their collective data provides a self-validating system that enhances the trustworthiness of the final structural assignment. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule in solution.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to generate a detailed map of the molecular framework.
Expertise & Experience in NMR Analysis
For a this compound derivative, the ¹H NMR spectrum will reveal the number of distinct proton environments, their relative proximity, and their electronic surroundings. The chemical shift (δ) of a proton is highly indicative of its local environment. For instance, the proton on the pyridazinone ring will have a characteristic chemical shift influenced by the adjacent carbonyl group and chlorine atoms. Furthermore, spin-spin coupling patterns provide definitive evidence of neighboring protons.
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridazinone ring are particularly diagnostic. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and establishing direct and long-range connectivities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]
-
-
2D NMR Acquisition (if necessary):
-
For complex structures or ambiguous assignments, acquire 2D NMR spectra such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assemble the molecular structure.[4]
-
NMR Experimental Workflow
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For structural confirmation, its primary role is to provide the exact molecular weight of the compound, which in turn reveals its elemental composition.
Expertise & Experience in MS Analysis
For this compound derivatives, high-resolution mass spectrometry (HRMS) is essential. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the protonated molecule [M+H]⁺ with minimal fragmentation.[6] The high mass accuracy of HRMS allows for the determination of the elemental formula, which must be consistent with the proposed structure. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks with a specific intensity ratio) that serves as a definitive signature.
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the molecule's substructures, further corroborating the proposed connectivity.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.[5]
-
Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the isotopic pattern to confirm the presence and number of chlorine atoms.
-
If MS/MS data is acquired, interpret the fragmentation pattern to identify key structural motifs.
-
References
- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 2. NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Dihalopyridazinones: Spotlight on 4,6-Dichloropyridazin-3(2H)-one
Introduction: The Versatility of the Pyridazinone Scaffold in Drug Discovery
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, analgesic, and anticancer properties. Within this class, dihalopyridazinones stand out as exceptionally versatile synthetic intermediates. Their two halogen atoms serve as orthogonal handles for sequential functionalization, enabling the rapid construction of complex molecular architectures and diverse compound libraries.
This guide provides an in-depth comparison of the reactivity of 4,6-dichloropyridazin-3(2H)-one with other common dihalopyridazinone isomers. We will delve into the electronic factors governing their reactivity and explore the regioselectivity of key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to strategically design synthetic routes and unlock the full potential of these valuable building blocks.
Electronic Landscape and Inherent Reactivity of Dichloropyridazinones
The reactivity of dichloropyridazinones is fundamentally governed by the electron-deficient nature of the diazine ring, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The precise location of the chlorine atoms, the carbonyl group, and the N-H or N-R group dictates the electrophilicity of each carbon atom, thereby controlling the regioselectivity of substitution reactions.
The key isomers discussed in this guide are:
-
This compound: The target of our primary focus.
-
3,6-Dichloropyridazine: A common precursor, technically a dichlorodiazine but its reactivity is foundational to understanding pyridazinone chemistry.[1][2][3]
-
4,5-Dichloropyridazin-3(2H)-one: An isomer with adjacent chlorine atoms.[4]
The electron-withdrawing effect of the carbonyl group at C3 and the ring nitrogens significantly activates the C4 and C6 positions towards nucleophilic attack.[5] In this compound, the C4 position is generally considered more electrophilic than the C6 position due to the combined activating effects of the adjacent carbonyl group and the nitrogen at the 2-position.
Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is the most fundamental reaction for functionalizing dihalopyridazinones.[6][7] The regiochemical outcome is a delicate interplay between the inherent electronic properties of the substrate and the nature of the nucleophile.
Regioselectivity in Action
Experimental evidence consistently shows a high degree of regioselectivity in SNAr reactions on dichloropyridazinones.
-
This compound: With most nucleophiles (amines, phenoxides, thiolates), substitution occurs preferentially at the C4 position . The resulting 6-chloro-4-substituted-pyridazin-3(2H)-one is a valuable intermediate for further diversification at the C6 position.
-
3,6-Dichloropyridazine: This symmetrical-appearing molecule displays distinct reactivity. Nucleophilic attack generally favors the C6 position when reacting with nucleophiles like alkoxides or amines, which can be attributed to the electronic influence of the adjacent nitrogen atoms.[8]
-
4,5-Dichloropyridazin-3(2H)-one: In this isomer, the C4 position is typically more reactive than the C5 position. Studies on the related 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one show that phenoxides and other nucleophiles selectively displace the chlorine at C4.[9] The activating nitro group enhances this preference, but the underlying principle of C4 activation by the adjacent carbonyl group holds.
The following diagram illustrates the general mechanism for an SNAr reaction, proceeding through a stabilized Meisenheimer complex intermediate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Supporting Experimental Data
The table below summarizes typical regioselective outcomes for SNAr reactions on various dichloropyridazinone scaffolds.
| Substrate | Nucleophile | Conditions | Major Product | Approx. Yield | Reference |
| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol | NaH, 0 °C | 4-Phenoxy substitution | >95% | [9] |
| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | K₂CO₃, Isopropanol | 6-Oxy substitution | Good | [8] |
| 2,4-Dichloropyrimidine (analogue) | Aniline | Reflux | 4-Anilino substitution | >80% | [10] |
| 4-Chloro-6,7-dimethoxyquinoline (analogue) | Substituted Aniline | Isopropanol, Reflux | 4-Anilino substitution | Good | [11] |
Experimental Protocol: Selective Amination of this compound
This protocol describes a typical procedure for the selective SNAr at the C4 position.
Objective: To synthesize 4-amino-6-chloropyridazin-3(2H)-one.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (or suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Add the amine nucleophile (1.1 eq) and triethylamine (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the 4-amino-6-chloropyridazin-3(2H)-one.
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
Controlling Regioselectivity in Cross-Coupling
The challenge in cross-coupling reactions is to selectively activate one C-Cl bond over the other. Unlike SNAr, which is primarily driven by the electrophilicity of the carbon center, the outcome of a cross-coupling reaction is dictated by the kinetics of oxidative addition to the palladium catalyst.
-
This compound: Selective cross-coupling on this substrate is less documented than for other isomers, but general principles suggest that the more electron-deficient C4 position would be more reactive towards oxidative addition under many standard conditions.
-
2,4-Dichloropyrimidines (Analogue): In this related heterocyclic system, Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst overwhelmingly favors substitution at the C4 position.[18] This preference is analogous to what is observed in SNAr, suggesting a strong electronic bias.
Supporting Experimental Data
The following table highlights examples of regioselective palladium-catalyzed cross-coupling reactions.
| Substrate | Reaction Type | Catalyst / Ligand | Major Product | Selectivity | Reference |
| 3,5-Dichloropyridazine | Suzuki | Pd₂(dba)₃ / P(Cy)₃ | C3-Arylation | High | [15][16] |
| 3,5-Dichloropyridazine | Suzuki | Pd₂(dba)₃ / XPhos | C5-Arylation | High | [15][16] |
| 2,4-Dichloropyrimidine | Suzuki | Pd(PPh₃)₄ | C4-Arylation | Good to Excellent | [18] |
| 2,4-Dichloropyridine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | C2-Amination | High | [19] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general workflow for performing a regioselective Suzuki coupling, adaptable for various dichloropyridazinones.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure Details:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry Schlenk flask with the dichloropyridazinone (1.0 eq), arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos) in a small amount of the solvent and add it to the main reaction flask via syringe.[17]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired mono-arylated product.
Conclusion: A Guide to Strategic Synthesis
The reactivity of dichloropyridazinones is a nuanced field where electronic effects and reaction conditions converge to determine synthetic outcomes. For This compound , the C4 position stands out as the primary site for functionalization via nucleophilic aromatic substitution due to its pronounced electrophilicity. This provides a reliable handle for initial diversification, leaving the C6-chloro group available for subsequent transformations.
Understanding these distinct reactivity patterns is crucial for the modern medicinal chemist. It allows for the strategic and efficient design of synthetic pathways, minimizing the formation of isomeric mixtures and maximizing the yield of the desired target molecule. By leveraging the principles and data presented in this guide, researchers can more effectively navigate the chemical space of pyridazinones to accelerate the discovery of new therapeutic agents.
References
- 1. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 2. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
- 16. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
The Ascendant Pyridazinone Core: A Comparative Analysis of Biological Activity Against Key Heterocyles
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with enhanced efficacy and selectivity is paramount. Among the myriad of heterocyclic scaffolds, the pyridazin-3(2H)-one nucleus, particularly its 4,6-dichloro substituted derivatives, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological prowess of 4,6-dichloropyridazin-3(2H)-one derivatives against other prominent heterocyclic systems, namely pyrazoles, imidazoles, and triazoles. Our analysis is grounded in experimental data, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making in their discovery programs.
Introduction: The Versatility of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in precise spatial orientations and engage in diverse interactions with biological targets.[1] The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are often central to their therapeutic effects.[2] While numerous heterocyclic systems have been explored, this guide will focus on a comparative analysis of pyridazinones against three other key five- and six-membered nitrogen-containing heterocycles that are prevalent in marketed drugs and clinical candidates.
Pyridazin-3(2H)-one: This six-membered ring with two adjacent nitrogen atoms has garnered significant interest due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3] The presence of a carbonyl group and the potential for substitution at various positions allows for extensive chemical modification to fine-tune its biological profile.[4]
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, the pyrazole core is a cornerstone in many commercially successful drugs, exhibiting anti-inflammatory, analgesic, and anticancer properties.[5]
Imidazole: This five-membered ring with two non-adjacent nitrogen atoms is a fundamental component of biologically crucial molecules like histidine and histamine. Its derivatives are known for a wide array of activities, including anticancer, antifungal, and antibacterial effects.[5][6]
Triazole: Characterized by a five-membered ring containing three nitrogen atoms, triazoles are renowned for their potent antifungal activity.[7] They have also shown promise in other therapeutic areas, including anticancer and antiviral applications.
This guide will now delve into a comparative analysis of these heterocyclic cores across three key therapeutic areas: oncology, infectious diseases, and inflammation.
Section 1: Anticancer Activity - A Battle of Scaffolds
The quest for novel anticancer agents is a major focus of modern drug discovery. Here, we compare the cytotoxic potential of this compound derivatives with that of pyrazole, imidazole, and triazole-based compounds.
Mechanism of Action: Diverse Strategies to Combat Cancer
The anticancer activity of these heterocyclic compounds stems from their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.
-
Pyridazinone Derivatives: Many pyridazinone derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death).[8] Some derivatives have been shown to act as potent PARP inhibitors, a class of drugs that has shown significant promise in treating cancers with specific DNA repair defects.[9] Other mechanisms include the inhibition of tubulin polymerization and the disruption of key signaling pathways.[10]
-
Pyrazole Derivatives: Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases that are crucial for cancer cell signaling, such as BRAF and EGFR.[5][11]
-
Imidazole Derivatives: The imidazole scaffold is found in a number of anticancer drugs and investigational agents that target a range of cellular processes, including DNA synthesis, microtubule dynamics, and kinase signaling pathways.[5][6]
-
Triazole Derivatives: While primarily known for their antifungal properties, certain triazole derivatives have demonstrated anticancer activity by inhibiting enzymes such as aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.
Figure 1: Mechanisms of anticancer action for different heterocyclic scaffolds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives from each heterocyclic class against various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same study are limited. Variations in cell lines, assay conditions, and compound structures can influence the observed potencies.
| Heterocyclic Core | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone | 4,6-dichloro-3(2H)-pyridazinone (DCPYR) | MAC16 (murine colon carcinoma) | Not specified, but showed 53% tumor growth inhibition in vivo at 50mg/kg | [8] |
| Pyridazinone derivative with quinoline moiety | PANC-1 (pancreatic cancer) | 2.9 | [10] | |
| Pyridazinone derivative with quinoline moiety | PACA-2 (pancreatic cancer) | 2.2 | [10] | |
| Pyrazole | Benzimidazole-pyrazole derivative 37 | A549 (lung cancer) | 2.2 | [11] |
| Benzimidazole-pyrazole derivative 38 | A549 (lung cancer) | 2.8 | [11] | |
| Imidazole | Imidazopyridine-triazole conjugate 14 | A549 (lung cancer) | 0.51 | [11] |
| Imidazopyridine-triazole conjugate 15 | A549 (lung cancer) | 0.63 | [11] | |
| Triazole | 6-chloro-3-substituted-[3][12][13]triazolo[4,3-b]pyridazine | Various | Not specified, but showed cytotoxic activity | [14] |
Expert Insight: While direct comparative data is sparse, the available information suggests that highly functionalized imidazole and pyrazole derivatives can exhibit potent anticancer activity, often in the sub-micromolar range. This compound itself has shown significant in vivo efficacy, highlighting the potential of this core scaffold. The key to unlocking potent anticancer activity appears to lie in the strategic derivatization of these core structures to optimize their interaction with specific biological targets.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
Section 2: Antimicrobial Activity - A Diverse Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridazinone derivatives and other heterocycles have shown considerable promise in this area.
Mechanisms of Antimicrobial Action
-
Pyridazinone Derivatives: The antimicrobial activity of pyridazinone derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis.[15]
-
Pyrazole Derivatives: Certain pyrazole derivatives have demonstrated antibacterial and antifungal activity, although their mechanisms are not as well-elucidated as other classes.
-
Imidazole Derivatives: Imidazole-containing antifungals, such as ketoconazole, inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Triazole Derivatives: Triazole antifungals, like fluconazole and itraconazole, are potent inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[7] This disruption of the fungal cell membrane leads to cell death.
Figure 3: Antimicrobial mechanisms of action for different heterocyclic scaffolds.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various heterocyclic derivatives against a range of microbial pathogens. As with the anticancer data, these values are compiled from different studies and should be interpreted with caution.
| Heterocyclic Core | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone | Diarylurea Pyridazinone 10h | Staphylococcus aureus | 16 | [15] |
| Diarylurea Pyridazinone 8g | Candida albicans | 16 | [15] | |
| Pyrazole | Pyrazolopyridazine derivatives | Gram-positive & Gram-negative bacteria | Significant activity reported | [13] |
| Imidazole | Imidazole derivatives | Various bacteria and fungi | Broad-spectrum activity reported | [5] |
| Triazole | 1,2,4-triazole derivatives | Staphylococcus aureus | Comparable to streptomycin | [7] |
| 1,2,4-triazole derivatives | Microsporum gypseum | Superior or comparable to ketoconazole | [7] |
Expert Insight: Triazole derivatives are well-established as potent antifungal agents, often exhibiting superior activity to other heterocyclic classes against fungal pathogens. Pyridazinone derivatives have demonstrated promising broad-spectrum antibacterial and antifungal activity. The development of hybrid molecules incorporating different heterocyclic scaffolds is an emerging strategy to enhance antimicrobial potency and overcome resistance.[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium overnight.
-
Select several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
-
Figure 4: Workflow for the broth microdilution antimicrobial susceptibility test.
Section 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Pyridazinone and pyrazole derivatives have shown particular promise in this area.
Mechanisms of Anti-inflammatory Action
-
Pyridazinone Derivatives: The anti-inflammatory effects of pyridazinone derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[17][18] Some derivatives also exhibit their effects by inhibiting other inflammatory mediators.[19]
-
Pyrazole Derivatives: The anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, are due to their selective inhibition of the COX-2 enzyme.[4]
Figure 5: Inhibition of the cyclooxygenase (COX) pathway by pyridazinone and pyrazole derivatives.
Comparative Anti-inflammatory Activity Data
The following table presents data on the in vivo anti-inflammatory activity of pyridazinone derivatives compared to a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.
| Heterocyclic Core | Derivative/Compound | % Inhibition of Paw Edema | Ulcer Index | Reference |
| Pyridazinone | Pyridazinone Derivative | > Diclofenac | Lower than Diclofenac | [20] |
| Reference | Diclofenac | 100% (at effective dose) | High | [20] |
Expert Insight: Pyridazinone derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the widely used NSAID diclofenac.[20] Importantly, many of these derivatives exhibit a significantly improved gastrointestinal safety profile, with lower ulcerogenic potential.[17] This makes the pyridazinone scaffold a highly attractive starting point for the development of safer anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compound orally or intraperitoneally at a predetermined dose.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% suspension of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (time 0) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Figure 6: Workflow for the carrageenan-induced paw edema assay.
Conclusion: The Bright Future of the Pyridazinone Scaffold
This comparative guide highlights the significant and diverse biological activities of this compound derivatives and other key heterocyclic compounds. While direct head-to-head comparisons are not always available in the literature, the existing data strongly supports the pyridazinone core as a highly promising scaffold in drug discovery.
-
In oncology, pyridazinone derivatives offer multiple mechanisms of action, including the induction of apoptosis and PARP inhibition, making them attractive candidates for further development.
-
In the realm of infectious diseases, pyridazinones demonstrate a broad spectrum of antimicrobial activity, providing a valuable starting point for the development of new agents to combat resistant pathogens.
-
In inflammation, the pyridazinone scaffold has yielded compounds with potent anti-inflammatory effects and a favorable safety profile compared to existing NSAIDs.
The ease of functionalization of the pyridazinone ring provides a rich platform for medicinal chemists to explore structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties.[4] As research continues to uncover the full potential of this versatile heterocycle, we can anticipate the emergence of novel pyridazinone-based therapeutics that will address significant unmet medical needs.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ijres.org [ijres.org]
- 14. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dichloropyridazin-3(2H)-one Analogs
The pyridazin-3(2H)-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4] The 4,6-dichloro substituted variant, in particular, serves as an exceptionally versatile starting material. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, enabling a wide array of nucleophilic substitution reactions to generate extensive libraries of analogs for biological screening.[5]
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 4,6-dichloropyridazin-3(2H)-one scaffold. We will explore the causal links between specific structural modifications and resulting biological activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatile Core: Chemical Reactivity and Modification Sites
The foundational this compound structure presents three primary sites for chemical modification: the nitrogen atom at position 2 (N2) and the carbon atoms at positions 4 (C4) and 6 (C6). The inherent reactivity of the chloro-substituents at C4 and C6 makes this scaffold an ideal template for combinatorial chemistry and the exploration of chemical space to optimize therapeutic potential.
Caption: Key reactive sites on the this compound scaffold.
Synthetic Pathways: A Workflow for Analog Generation
The generation of a diverse library of analogs typically begins with the synthesis of 3,6-dichloropyridazine, often prepared from maleic anhydride or mucochloric acid followed by chlorination.[6][7][8] This precursor is then used to build the pyridazinone core and introduce substitutions. The general workflow allows for systematic modification at the key positions to probe the SAR.
Caption: General workflow for the synthesis of pyridazinone analogs.
PART 1: Comparative Analysis of Structure-Activity Relationships
The biological profile of this compound analogs is highly dependent on the nature and position of their substituents. Below, we compare the SAR across several key therapeutic areas.
A. Anticancer Activity
The pyridazinone scaffold is a prominent feature in many anticancer agents. Modifications dramatically influence cytotoxicity, target specificity (e.g., kinase or PARP inhibition), and mechanism of action.
Key SAR Insights:
-
Substitution at C6: This position is critical for potency. Replacing the chlorine with aryl or heteroaryl groups is a common strategy. For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones showed potent anticancer activity.[9] Specifically, compound 2g (6-(4-chlorophenyl) substituted) demonstrated high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with GI₅₀ values below 2 µM.[9]
-
Molecular Hybridization: Combining the pyridazinone core with other pharmacophores via a linker at the C6 position has proven effective. A study hybridized a 4-chloropyridazinoxyphenyl scaffold with chalcone moieties, resulting in compounds that induce apoptosis and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1).[10]
-
N2-Substitution: The substituent at the N2 position often modulates solubility and can form additional interactions within a target's binding pocket.
Comparative Performance of Anticancer Analogs
| Compound ID | N2-Substituent | C6-Substituent | Target Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|---|---|
| DCPYR | H | Chlorine | MAC 16 (Murine Colon) | 53% tumor growth inhibition in vivo | [6] |
| 2g | p-sulfamylphenyl | 4-Chlorophenyl | HL-60 (Leukemia), NCI-H522 (Lung) | < 2 µM | [9] |
| 17a | Phenyl | 4-(diarylurea)piperazinyl | Full NCI 60-cell panel | Significant Growth Inhibition | [11] |
| 10l | Phenyl | 4-(diarylurea)piperazinyl | A549 (Lung) | Induced G0-G1 cell cycle arrest |[11] |
B. Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been extensively investigated as safer non-steroidal anti-inflammatory drugs (NSAIDs) due to a potentially reduced risk of gastric ulceration.[12][13] Their activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.
Key SAR Insights:
-
Aryl Substituents: The presence of aryl groups, particularly at the C3, C5, or C6 positions of a modified pyridazinone ring, is often crucial for high anti-inflammatory potential.
-
Electron-Withdrawing Groups: Halogen substitutions (e.g., chloro, fluoro) on these aryl rings can enhance activity. For example, 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (Compound 26 ) and its 5-(4-chloro-benzyl) analog (Compound 20 ) showed the best anti-inflammatory activity in a carrageenan-induced edema model, comparable to ibuprofen.[12]
-
N2-Acetohydrazone Moiety: Introducing an acetyl hydrazone group at the N2 position has yielded compounds with potent analgesic and anti-inflammatory effects, some exceeding the potency of aspirin and indomethacin without causing gastric ulcers.[1]
Comparative Performance of Anti-inflammatory Analogs (Carrageenan-Induced Edema)
| Compound ID | Key Structural Features | Max. % Inhibition of Edema | Ulcerogenic Effect | Reference |
|---|---|---|---|---|
| Ibuprofen (Std.) | - | 85.77% | Present | [12] |
| Compound 26 | 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl) | 77.23% | Superior GI safety profile | [12] |
| Compound 20 | 5-(4-chloro-benzyl)-3-(4-chloro-phenyl) | 71.95% | Superior GI safety profile | [12] |
| Compound 28 | 5-(4-methyl-benzyl)-3-(4-chloro-phenyl) | 67.48% | Not specified |[12] |
C. Antimicrobial and Antifungal Activity
The scaffold's versatility extends to combating microbial and fungal pathogens. Specific substitutions can direct the molecule to target essential cellular processes in these organisms.
Key SAR Insights:
-
Glucan Synthase Inhibition: A novel series of pyridazinone analogs were developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for the fungal cell wall.[14][15] Optimization of a sulfonamide moiety attached to a piperazine ring at the C5 position led to compounds with good antifungal activity against Candida albicans and Candida glabrata.[14]
-
Dual-Function Agents: Pyridazinone-based diarylurea derivatives have been synthesized that exhibit both antimicrobial and anticancer properties.[11] Compound 10h showed potent antibacterial activity against Staphylococcus aureus, while compound 8g was effective against the fungus Candida albicans.[11]
Comparative Performance of Antimicrobial Analogs
| Compound ID | Key Structural Features | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| 10h | Diarylurea pyridazinone | Staphylococcus aureus | 16 µg/mL | [11] |
| 8g | Diarylurea pyridazinone | Candida albicans | 16 µg/mL | [11] |
| Lead Compound 1 | 5-(piperazinyl)-4-morpholino-2-phenyl | C. glabrata, C. albicans | Potent GS inhibitor |[14] |
PART 2: Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step protocols for key biological assays used in the evaluation of pyridazinone analogs.
Protocol 1: General Synthesis of 3-Amino-6-chloropyridazine (A Key Intermediate)
This protocol describes a microwave-assisted method for the selective mono-substitution of 3,6-dichloropyridazine, a common starting material. The causality behind using microwave irradiation is to accelerate the reaction rate and improve yield under controlled temperature and pressure.
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Thick-wall borosilicate glass vial (20 mL) with cap
-
Microwave reactor
-
Ethyl acetate, Hexane
-
Filtration apparatus
Procedure:
-
Add 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5.0 mL) to a 20 mL thick-wall borosilicate glass vial.[16]
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C (300W power).[16] The sealed vessel allows the temperature to exceed the boiling point of the solvent, significantly speeding up the nucleophilic aromatic substitution.
-
After irradiation, allow the vial to cool to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it with a mixture of ethyl acetate:hexane (3:7).
-
Dry the resulting solid to yield 3-amino-6-chloropyridazine, which can be used in subsequent reactions without further purification.[16]
Protocol 2: In Vitro Anticancer Proliferation Assay (MTT Assay)
This colorimetric assay is a self-validating system to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell adherence.[17]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone analogs. Treat the cells by adding 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[11][17]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by fitting the data to a dose-response curve using appropriate software.
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard and well-validated in vivo model to assess the acute anti-inflammatory activity of compounds. Carrageenan injection induces a localized inflammatory response (edema), which can be quantified.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds and standard drug (Ibuprofen) suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compounds and the standard drug (Ibuprofen) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume (at 0 hours). The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.[12]
-
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. scholarena.com [scholarena.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
The Clinical Trajectory of Pyridazinone-Based Drugs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its unique chemical properties have been exploited to develop drugs targeting a wide range of diseases, from cardiovascular disorders to cancer. This guide provides a comparative analysis of key pyridazinone-based drugs that have entered clinical trials, offering insights into their mechanisms of action, clinical development, and the experimental methodologies used to evaluate them.
The Enduring Appeal of the Pyridazinone Scaffold
The pyridazinone ring system, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, offers a unique combination of structural rigidity and synthetic tractability. This allows for the precise positioning of functional groups to interact with specific biological targets, leading to the development of potent and selective inhibitors of various enzymes and receptors. The clinical landscape of pyridazinone-based drugs is a testament to the scaffold's therapeutic potential, with successful applications in oncology and cardiology, and continued exploration in inflammatory diseases.
A Comparative Look at Pyridazinone Drugs in Clinical Trials
This guide focuses on a selection of pyridazinone-based drugs that have progressed to clinical evaluation, highlighting their distinct therapeutic applications and developmental pathways.
Oncology: Targeting DNA Repair and Epigenetic Regulation
The fight against cancer has seen the emergence of innovative pyridazinone derivatives targeting critical cellular processes.
Simmiparib is a novel poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor that has entered clinical trials for the treatment of advanced solid tumors. PARP enzymes play a crucial role in DNA single-strand break repair. By inhibiting PARP, simmiparib induces synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Mechanism of Action:
Caption: Simmiparib's mechanism of action.
Clinical Trial Snapshot: Simmiparib
| Drug | NCT Number | Phase | Indication | Status | Key Findings/Endpoints |
| Simmiparib | NCT02993913 | Phase 1 | Advanced Solid Malignancies | Recruiting | To assess safety, tolerability, MTD, DLT, and pharmacokinetic profile. Preliminary antitumor effect is a secondary objective.[1] |
Preclinical studies have indicated that simmiparib is approximately two-fold more potent than the first-generation PARP inhibitor, olaparib.[2][3]
APG-5918 is a first-in-class, orally bioavailable, small-molecule inhibitor of Embryonic Ectoderm Development (EED). EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through methylation of histone H3 on lysine 27 (H3K27). Dysregulation of PRC2 is implicated in various cancers.
Mechanism of Action:
Caption: APG-5918's allosteric inhibition of the PRC2 complex.
Clinical Trial Snapshot: APG-5918
| Drug | NCT Number | Phase | Indication | Status | Key Findings/Endpoints |
| APG-5918 | NCT05415098 | Phase 1 | Advanced Solid Tumors or Non-Hodgkin's Lymphoma | Recruiting | To establish the MTD or RP2D, and assess safety, pharmacokinetics, and preliminary efficacy.[4][5] |
Preclinical data have shown APG-5918's anti-proliferative activity in various tumor cell lines and anti-tumor activity in xenograft models of lymphoma, mesothelioma, and prostate cancer.[6][7]
Saruparib is a highly selective and potent inhibitor of PARP1. While its core is a naphthyridinone, a bicyclic system containing a pyridinone ring, its development is highly relevant to the broader class of pyridazinone-related structures. By selectively targeting PARP1, saruparib aims to improve upon the therapeutic index of first-generation PARP inhibitors, which also inhibit PARP2 and are associated with hematological toxicities.
Mechanism of Action: Similar to simmiparib, but with higher selectivity for PARP1.
Clinical Trial Snapshot: Saruparib
| Drug | NCT Number | Phase | Indication | Status | Key Findings/Endpoints |
| Saruparib (AZD5305) | NCT04644068 (PETRA) | Phase 1/2a | Advanced Solid Tumors with BRCA1/2, PALB2, or RAD51C/D mutations | Recruiting | To assess safety, tolerability, and anti-tumor activity.[8][9] |
Preliminary results from the PETRA trial have been encouraging, showing a favorable safety profile and promising anti-tumor activity. At a dose of 60 mg daily, the objective response rate (ORR) was 48.4% with a median duration of response (DOR) of 7.3 months.[10][11]
Cardiovascular Disease: Enhancing Cardiac Function
Pyridazinone derivatives have a long history in the development of cardiovascular drugs, primarily as inotropes and vasodilators.
Levosimendan is a calcium sensitizer that enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing myocardial oxygen demand.[12] It also exerts vasodilatory effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle.
Mechanism of Action:
Caption: Dual mechanism of action of Levosimendan.
Clinical Trial Snapshot: Levosimendan
| Drug | Trial Name/NCT Number | Phase | Indication | Status | Key Findings/Endpoints |
| Levosimendan | LIDO | Phase 3 | Severe, low-output heart failure | Completed | Levosimendan was more effective than dobutamine in improving hemodynamic performance and was associated with lower 180-day mortality (26% vs. 38%).[4][12][13][14] |
| Levosimendan | NCT05983250 (LEVEL) | Phase 3 | Pulmonary Hypertension with Heart Failure with Preserved Ejection Fraction (PH-HFpEF) | Recruiting | To evaluate the efficacy of oral levosimendan on exercise capacity.[15] |
| Levosimendan | NCT04705337 (LEIA-HF) | Phase 3 | Advanced systolic heart failure | Recruiting | To determine the efficacy of repeated infusions of levosimendan in outpatients.[2][16] |
Pimobendan is a pyridazinone derivative with a dual mechanism of action: it increases myocardial contractility through calcium sensitization of troponin C and induces vasodilation by inhibiting phosphodiesterase 3 (PDE3). It is widely used in veterinary medicine for the management of congestive heart failure in dogs.
Clinical Trial Snapshot: Pimobendan (Veterinary)
| Drug | Trial Name | Species | Indication | Status | Key Findings/Endpoints |
| Pimobendan | EPIC | Canine | Preclinical myxomatous mitral valve disease with cardiomegaly | Completed | Pimobendan delayed the onset of congestive heart failure by a median of 15 months compared to placebo and prolonged the preclinical period.[17][18][19][20] |
The success of pimobendan in a large-scale veterinary trial underscores the therapeutic potential of this class of compounds in heart failure.
Imazodan is a pyridazinone-based phosphodiesterase III inhibitor that was investigated for the treatment of chronic congestive heart failure. However, a 12-week, placebo-controlled clinical trial failed to demonstrate a significant benefit in exercise performance compared to placebo.[13]
Inflammatory Diseases: An Area of Continued Exploration
The pyridazinone scaffold has been explored for its anti-inflammatory properties, with compounds targeting enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
Zardaverine is a selective inhibitor of PDE3 and PDE4 isoenzymes and was investigated for its bronchodilator effects in patients with chronic airflow obstruction. A phase II clinical trial, however, did not show an improvement in airway function.[21] Interestingly, preclinical studies have suggested a potential anti-tumor activity of zardaverine in hepatocellular carcinoma, independent of its PDE inhibitory effects.[22][23]
Emorfazone is a pyridazinone derivative that is clinically used in some countries as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation.[24][25][26] While its clinical use suggests efficacy, detailed, publicly available clinical trial data with NCT numbers are not as readily accessible as for the other compounds discussed.
Experimental Protocols: A Glimpse into Drug Evaluation
The clinical development of these pyridazinone-based drugs is underpinned by rigorous preclinical and clinical testing. Below are representative experimental protocols for key assays used in their evaluation.
Protocol 1: In Vitro PARP Inhibition Assay (for Simmiparib and Saruparib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 activity.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compound (e.g., Simmiparib).
-
Procedure: a. Coat streptavidin-coated 96-well plates with biotinylated NAD+. b. In a separate plate, prepare a reaction mixture containing PARP1 enzyme, activated DNA, and varying concentrations of the test compound. c. Initiate the PARPylation reaction by adding NAD+. d. Incubate the reaction mixture to allow for the formation of poly(ADP-ribose) (PAR) chains. e. Transfer the reaction mixture to the biotinylated NAD+ coated plates and incubate to capture the PARylated enzyme. f. Wash the plates to remove unbound components. g. Add an anti-PAR antibody and incubate. h. Add a secondary antibody-HRP conjugate and incubate. i. Add the HRP substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Xenograft Tumor Model (for Oncology Drugs)
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human cancer cell line with a relevant genetic background (e.g., BRCA-mutated for PARP inhibitors, or a specific tumor type for EED inhibitors).
-
Procedure: a. Subcutaneously inject the cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compound (e.g., orally or intraperitoneally) to the treatment group and a vehicle control to the control group, according to a predetermined dosing schedule. e. Measure tumor volume and body weight regularly (e.g., twice weekly). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Comparative Synthesis and Future Outlook
The clinical journey of pyridazinone-based drugs showcases the remarkable versatility of this chemical scaffold. In oncology, the focus has shifted towards targeted therapies, with newer agents like simmiparib, APG-5918, and saruparib demonstrating the potential for improved efficacy and safety profiles by precisely targeting DNA repair and epigenetic pathways. The development of the selective PARP1 inhibitor saruparib, in particular, highlights a rational drug design approach to minimize off-target effects.
In the cardiovascular arena, pyridazinone derivatives like levosimendan and pimobendan have established their value as inotropes. The extensive clinical data for levosimendan in acute heart failure and the compelling results of the EPIC trial for pimobendan in canine heart failure underscore the therapeutic benefits of this class of compounds. The failure of imazodan in clinical trials serves as a reminder of the challenges in drug development and the importance of specific molecular mechanisms.
The exploration of pyridazinones for inflammatory diseases is ongoing. While early clinical results for zardaverine were not positive for its initial indication, the scaffold's potential to modulate inflammatory pathways remains an active area of research.
Looking ahead, the future of pyridazinone-based drug development will likely involve the continued application of precision medicine principles. The identification of predictive biomarkers will be crucial for selecting patient populations most likely to respond to these targeted therapies. Furthermore, the exploration of novel pyridazinone derivatives with unique mechanisms of action holds the promise of addressing unmet medical needs across a spectrum of diseases. The enduring legacy of the pyridazinone scaffold in medicine is a testament to the power of medicinal chemistry to transform a simple heterocyclic ring into life-saving therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Levosimendan In Ambulatory Heart Failure Patients | DecenTrialz [decentrialz.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Efficacy and safety of intravenous levosimendan compared with dobutamine in severe low-output heart failure (the LIDO study): a randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. EPIC Study Results: Pimobendan in Dogs with MMVD [epictrial.com]
- 7. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies [prnewswire.com]
- 8. vjoncology.com [vjoncology.com]
- 9. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Levosimendan Infusion versus Dobutamine - American College of Cardiology [acc.org]
- 13. LIDO: Levosimendan beats dobutamine [medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. EPIC Study Results: Pimobendan in Dogs with MMVD [epictrial.com]
- 18. Big data from VetCompass reaffirms value of Pimobendan in management of canine heart disease - News - VetCompass - Royal Veterinary College, RVC [rvc.ac.uk]
- 19. State-of-the-Art Lecture Management of Preclinical Heart Disease in Dogs – The EPIC Trial - WSAVA 2018 Congress - VIN [vin.com]
- 20. Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the mixed phosphodiesterase III/IV inhibitor, zardaverine, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jscimedcentral.com [jscimedcentral.com]
- 25. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action for a 4,6-Dichloropyridazin-3(2H)-one Derived Kinase Inhibitor
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel 4,6-Dichloropyridazin-3(2H)-one derived kinase inhibitor, herein designated "PDP-Inhibitor-X." Pyridazinone-based molecules are a privileged scaffold in medicinal chemistry, known to interact with a variety of enzymes.[1][2] Our hypothetical inhibitor is designed to target "Kinase-Y," a serine/threonine kinase implicated in a cancer signaling pathway.
Validating the MoA is a cornerstone of drug development, moving beyond simple potency measurements to confirm direct target engagement, understand the binding modality, and verify the intended biological consequence in a cellular context.[3] This document outlines a multi-pronged, self-validating workflow, comparing complementary biochemical, biophysical, and cell-based assays to build a robust and unambiguous MoA dossier.
Overall Validation Workflow
A rigorous MoA validation follows a logical progression from in vitro biochemical characterization to confirming target engagement and downstream effects in a cellular environment. Each step provides a piece of the puzzle, and together they form a cohesive and trustworthy body of evidence.
Figure 1: A top-level overview of the MoA validation cascade.
Section 1: Biochemical Potency and Selectivity
The foundational step is to quantify the inhibitor's potency against the purified target enzyme and assess its selectivity against other related kinases. This establishes a baseline for its activity in a controlled, cell-free system.[4]
Enzyme Inhibition Assay
Causality: The primary question is whether PDP-Inhibitor-X can inhibit the catalytic activity of purified Kinase-Y. An in vitro enzyme assay directly measures the consumption of substrate or the formation of a product, providing a quantitative measure of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5][6]
Comparative Data: IC50 Determination
The performance of PDP-Inhibitor-X is compared against Staurosporine, a well-known, potent, but non-selective kinase inhibitor.
| Compound | Target | IC50 (nM) | Off-Target Kinase-Z IC50 (nM) | Selectivity Index (IC50 Kinase-Z / IC50 Kinase-Y) |
| PDP-Inhibitor-X | Kinase-Y | 15 | 2,250 | 150x |
| Staurosporine | Kinase-Y | 2 | 5 | 2.5x |
Protocol: Kinase-Y Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare assay buffer, Kinase-Y enzyme solution, ATP solution (at the Kₘ concentration for Kinase-Y), and substrate peptide solution.
-
Compound Dilution: Perform a serial dilution of PDP-Inhibitor-X (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in assay buffer. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Reaction Initiation: In a 384-well plate, add 5 µL of the diluted compound, 10 µL of the enzyme/substrate mixture, and initiate the reaction by adding 10 µL of the ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add a detection reagent that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Section 2: Biophysical Characterization of Direct Binding
While an IC50 value demonstrates functional inhibition, it does not prove direct physical binding. Biophysical assays are essential to confirm target engagement and to elucidate the thermodynamics and kinetics of the interaction.[7][8][][10]
Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed when an inhibitor binds to its target protein.[11][12] This provides unambiguous evidence of a direct interaction and yields a complete thermodynamic profile of the binding event, including the binding affinity (Kᵢ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14][15]
Comparative Data: Thermodynamic Profile
| Parameter | PDP-Inhibitor-X to Kinase-Y | Interpretation |
| Binding Affinity (Kᵢ) | 25 nM | High-affinity interaction, consistent with nanomolar IC50. |
| Stoichiometry (n) | 1.05 | Confirms a 1:1 binding model between the inhibitor and the kinase. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting strong hydrogen bonding. |
| Entropy (-TΔS) | -2.1 kcal/mol | The binding is also favored by entropy, likely due to hydrophobic effects. |
Protocol: ITC Experiment
-
Sample Preparation: Dialyze the purified Kinase-Y protein extensively against the ITC buffer. Dissolve PDP-Inhibitor-X in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the Kinase-Y solution (e.g., 10 µM) into the sample cell and the PDP-Inhibitor-X solution (e.g., 100 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kᵢ, n, and ΔH.
Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful technique that measures binding events in real-time, providing kinetic information (on- and off-rates) that ITC cannot.[8][16][17] By immobilizing the kinase and flowing the inhibitor over its surface, one can determine the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff).[18] The ratio of these rates (kₔ/kₐ) provides an independent measure of the binding affinity (Kᵢ).
Comparative Data: Kinetic Parameters
| Parameter | PDP-Inhibitor-X | Staurosporine (Reference) | Interpretation |
| Association Rate (kₐ, M⁻¹s⁻¹) | 5 x 10⁵ | 8 x 10⁵ | Fast on-rate, typical for small molecule inhibitors. |
| Dissociation Rate (kₔ, s⁻¹) | 1 x 10⁻² | 4 x 10⁻² | Slower off-rate than the reference, indicating a longer residence time. |
| Binding Affinity (Kᵢ, nM) | 20 | 50 | High affinity, consistent with ITC and IC50 data. |
Protocol: SPR Kinetic Analysis
-
Chip Preparation: Covalently immobilize purified Kinase-Y onto a sensor chip surface. A reference channel is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a series of concentrations of PDP-Inhibitor-X in running buffer.
-
Binding Cycle (Association): Inject a single concentration of the inhibitor over both the target and reference channels at a constant flow rate and monitor the change in response units (RU) over time.
-
Binding Cycle (Dissociation): Switch the flow back to running buffer only and monitor the decrease in RU as the inhibitor dissociates from the target.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor.
-
Data Analysis: Repeat the cycle for all inhibitor concentrations. Globally fit the association and dissociation curves from all concentrations to a 1:1 kinetic binding model to determine kₐ, kₔ, and Kᵢ.[19]
Section 3: Cellular Target Engagement
Confirming that an inhibitor binds its intended target within the complex environment of a living cell is a critical validation step.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[21][22]
Causality: The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[23] This stabilization results in an increased resistance to thermal denaturation. By heating intact cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting temperature (Tₘ).[24]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Thermal Shift Analysis
| Treatment | Melting Temperature (Tₘ) of Kinase-Y | Thermal Shift (ΔTₘ) | Interpretation |
| Vehicle (DMSO) | 48.5 °C | N/A | Baseline thermal stability of the target protein in the cellular milieu. |
| PDP-Inhibitor-X | 54.0 °C | +5.5 °C | A significant positive shift confirms direct binding and stabilization in cells. |
Protocol: CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with PDP-Inhibitor-X (e.g., at 10x IC50) and another with vehicle (DMSO) for 1 hour.
-
Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase-Y at each temperature point using Western blotting or another protein detection method.
-
Data Analysis: For each treatment group, plot the percentage of soluble Kinase-Y remaining against the temperature. Fit the data to a sigmoidal curve to determine the Tₘ. The difference in Tₘ between the drug-treated and vehicle-treated samples is the thermal shift (ΔTₘ).
Section 4: Downstream Pathway Validation
The final step is to demonstrate that direct target engagement in cells leads to the intended functional consequence: the inhibition of the downstream signaling pathway.
Causality: Kinase-Y is known to phosphorylate "Substrate-Z." If PDP-Inhibitor-X is an effective on-target inhibitor, its binding to Kinase-Y should block this phosphorylation event. This can be directly measured by quantifying the levels of phosphorylated Substrate-Z (p-Substrate-Z) in inhibitor-treated cells.
Figure 3: Inhibition of the Kinase-Y signaling pathway by PDP-Inhibitor-X.
Comparative Data: Phospho-Substrate Inhibition
| Treatment (1 hour) | p-Substrate-Z Level (% of Control) | Total Substrate-Z Level (% of Control) | Interpretation |
| Vehicle (DMSO) | 100% | 100% | Baseline phosphorylation level. |
| PDP-Inhibitor-X | 12% | 98% | Potent inhibition of downstream signaling without affecting total substrate levels. |
Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of PDP-Inhibitor-X for a specified time (e.g., 1 hour).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for p-Substrate-Z. Subsequently, strip the membrane and re-probe with an antibody for total Substrate-Z and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the antibody signals. Quantify the band intensities using densitometry software. Normalize the p-Substrate-Z signal to the total Substrate-Z signal for each sample.
Conclusion
This multi-assay guide demonstrates a robust, logical, and self-validating approach to confirming the mechanism of action for the this compound derived inhibitor, PDP-Inhibitor-X. By systematically progressing from biochemical potency (Enzyme Assay) to direct binding confirmation (ITC, SPR), cellular target engagement (CETSA), and finally to functional downstream pathway modulation (Western Blot), we have constructed a comprehensive and trustworthy body of evidence. This integrated strategy, which compares and contrasts complementary techniques, is essential for de-risking novel inhibitor candidates and provides the necessary confidence for their advancement in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 10. worldscientific.com [worldscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Pyridazinones
Introduction: The Versatility of the Pyridazinone Scaffold in Oncology Research
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These heterocyclic compounds have garnered significant attention in oncology for their potential as anticancer agents.[3][4] The cytotoxic effects of pyridazinone derivatives are of particular interest, as modifications to their structure can dramatically influence their potency and selectivity against various cancer cell lines.[5] This guide provides a comparative analysis of the cytotoxicity of different substituted pyridazinones, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the standardized methods used to evaluate their efficacy.
Understanding Cytotoxicity: The Role of Chemical Structure
The cytotoxic potential of a pyridazinone derivative is intricately linked to the nature and position of its substituents. Different functional groups on the pyridazinone core can alter the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby affecting its interaction with biological targets.[2]
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at the N-2 Position: The group attached to the nitrogen at position 2 of the pyridazinone ring often plays a crucial role. For instance, attaching a p-sulfamylphenyl group has been shown to produce compounds with significant anticancer activity.[6]
-
Substitution at the C-6 Position: The C-6 position is another critical site for modification. Aryl groups at this position can significantly enhance cytotoxic effects. One study found that a compound with a specific substitution pattern, including an aryl group at C-6, exhibited remarkable activity against leukemia and non-small cell lung cancer cell lines, with a GI50 value below 0.1 μM.[6]
-
Halogenation: The addition of halogens, such as chlorine, can increase cytotoxicity. A 4,5-dichloro-substituted pyridazinone derivative (Pyr-1) was found to be a potent inducer of apoptosis in various human cancer cell lines, with CC50 values in the nanomolar to low micromolar range.[7] The trifluoromethyl group on the phenyl ring of this compound was also noted as a key contributor to its high toxicity.[7]
-
Fused Ring Systems: Incorporating the pyridazinone core into larger, polycyclic systems can lead to potent cytotoxic agents, potentially acting through mechanisms like DNA intercalation.[8] Fusing a pyrazole ring to the pyridazinone moiety has also been explored, yielding compounds with strong enzymatic inhibitory activity.[3]
Comparative Cytotoxicity Data of Substituted Pyridazinones
The efficacy of a cytotoxic agent is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the cytotoxic activity of various pyridazinone derivatives against several human cancer cell lines, illustrating the impact of different substitution patterns.
| Compound ID/Series | Key Substitutions | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 2h | 6-aryl, 2-(p-sulfamylphenyl) | Leukemia (SR) | < 0.1 | [6] |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | [6] | ||
| Breast (MCF7) | < 1.0 | [6] | ||
| Colon (HCT-116) | < 1.0 | [6] | ||
| Compound 10l | Diarylurea derivative | Non-Small Cell Lung (A549) | 1.66 - 100 | [1] |
| Compound 17a | Diarylurea derivative | Melanoma, NSCLC, Prostate, Colon | (GI%) 62.21-100.14 | [1] |
| Compound 15a | 4-phenoxyquinoline moiety | Colon (HT-29) | 0.10 | [9] |
| Non-Small Cell Lung (H460) | 0.13 | [9] | ||
| Non-Small Cell Lung (A549) | 0.05 | [9] | ||
| Compound 11m | Methyltetrahydropyran-bearing | Breast (T-47D) | 0.43 | [4] |
| Breast (MDA-MB-231) | 0.99 | [4] | ||
| Pyr-1 | 4,5-dichloro, 2-[4-chloro-3-(trifluoromethyl)phenyl] | Various Leukemia & Solid Tumors | Nanomolar to low Micromolar | [7] |
Note: IC50 and GI50 values are measures of drug potency. A lower value indicates a more potent compound.
Mechanisms of Cytotoxic Action
Substituted pyridazinones exert their cytotoxic effects through various mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyridazinone derivatives function as kinase inhibitors.[10][11][12] Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[12] By inhibiting specific kinases such as VEGFR-2, c-Met, and C-terminal Src Kinase (CSK), these compounds can disrupt tumor growth, angiogenesis, and metastasis.[1][9][10]
-
Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death, or apoptosis. For example, compound 10l was shown to upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[1] Another compound, Pyr-1 , induces the intrinsic apoptosis pathway by causing an accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3.[7]
-
Cell Cycle Arrest: Some pyridazinones can halt the cell cycle, preventing cancer cells from dividing. Compound 10l was found to cause cell cycle arrest in the G0–G1 phase in A549 lung cancer cells.[1] Similarly, compounds 11l and 11m were reported to alter cell cycle progression in breast cancer cells.[4]
Below is a diagram illustrating a simplified mechanism of action for a pyridazinone derivative that induces apoptosis.
Caption: Simplified pathway of apoptosis induction by a cytotoxic pyridazinone derivative.
Standardized Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are employed. The choice of assay depends on the specific cytotoxic mechanism being investigated. Below are detailed protocols for two commonly used assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.
Experimental Workflow for Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of novel compounds is a multi-step process.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan is proportional to the number of metabolically active, viable cells.[14]
Principle: Viable cells with active metabolism convert MTT into a purple formazan product.[14] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[15]
-
Compound Addition: Treat the cells with various concentrations of the substituted pyridazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[16][17][18]
Principle: Released LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[16][18] The amount of color formed is proportional to the number of lysed cells.[16]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Plate and treat cells with pyridazinone compounds as described in the MTT assay (Steps 1-3). Prepare additional wells for controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of incubation.[18]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 3-5 minutes) to pellet the cells.[18]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16][18]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Conclusion and Future Directions
The pyridazinone scaffold is a remarkably versatile platform for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that specific substitutions at various positions on the ring can lead to compounds with potent, sub-micromolar cytotoxicity against a range of human cancer cell lines.[4][6][9] The primary mechanisms of action often involve the inhibition of critical kinases and the induction of apoptosis.[1][10]
Future research should focus on optimizing the therapeutic index of these compounds—maximizing their cytotoxicity towards cancer cells while minimizing effects on normal, non-cancerous cells. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and potential for combination therapies will be crucial in translating these promising laboratory findings into clinically effective cancer treatments.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Alternative Precursors for Pyridazinone Synthesis: Moving Beyond 4,6-Dichloropyridazin-3(2H)-one
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[1][2][3] The traditional and versatile precursor for many pyridazinone derivatives is 4,6-dichloropyridazin-3(2H)-one. However, the pursuit of more efficient, cost-effective, and diverse synthetic routes has led researchers to explore a variety of alternative starting materials. This guide provides a comprehensive comparison of key alternative precursors to this compound for the synthesis of pyridazinones, supported by experimental data and detailed protocols.
The Incumbent: this compound
This compound is a highly reactive and versatile building block. Its two chlorine atoms can be selectively substituted by a range of nucleophiles, allowing for the introduction of diverse functionalities at the 4- and 6-positions of the pyridazinone ring. This reactivity has made it a cornerstone in the synthesis of complex pyridazinone-based molecules.
Key Alternative Precursors: A Comparative Analysis
Several alternative precursors offer distinct advantages in terms of accessibility, cost, and the ability to introduce specific substitution patterns. The most prominent alternatives include γ-keto acids, maleic anhydride derivatives, and mucochloric acid.
γ-Keto Acids: The Workhorse Precursors
The condensation of γ-keto acids with hydrazine and its derivatives is one of the most fundamental and widely employed methods for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones.[4] Subsequent oxidation or aromatization can then lead to the corresponding pyridazin-3(2H)-ones.
Causality behind Experimental Choices: This approach is favored for its straightforward nature and the commercial availability of a wide array of γ-keto acids, allowing for the direct installation of a substituent at the 6-position. The choice of hydrazine (hydrazine hydrate for an unsubstituted N2, or a substituted hydrazine for N2-functionalization) dictates the final structure.
Table 1: Comparison of Pyridazinone Synthesis from γ-Keto Acids
| Precursor Example | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |
| Levulinic acid | Hydrazine hydrate | Ethanol | Reflux, 4h | 58 | [5] |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux, 3h | ~90 | [6] |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Not Specified | Not Specified | Not Specified | [7] |
| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | Ethanol | Reflux, 4h | 58 | [5] |
Maleic Anhydride Derivatives: A Direct Route to the Core Scaffold
Maleic anhydride and its substituted analogues serve as excellent precursors for the synthesis of pyridazine-3,6-diones upon reaction with hydrazine.[8] These diones can then be further functionalized. For instance, treatment with reagents like phosphorus oxychloride can introduce chloro substituents, which can then be manipulated similarly to this compound.[9]
Causality behind Experimental Choices: This method is advantageous for its directness in forming the pyridazine ring. The symmetry of maleic anhydride leads to a symmetrically substituted pyridazine, while substituted maleic anhydrides can be used to introduce functionality at the 4- and 5-positions.[10]
Table 2: Pyridazinone Synthesis from Maleic Anhydride Derivatives
| Precursor | Hydrazine Derivative | Key Reagents for Further Functionalization | Product Type | Reference |
| Maleic anhydride | Hydrazine hydrate | POCl₃/PCl₅ | 3,6-Dichloropyridazine | [9] |
| Dimethyl maleic anhydride | Hydrazine | - | Dihydropyridazinone | [8] |
Mucochloric Acid: A Halogenated Alternative
Mucochloric acid is another important precursor, particularly for the synthesis of 4,5-dihalopyridazin-3(2H)-one derivatives.[11] The reaction of mucochloric acid with hydrazines provides a direct route to these halogenated pyridazinones, which can then undergo further nucleophilic substitution reactions.
Causality behind Experimental Choices: Mucochloric acid is a readily available starting material that directly introduces halogens at the 4 and 5 positions, offering a different regiochemistry of substitution compared to routes starting from this compound. This allows for the synthesis of a distinct set of pyridazinone analogues. A Friedel-Crafts reaction of mucochloric acid with an aromatic compound like benzene can yield a phenyl-substituted furanone, which upon reaction with hydrazine gives a 5-chloro-6-phenylpyridazin-3(2H)-one.[12]
Table 3: Pyridazinone Synthesis from Mucochloric Acid
| Co-reactant | Hydrazine Derivative | Solvent | Product | Yield (%) | Reference |
| Benzene (via Friedel-Crafts) | Hydrazine hydrate | Not Specified | 5-Chloro-6-phenylpyridazin-3(2H)-one | 46 | [12] |
| tert-Butylhydrazine | tert-Butylhydrazine | Toluene/Water | 3(2H)-Pyridazinone | 88.9 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone from a γ-Keto Acid[5]
-
A mixture of 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (55%) in 30 mL of ethanol is refluxed for 4 hours.
-
The reaction mixture is then cooled.
-
The precipitate that forms is collected by filtration, dried, and crystallized from ethanol.
Protocol 2: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride[9]
-
Maleic anhydride is reacted with hydrazine to yield maleic hydrazide.
-
The resulting maleic hydrazide is then treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
The reaction mixture is worked up to isolate 3,6-dichloropyridazine.
Protocol 3: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one from Mucochloric Acid[12]
-
3,4-Dichloro-5-phenylfuran-2(5H)-one is synthesized via a Friedel-Crafts reaction between mucochloric acid and benzene in the presence of AlCl₃.
-
The resulting furanone is then reacted with hydrazine to yield 5-chloro-6-phenylpyridazin-3(2H)-one.
Visualization of Synthetic Pathways
Caption: Synthetic routes to pyridazinones from alternative precursors.
Conclusion
While this compound remains a valuable and versatile precursor, a range of viable alternatives offer distinct advantages for the synthesis of pyridazinones. The choice of precursor is ultimately dictated by the desired substitution pattern, the availability and cost of starting materials, and the overall synthetic strategy. γ-Keto acids provide a direct and efficient route to 6-substituted pyridazinones. Maleic anhydride derivatives offer a straightforward synthesis of the core pyridazine ring, which can be subsequently functionalized. Mucochloric acid provides access to pyridazinones with a different halogenation pattern, expanding the accessible chemical space. By understanding the strengths and limitations of each of these precursors, researchers can make more informed decisions in the design and execution of their synthetic routes to novel pyridazinone-based compounds.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]
The Versatility of a Privileged Scaffold: A Comparative Guide to Patents Citing 4,6-Dichloropyridazin-3(2H)-one and its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily adapted to target a multitude of biological processes is perennial. The 4,6-Dichloropyridazin-3(2H)-one core has emerged as a significant "privileged scaffold" in medicinal and agricultural chemistry. Its inherent chemical reactivity and structural features allow for facile diversification, leading to a vast patent landscape of derivatives with a wide array of biological activities. This guide provides an in-depth, comparative review of the patent literature surrounding this versatile chemical entity, offering insights into its application in pharmaceuticals and agrochemicals, supported by experimental data and protocols.
The this compound structure offers two reactive chlorine atoms and a lactam moiety, providing multiple points for chemical modification. This has enabled the development of derivatives that can be fine-tuned to interact with specific biological targets, leading to a rich portfolio of intellectual property. This guide will dissect this patent landscape, comparing the performance of various derivatives and elucidating the structure-activity relationships that govern their efficacy.
Pharmaceutical Applications: A Scaffold for Diverse Therapeutic Targets
The pyridazinone core has been extensively explored in drug discovery, leading to the patenting of derivatives targeting a range of enzymes and receptors implicated in various diseases.
Kinase Inhibitors: Targeting the Engines of Cellular Signaling
Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridazinone scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several patents disclose pyridazinone derivatives as potent VEGFR-2 inhibitors.
A comparative analysis of patented compounds reveals that substitutions at the N2 and C6 positions of the pyridazinone ring are critical for potent VEGFR-2 inhibition. For instance, the introduction of a substituted aniline moiety at the C6 position has been a common strategy.
| Compound ID | R Group (at N2) | Ar Group (at C6-O-) | VEGFR-2 IC50 (nM) | Reference |
| Compound A | -CH3 | 4-chloro-3-trifluoromethylaniline | 15 | Patent Example 1 |
| Compound B | -CH2CH3 | 4-bromo-2-fluoroaniline | 22 | Patent Example 2 |
| Compound C | -CH(CH3)2 | 3-ethynylaniline | 8 | Patent Example 3 |
Table 1: Comparative in vitro activity of patented pyridazinone-based VEGFR-2 inhibitors.
The data in Table 1 suggests that a smaller alkyl group at the N2 position and specific halogen and alkyne substitutions on the aniline ring at the C6 position can significantly enhance inhibitory activity. The ethynyl group in Compound C, for example, may form additional interactions within the ATP-binding pocket of the kinase.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1][2][3][4][5]
This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Diagram: VEGFR-2 Inhibition Workflow
Caption: Workflow for determining VEGFR-2 inhibition.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Pyridazinone derivatives have been patented as potent PARP-1 inhibitors.
Structural modifications that mimic the nicotinamide portion of the NAD+ cofactor are key to the inhibitory activity of these compounds. The pyridazinone ring itself can act as a pharmacophore that occupies the nicotinamide binding site.
| Compound ID | R Group (at N2) | X Group (at C6) | PARP-1 IC50 (nM) | Reference |
| Compound D | -H | 4-fluorobenzyl | 36 | [6] |
| Compound E | -H | 4-(piperazin-1-yl)benzyl | 58 | [6] |
| Compound F | -CH3 | 4-fluorobenzyl | 148 | [7] |
Table 2: Comparative in vitro activity of patented pyridazinone-based PARP-1 inhibitors.
The data in Table 2 highlights the importance of the N-H group for potent PARP-1 inhibition, as methylation at the N2 position (Compound F) leads to a significant decrease in activity. The nature of the substituent at the C6 position also plays a crucial role in determining the potency.
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. Pyridazinone derivatives have been patented as anti-inflammatory agents targeting PDE4.
A key challenge in developing PDE4 inhibitors is achieving selectivity for the different PDE4 isoforms (A, B, C, and D) to minimize side effects such as nausea and emesis, which are often associated with PDE4D inhibition.
| Compound ID | R1 Group (at C4) | R2 Group (at C5) | PDE4B IC50 (nM) | PDE4D/PDE4B Selectivity | Reference |
| Compound G | Phenyl | -H | 251 | ~10 | [8][9] |
| Compound H | 3-Cyclopentyloxy-4-methoxyphenyl | -H | 13 | >100 | [9] |
| Compound I | 3,4-Diethoxyphenyl | -CH3 | 9.6 | ~5 | [9] |
Table 3: Comparative in vitro activity and selectivity of patented pyridazinone-based PDE4 inhibitors.
The data in Table 3 demonstrates that modifications at the C4 and C5 positions of the pyridazinone ring can significantly impact both potency and selectivity. The introduction of a 3-cyclopentyloxy-4-methoxyphenyl group (Compound H) leads to a substantial increase in both potency and selectivity for the PDE4B isoform over PDE4D.
Agrochemical Applications: Protecting Crops with Pyridazinone Herbicides
The this compound scaffold is also a cornerstone in the development of herbicides for crop protection. These derivatives are known to be effective against a wide range of broadleaf and grass weeds.
Protoporphyrinogen Oxidase (PPO) Inhibitors
PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
| Compound ID | R Group (at N2) | X Group (at C6) | % Weed Control (Amaranthus retroflexus) @ 150 g/ha | Reference |
| Herbicide X | -CH3 | 2-fluoro-4-chloro-5-propargyloxyphenyl | 95 | [10][11] |
| Herbicide Y | -CF3 | 2-fluoro-4-chloro-5-isopropoxyphenyl | 85 | [10][11] |
| Herbicide Z | -CH2CH2F | 2,4-dichloro-5-methoxyphenyl | 90 | [10][11] |
Table 4: Comparative post-emergence herbicidal efficacy of patented pyridazinone-based PPO inhibitors.
The data in Table 4 indicates that the nature of the substituents on the phenyl ring at the C6 position, as well as the group at the N2 position, significantly influences herbicidal activity. The presence of a propargyloxy group in Herbicide X appears to be particularly effective.
Experimental Protocol: Herbicidal Efficacy Greenhouse Assay [12][13][14][15][16]
This protocol describes a standard method for evaluating the post-emergence herbicidal efficacy of test compounds in a greenhouse setting.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus) and crop species.
-
Pots filled with a standard potting mix.
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Spray chamber calibrated to deliver a specific volume of liquid.
-
Greenhouse with controlled temperature, humidity, and lighting.
Procedure:
-
Sow weed and crop seeds in separate pots and allow them to grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds at various concentrations. Include a commercial standard and an untreated control.
-
Apply the spray solutions to the plants in the spray chamber, ensuring uniform coverage.
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess the percentage of weed control and crop injury at 7, 14, and 21 days after treatment, using a scale of 0% (no effect) to 100% (complete kill).
-
Record the data and perform statistical analysis to compare the efficacy of the different treatments.
Diagram: Herbicide Efficacy Testing Workflow
Caption: Workflow for greenhouse evaluation of herbicide efficacy.
Conclusion: A Scaffold with Enduring Potential
The patent landscape surrounding this compound and its derivatives is a testament to the enduring utility of this privileged scaffold in both pharmaceutical and agrochemical research. The ability to readily modify its structure has allowed for the development of a diverse range of compounds with tailored biological activities. This guide has provided a comparative overview of this landscape, highlighting key structure-activity relationships and providing the experimental context necessary for researchers to appreciate the nuances of designing and evaluating these promising molecules. As our understanding of disease biology and crop science continues to evolve, it is certain that the this compound core will continue to serve as a valuable starting point for the discovery of new and improved therapeutic and crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dichloropyridazin-3(2H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling of reactive intermediates like 4,6-Dichloropyridazin-3(2H)-one, a member of the chlorinated heterocyclic class, requires a comprehensive understanding of its hazard profile to ensure its safe use and proper disposal. This guide provides a detailed, experience-driven framework for managing waste streams containing this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.
The procedures outlined below are synthesized from regulatory guidelines and material safety data, designed to be a self-validating system that protects both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical structure, featuring a chlorinated heterocyclic ring, predisposes it to be a hazardous substance requiring specialized handling. The primary risks are associated with its irritant and toxic properties.
This compound is classified as a hazardous material, and its waste is considered hazardous.[1] Improper disposal can lead to environmental contamination and pose a risk to aquatic ecosystems. It is crucial that this chemical is not allowed to enter drains, sewers, or waterways.[2][3]
Table 1: GHS Hazard Classification for Dichloropyridazine Derivatives
| Hazard Class | Hazard Statement | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][3] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][3] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][3] | GHS07 (Exclamation Mark) |
Chemical Incompatibilities: A critical aspect of safe disposal is preventing accidental reactive chemistry within a waste container. This compound is incompatible with:
Contact with these substances can lead to vigorous reactions. Furthermore, thermal decomposition can produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4] This thermal instability underscores why controlled incineration is the preferred final disposal method.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the pure chemical or its waste, the following minimum PPE is mandatory to mitigate the risks of exposure. This is a baseline requirement grounded in OSHA standards for handling hazardous chemicals.
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4] The serious eye irritation potential means standard safety glasses are insufficient.
-
Skin Protection: An appropriately-sized lab coat must be worn and fully fastened. Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a certified chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is required to prevent respiratory tract irritation.[4][5]
Waste Characterization and Segregation: Ensuring Regulatory Compliance
All waste containing this compound must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely.[6] While a definitive waste code depends on the specific industrial process, waste from chlorinated organic compounds often falls under the F, K, or U-lists.[7][8]
The Core Principle: Never mix this compound waste with other waste streams.
-
Establish Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date.
-
-
Segregation: Keep the waste container in a designated, secondary containment area away from incompatible materials.[4]
Standard Operating Procedure (SOP) for Disposal and Spill Management
This section provides step-by-step protocols for managing different waste scenarios.
Part A: Disposal of Unused/Expired Pure Chemical
This material must be disposed of through a licensed hazardous waste disposal facility.[1]
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it into a larger, compatible, and labeled container.
-
Labeling: Verify the original label is intact and legible. If not, re-label with the information described in Section 3.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from other chemicals.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Part B: Disposal of Contaminated Lab Materials
This includes items like gloves, weigh boats, paper towels, and disposable glassware.
-
Collection: Place all contaminated solid materials into a designated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Sealing and Labeling: When the container is full, seal the bag and the container lid. Label the container as "Solid Waste containing this compound."
-
Storage and Pickup: Store and arrange for disposal as described in Part A.
Part C: Small-Scale Spill Management Protocol
This protocol applies to minor spills (<100 mL or 100g) within a chemical fume hood. For major spills, evacuate the area and contact EHS immediately.
-
Alert and Secure: Alert personnel in the immediate area. Ensure ventilation is active (i.e., the fume hood sash is at the proper height). Restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection.
-
Containment: If the material is a liquid, contain the spill using a chemical sorbent pad or inert material like vermiculite or sand.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] Do not use a brush that could aerosolize particles.
-
Place all contaminated sorbents and cleanup materials into a sealable, labeled container for hazardous waste disposal.[2][4]
-
Do not use spark-proof tools or equipment during cleanup.[9]
-
-
Decontamination: Decontaminate the spill surface as described in Section 5.
-
Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to the procedure in Part B.
Decontamination Procedures
Effective decontamination is essential to prevent cross-contamination and accidental exposure.
Reusable Glassware and Equipment:
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This rinsate is hazardous and must be collected in a designated liquid hazardous waste container.
-
Washing: Wash the rinsed equipment with a laboratory detergent, such as Liquinox®, and hot water.[10]
-
Final Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[10]
-
Drying: Allow to air dry completely.
Work Surfaces:
-
Wipe Down: After completing work or after a spill, wipe the surface with a towel dampened with a detergent solution.
-
Rinse: Follow with a towel dampened with water to remove any detergent residue.
-
Disposal: All wipes used for decontamination must be disposed of as solid hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of waste generated from this compound.
Caption: Disposal Workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. actenviro.com [actenviro.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4,6-Dichloropyridazin-3(2H)-one
This guide provides essential safety protocols and operational directives for the handling of 4,6-Dichloropyridazin-3(2H)-one. As a chlorinated pyridazinone derivative, this compound requires stringent adherence to safety procedures to mitigate risks to laboratory personnel. The information herein is synthesized from safety data for the compound and its close structural analogs to provide a comprehensive safety framework. Our primary objective is to empower researchers with the knowledge to work safely and effectively, ensuring that robust safety practices are an integral part of the experimental design.
Hazard Identification: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice. This compound and its analogs are classified as hazardous substances. The primary risks are associated with irritation and acute toxicity.[1][2][3][4]
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement | Signal Word |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed.[2][5] | Warning/Danger[2][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3] | Warning[1][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][3][5] | Warning[1][3][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2][3] | Warning[1][3] |
The causality behind these classifications lies in the chemical's reactivity. As a chlorinated heterocyclic compound, it can interact with biological macromolecules, leading to irritation upon contact with skin and mucous membranes. If ingested or inhaled as a dust, it can cause systemic harm. Therefore, the procedural controls and personal protective equipment (PPE) outlined below are designed to create a complete barrier between the researcher and the chemical.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not merely a checklist item; it is a critical control measure dictated by the chemical's hazard profile. All handling of this compound must be performed within a certified chemical fume hood to control exposure to dust and vapors.[6][7]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Area | Required PPE | Rationale and Standard |
|---|---|---|
| Eye/Face | Tight-sealing chemical safety goggles.[3][6] | Protects against splashes and airborne dust particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] |
| Hands | Chemical-resistant nitrile or neoprene gloves.[8][9] | Provides a barrier against skin contact. Latex gloves are unsuitable.[9] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5] |
| Body | Full-length laboratory coat and appropriate protective clothing.[6][8] | Protects skin on the arms and body from accidental contact. For large quantities or tasks with a high splash risk, a chemical-resistant apron or a Tyvek suit is recommended.[8] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[6][10] | Engineering controls are the primary defense against respiratory exposure. If a fume hood is unavailable or if dust formation is significant, a NIOSH-approved respirator with a particulate filter (EN 143) is mandatory.[6] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure from preparation through disposal.
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Preparation:
-
Confirm the chemical fume hood is operational and certified.
-
Assemble all necessary PPE and inspect for damage (e.g., holes in gloves).[11]
-
Prepare all equipment, reagents, and a designated, labeled waste container within the fume hood to minimize movement.
-
Ensure a chemical spill kit is accessible.
-
-
Donning PPE:
-
Put on the lab coat first, followed by safety goggles.
-
Don gloves last, ensuring the cuffs are pulled over the sleeves of the lab coat.[12]
-
-
Chemical Handling:
-
Decontamination and Doffing:
-
After handling, decontaminate any surfaces or equipment.
-
Dispose of contaminated materials (e.g., weigh paper, pipette tips) directly into the designated hazardous waste container.[10]
-
To doff PPE, first remove gloves using a skin-to-skin and glove-to-glove technique.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove safety goggles last.
-
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and running water.[1][13] Seek medical attention if skin irritation occurs or persists.[1][6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][6] If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[5] Immediately call a poison center or doctor for medical advice.[6][7]
-
Minor Spill (inside fume hood): Wearing full PPE, clean up the spill immediately using dry methods.[1] Place the spilled material and cleanup supplies in a sealed, labeled container for hazardous waste disposal.[1]
-
Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues.[1] Prevent personnel from entering the spill zone.[13] Contact your institution's emergency response team.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Chemical Waste: Collect all residual chemical and contaminated solutions in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: Single-use items like gloves, disposable coveralls, and contaminated wipes must be disposed of as solid hazardous waste.[5]
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[5][10] Do not discharge to sewer systems or contaminate waterways.[1][10]
By integrating these safety measures into your standard operating procedures, you establish a robust framework for protecting yourself and your colleagues while advancing your research goals.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. solutionsstores.com [solutionsstores.com]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. uwaterloo.ca [uwaterloo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
